molecular formula C2H4NO3- B1218550 (Aminooxy)acetate

(Aminooxy)acetate

Cat. No.: B1218550
M. Wt: 90.06 g/mol
InChI Key: NQRKYASMKDDGHT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A compound that inhibits aminobutyrate aminotransferase activity in vivo, thereby raising the level of gamma-aminobutyric acid in tissues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminooxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRKYASMKDDGHT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4NO3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Aminooxy)acetate as a GABA Transaminase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Aminooxy)acetic acid (AOAA), also known as aminooxyacetate, is a potent inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the main inhibitory neurotransmitter, GABA.[1][2][3] By impeding GABA-T activity, AOAA leads to a significant accumulation of GABA in nervous tissues, a mechanism that has been extensively explored for its therapeutic potential in various neurological disorders. This technical guide provides an in-depth overview of AOAA as a GABA-T inhibitor, covering its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and its effects on cellular signaling pathways.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[4] The catabolism of GABA is primarily carried out by the pyridoxal phosphate-dependent enzyme, GABA transaminase (GABA-T).[3] Inhibition of GABA-T presents a key strategy for augmenting GABAergic neurotransmission, which is a therapeutic target for conditions such as epilepsy and other neurological disorders.[5] (Aminooxy)acetate is a well-characterized inhibitor of GABA-T that has been instrumental in studying the physiological roles of the GABA system.[1][6] This document serves as a comprehensive resource for researchers and professionals involved in the study and development of GABA-T inhibitors.

Mechanism of Action

This compound is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including GABA-T.[1] The catalytic activity of GABA-T involves the transfer of an amino group from GABA to α-ketoglutarate, forming succinic semialdehyde and glutamate.[3] This process is dependent on the PLP cofactor, which forms a Schiff base with a lysine residue in the active site of the enzyme. AOAA exerts its inhibitory effect by attacking this Schiff base linkage, leading to the formation of a stable oxime complex with the PLP cofactor.[1] This effectively inactivates the enzyme, preventing the breakdown of GABA and leading to its accumulation in the brain and other tissues.[1][2]

Quantitative Inhibitory Data

The inhibitory potency of this compound against GABA transaminase and other related enzymes has been quantified. This data is crucial for understanding its specificity and potential off-target effects.

Enzyme Inhibitor Inhibition Constant Value
GABA Transaminase (GABA-T)This compoundK_i9.16 µM[7][8]
Cystathionine β-synthase (CBS)This compoundIC_508.5 µM[7][8]
Cystathionine γ-lyase (CSE)This compoundIC_501.1 µM[7][8]

In Vivo Effects on GABA Levels

Administration of this compound has been shown to significantly increase GABA concentrations in the brain. The following table summarizes the effects of AOAA on GABA levels in different brain regions of rats.

Animal Model Drug Administration Brain Region Effect on GABA Levels
Rat50 mg/kg i.v.CerebellumMaximal accumulation of GABA[2]
Rat50-150 mg/kg i.v.CerebellumRate of GABA accumulation: 0.086 µmol/g/min (first 15 min), 0.034 µmol/g/min (thereafter)[2]
Rat100 mg/kg i.p.12 brain regionsTotal and rapid inhibition of GABA-T, allowing for estimation of GABA turnover rates from the initial rate of GABA accumulation (first 30 min)[6]

Experimental Protocols

GABA Transaminase Activity Assay (Coupled Enzyme Spectrophotometric Method)

This protocol outlines a common method for determining the activity of GABA-T and the inhibitory effect of compounds like AOAA. The assay indirectly measures GABA-T activity by quantifying the production of glutamate, which is then used in a coupled reaction to generate a detectable product.

Materials:

  • GABA Transaminase (GABA-T) enzyme preparation (from tissue homogenate or purified)

  • This compound (AOAA) or other inhibitors

  • GABA

  • α-ketoglutarate

  • Glutamate dehydrogenase (GDH)

  • NAD+ (or NADP+)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of GABA, α-ketoglutarate, NAD+, and AOAA in the reaction buffer.

    • Prepare a working solution of GDH in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Reaction Buffer

      • α-ketoglutarate solution

      • NAD+ solution

      • GDH solution

      • This compound or vehicle (for control) at various concentrations.

  • Pre-incubation:

    • Add the GABA-T enzyme preparation to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the GABA solution to all wells.

  • Measurement:

    • Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm (for NADH) or 341 nm (for NADPH) at regular intervals for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Determine the percentage of GABA-T inhibition for each concentration of AOAA by comparing the reaction rates in the test wells to the control wells.

    • Plot the percentage of inhibition against the logarithm of the AOAA concentration to determine the IC50 value.

Quantification of GABA Levels by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for measuring GABA concentrations in biological samples, such as brain tissue homogenates, following treatment with AOAA. The method involves pre-column derivatization of GABA to allow for its detection by UV-Vis or fluorescence detectors.

Materials:

  • Brain tissue samples

  • Homogenization buffer (e.g., ice-cold perchloric acid)

  • HPLC system with a C18 column and a UV-Vis or fluorescence detector

  • Derivatization reagent (e.g., dansyl chloride or o-phthalaldehyde (OPA))

  • GABA standard solutions

  • Mobile phase (e.g., a gradient of methanol and sodium acetate buffer)

Procedure:

  • Sample Preparation:

    • Homogenize the brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet proteins and collect the supernatant.

  • Derivatization:

    • Mix a known volume of the supernatant or GABA standard solution with the derivatization reagent (e.g., dansyl chloride in acetone) and a buffer (e.g., sodium bicarbonate buffer, pH 8.7).[9]

    • Incubate the mixture at an elevated temperature (e.g., 55°C) for a specific time (e.g., 1 hour) to allow for complete derivatization.[9]

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC C18 column.[9][10]

    • Elute the derivatized GABA using a suitable mobile phase gradient.[9]

    • Detect the derivatized GABA using a UV-Vis detector (e.g., at 254 nm for dansyl derivatives) or a fluorescence detector with appropriate excitation and emission wavelengths.[9][11]

  • Quantification:

    • Generate a standard curve by plotting the peak area of the derivatized GABA standards against their known concentrations.

    • Determine the concentration of GABA in the samples by comparing their peak areas to the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for its evaluation, and a key signaling pathway influenced by GABA.

GABA_Shunt_and_AOAA_Inhibition cluster_GABA_Shunt GABA Shunt Pathway cluster_Inhibition Inhibition by this compound Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH AOAA This compound GABA_T_Inactive Inactive GABA-T AOAA->GABA_T_Inactive Inhibits

Caption: Mechanism of this compound inhibition of GABA Transaminase in the GABA shunt pathway.

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo gaba_t_assay GABA-T Activity Assay in_vitro->gaba_t_assay animal_model Animal Model Treatment (e.g., Rat) in_vivo->animal_model data_analysis Data Analysis (IC50, GABA concentration) gaba_t_assay->data_analysis gaba_quantification GABA Level Quantification (HPLC) gaba_quantification->data_analysis tissue_collection Brain Tissue Collection animal_model->tissue_collection tissue_collection->gaba_quantification conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound as a GABA-T inhibitor.

GABA_Signaling_Pathway GABA GABA GABA_B_Receptor GABA_B Receptor GABA->GABA_B_Receptor PI3K PI3K GABA_B_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Apoptosis Apoptosis Inhibition Akt->Apoptosis

Caption: Simplified overview of the GABA-activated PI3K/Akt signaling pathway.

Conclusion

This compound remains a valuable pharmacological tool for the study of the GABAergic system. Its well-defined mechanism of action as a GABA-T inhibitor and its profound effects on brain GABA levels have provided significant insights into the role of GABA in health and disease. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of neuroscience and pharmacology. Understanding the broader impact of AOAA on other metabolic pathways is crucial for interpreting experimental outcomes and for the future development of more specific GABA-T inhibitors with improved therapeutic profiles.

References

(Aminooxy)acetate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Aminooxy)acetate (AOA), also known as aminooxyacetic acid, is a versatile molecule that has garnered significant interest in various fields of biological research. It is a potent inhibitor of a class of enzymes known as pyridoxal phosphate (PLP)-dependent enzymes. This guide provides an in-depth technical overview of the mechanism of action of AOA, focusing on its primary molecular targets and the downstream consequences of their inhibition. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important chemical probe.

Core Mechanism of Action: Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

The primary mechanism of action of this compound revolves around its ability to irreversibly inhibit enzymes that rely on pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor. PLP is crucial for a wide range of biochemical reactions, particularly in amino acid metabolism.

AOA functions by attacking the Schiff base linkage formed between the PLP cofactor and a lysine residue in the active site of the enzyme. AOA forms a stable oxime complex with the PLP aldehyde group, rendering the enzyme inactive.[1] This general mechanism underlies its inhibitory effect on numerous transaminases and other PLP-dependent enzymes.

cluster_Enzyme PLP-Dependent Enzyme Enzyme Enzyme (Apoenzyme) PLP Pyridoxal Phosphate (PLP) Enzyme->PLP Covalent Binding Active_Enzyme Active Enzyme (Schiff Base) Inactive_Complex Inactive Oxime Complex Active_Enzyme->Inactive_Complex Forms Stable Oxime AOA This compound (AOA) AOA->Inactive_Complex

Figure 1: General mechanism of PLP-dependent enzyme inhibition by AOA.

Primary Molecular Targets and their Physiological Consequences

The non-specific nature of AOA's interaction with PLP-dependent enzymes results in the inhibition of several key metabolic pathways. The most well-characterized targets include:

GABA Transaminase (GABA-T)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transaminase (GABA-T) is a PLP-dependent enzyme responsible for the degradation of GABA. By inhibiting GABA-T, AOA leads to an accumulation of GABA in the brain.[2] This effect has been explored for its potential therapeutic applications in conditions associated with GABAergic dysfunction, such as epilepsy and Huntington's disease.[1]

Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation GAD->GABA Synthesis SSA Succinic Semialdehyde GABA_T->SSA AOA This compound AOA->GABA_T Inhibits

Figure 2: Inhibition of the GABA shunt pathway by AOA.

Aspartate Aminotransferase (AST) and the Malate-Aspartate Shuttle

Aspartate aminotransferase (AST), another PLP-dependent enzyme, is a critical component of the malate-aspartate shuttle. This shuttle is essential for the translocation of reducing equivalents (in the form of NADH) from the cytoplasm to the mitochondria, a process vital for cellular respiration and ATP production.[1] AOA's inhibition of AST disrupts the malate-aspartate shuttle, leading to a decrease in mitochondrial respiration and ATP synthesis.[3][4] This disruption of cellular bioenergetics contributes to the cytotoxic effects of AOA observed in various cell types, particularly cancer cells.[4][5]

cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Glycolysis Glycolysis NADH_c NADH Glycolysis->NADH_c MDH_c Malate Dehydrogenase NADH_c->MDH_c NAD_c NAD+ Oxaloacetate_c Oxaloacetate Oxaloacetate_c->MDH_c Malate_c Malate Malate_c->MDH_c Malate_m Malate Malate_c->Malate_m Malate-α-KG Antiporter MDH_c->NAD_c Aspartate_c Aspartate AST_c Aspartate Aminotransferase (AST) Aspartate_c->AST_c AST_c->Oxaloacetate_c Glutamate_c Glutamate Glutamate_c->AST_c Glutamate_m Glutamate Glutamate_c->Glutamate_m alphaKG_c α-Ketoglutarate alphaKG_c->AST_c MDH_m Malate Dehydrogenase Malate_m->MDH_m NADH_m NADH MDH_m->NADH_m ETC Electron Transport Chain NADH_m->ETC ATP Production NAD_m NAD+ NAD_m->MDH_m Oxaloacetate_m Oxaloacetate Oxaloacetate_m->MDH_m AST_m Aspartate Aminotransferase (AST) AST_m->Oxaloacetate_m Aspartate_m Aspartate Aspartate_m->Aspartate_c Glutamate-Aspartate Antiporter Aspartate_m->AST_m Glutamate_m->AST_m alphaKG_m α-Ketoglutarate alphaKG_m->alphaKG_c alphaKG_m->AST_m AOA This compound AOA->AST_c Inhibits AOA->AST_m Inhibits

Figure 3: Inhibition of the Malate-Aspartate Shuttle by AOA.

Alanine Aminotransferase (ALT)

Alanine aminotransferase (ALT) is another PLP-dependent enzyme that plays a crucial role in amino acid metabolism and gluconeogenesis by catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate to form pyruvate and glutamate.[6] AOA inhibits ALT, leading to a decrease in the hepatic levels of alanine, glutamate, and glycogen.[6] In vitro studies have shown a dose-dependent inhibition of both cytosolic and mitochondrial ALT activity by AOA.[7]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound varies depending on the specific enzyme target. The following table summarizes available quantitative data.

Enzyme TargetOrganism/SystemInhibition ParameterValueReference(s)
GABA Transaminase (GABA-T)-Ki9.16 µM[2]
Cystathionine β-Synthase (CBS)-IC508.5 µM[2]
Cystathionine γ-Lyase (CSE)-IC501.1 µM[2]
Alanine:glyoxylate aminotransferase (AGT)Human-Complete inhibition at 100 µM[8]
Aspartate Aminotransferase (AST)Pig heartKd~10-7 M[6]

Note: Specific Ki or IC50 values for AST and ALT are not consistently reported in the literature, with some sources indicating that AOA is a moderately potent inhibitor requiring concentrations in the range of 0.1 to 1.0 mM for significant inhibition in vivo.[2]

Downstream Cellular and Physiological Effects

The inhibition of these key enzymes by AOA triggers a cascade of downstream effects, impacting cellular metabolism, signaling, and survival.

  • Altered Energy Metabolism: Inhibition of the malate-aspartate shuttle leads to decreased intracellular ATP levels.[3][4] This can also lead to a decrease in the glycolytic rate and reduced levels of extracellular lactate and pyruvate.[3]

  • Induction of Apoptosis and ER Stress: In cancer cells, the metabolic stress induced by AOA can trigger apoptosis (programmed cell death) and the endoplasmic reticulum (ER) stress response.[9]

  • Neurotransmission Modulation: The accumulation of GABA in the central nervous system due to GABA-T inhibition can alter neuronal excitability and has anticonvulsant properties.[1]

  • Anti-proliferative Effects: AOA has been shown to selectively inhibit the proliferation of certain cancer cells, such as breast cancer cells, which are highly dependent on glutamine metabolism.[3][9]

cluster_Targets Primary Targets cluster_Effects Downstream Effects AOA This compound GABA_T GABA-T AOA->GABA_T AST AST AOA->AST ALT ALT AOA->ALT GABA_inc ↑ GABA Levels GABA_T->GABA_inc MAS_disrupt Malate-Aspartate Shuttle Disruption AST->MAS_disrupt Metabolism_alt Altered Amino Acid Metabolism ALT->Metabolism_alt Neuro_mod Neurotransmission Modulation GABA_inc->Neuro_mod ATP_dec ↓ ATP Production MAS_disrupt->ATP_dec Glycolysis_dec ↓ Glycolysis Metabolism_alt->Glycolysis_dec Apoptosis Apoptosis ATP_dec->Apoptosis ER_Stress ER Stress ATP_dec->ER_Stress

References

(Aminooxy)acetate: A Technical Guide to Its Role in Elevating GABA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders. (Aminooxy)acetate (AOA), a potent inhibitor of GABA transaminase (GABA-T), has been instrumental in the study of the GABAergic system. By blocking the primary catabolic enzyme for GABA, AOA leads to a significant and rapid accumulation of GABA levels in the brain. This technical guide provides an in-depth overview of the mechanism of action of AOA, detailed experimental protocols for its use in research, and a summary of its quantitative effects on GABA levels, intended for researchers, scientists, and professionals in drug development.

Introduction: The GABA Shunt and its Regulation

The synthesis and degradation of GABA are tightly regulated through a metabolic pathway known as the GABA shunt. This pathway is a closed-loop process that conserves and modulates the supply of GABA. It begins with the conversion of the Krebs cycle intermediate α-ketoglutarate to the excitatory neurotransmitter glutamate. Glutamate is then decarboxylated by glutamate decarboxylase (GAD), a pyridoxal phosphate (PLP)-dependent enzyme, to form GABA.

The catabolism of GABA is primarily mediated by another PLP-dependent enzyme, GABA transaminase (GABA-T). GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate, respectively. Succinic semialdehyde is subsequently oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, which then re-enters the Krebs cycle. The activity of GABA-T is the rate-limiting step in GABA degradation, making it a key target for manipulating GABA levels in the brain.

This compound (AOA): Mechanism of Action

This compound is a well-characterized inhibitor of GABA-T. Its inhibitory action stems from its structural similarity to GABA, allowing it to enter the active site of the enzyme. AOA is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[1]

The catalytic activity of GABA-T relies on its PLP cofactor, which is covalently bound to a lysine residue in the enzyme's active site via a Schiff base linkage. AOA acts by attacking this Schiff base, forming a stable oxime complex with the PLP cofactor.[1] This reaction is not readily reversible, leading to a potent and long-lasting inhibition of GABA-T activity.[2] The second-order rate constant for the reaction of AOA with 4-aminobutyrate transaminase has been measured at 1300 M⁻¹s⁻¹.[2] By inactivating GABA-T, AOA effectively blocks the degradation of GABA, leading to its accumulation in various brain regions.[3][4]

Quantitative Effects of AOA on GABA Levels

The administration of AOA leads to a dose-dependent and time-dependent increase in GABA concentrations in the brain. The intravenous (i.v.) route of administration is generally more effective and has a more rapid onset of action compared to intraperitoneal (i.p.) injection, likely due to better absorption.[3]

Dose-Response and Time-Course Data in Rodents

The following tables summarize the quantitative effects of AOA on GABA levels in different brain regions of rats and mice, compiled from various studies.

Table 1: Effect of Intravenous (i.v.) AOA Administration on Brain GABA Levels in Rats
Dose (mg/kg) Brain Region Time Post-Injection Control GABA (µmol/g) AOA-Treated GABA (µmol/g) % Increase Reference
50Cerebellum15 min~2.0~3.3~65%[3]
90Cerebellum30 min~2.0~4.5~125%[3]
90Whole Brain30 minNot SpecifiedNot SpecifiedRapid initial increase[2]
90Cerebellum1 hour~2.0~5.0~150%[4]
90Medulla Oblongata-Pons1 hour~1.5~3.0~100%[4]
90Striatum1 hour~2.5~4.5~80%[4]
90Ventral Mesencephalon1 hour~3.0~5.5~83%[4]
90Hypothalamus1 hour~3.5~6.0~71%[4]
150Cerebellum15 min~2.0~3.3~65%[3]
Table 2: Effect of Intraperitoneal (i.p.) AOA Administration on Brain GABA Levels in Rodents
Dose (mg/kg) Animal Brain Region Time Post-Injection Control GABA (µmol/g) AOA-Treated GABA (µmol/g) % Increase
15RatBrainNot SpecifiedIncreasedNot SpecifiedSignificant Increase
40RatWhole Brain90 min~2.2~4.4~100%
100MouseWhole BrainNot SpecifiedNot SpecifiedNot SpecifiedDose-dependent increase

Note: The values in the tables are approximated from the data presented in the cited literature and are intended for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of AOA to study the GABAergic system.

In Vivo Administration of AOA in Rodents

Objective: To increase brain GABA levels in live rodents for subsequent neurochemical or behavioral analysis.

Materials:

  • This compound (AOA)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Animal model (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice)

  • Syringes and needles (appropriate gauge for the route of administration)

Procedure:

  • AOA Solution Preparation:

    • Dissolve AOA in sterile saline or PBS to the desired concentration. The pH should be adjusted to approximately 7.4 if necessary.

  • Animal Handling and Dosing:

    • Handle animals according to approved institutional animal care and use committee (IACUC) protocols.

    • Intravenous (i.v.) Injection: For rapid and potent effects, administer AOA via the tail vein. A typical dose range for rats is 50-150 mg/kg.[3]

    • Intraperitoneal (i.p.) Injection: For a less invasive but slower onset, administer AOA via intraperitoneal injection. A common dose for rats is around 40 mg/kg.[5]

  • Post-Administration Monitoring:

    • Observe the animals for any adverse effects. High doses of AOA can induce convulsions.[6]

  • Tissue Collection:

    • At the desired time point post-injection, euthanize the animal using an approved method (e.g., decapitation, cervical dislocation followed by decapitation).

    • Rapidly dissect the brain and specific brain regions of interest on an ice-cold surface.

    • Immediately freeze the tissue samples in liquid nitrogen or on dry ice to prevent post-mortem changes in GABA levels.

    • Store samples at -80°C until analysis.

Measurement of GABA Levels by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify GABA concentrations in brain tissue homogenates. This protocol is based on pre-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection.

Materials:

  • Frozen brain tissue samples

  • Perchloric acid (PCA), 0.4 M

  • Potassium carbonate (K₂CO₃), 2 M

  • Boric acid buffer (0.4 M, pH 10.4)

  • o-phthalaldehyde (OPA) solution (e.g., 11 mg OPA in 250 µl ethanol, 820 µl 1 M sulfite, and 3.93 ml 0.1 M borate buffer)[7]

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

  • Mobile phase (e.g., a mixture of sodium acetate buffer and methanol)

  • GABA standard solutions

Procedure:

  • Sample Preparation:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in 10 volumes of ice-cold 0.4 M PCA.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and neutralize it by adding 2 M K₂CO₃.

    • Centrifuge again to pellet the potassium perchlorate precipitate.

    • The resulting supernatant contains the amino acid extract.

  • Derivatization:

    • Mix a small volume of the sample supernatant (or GABA standard) with the boric acid buffer and the OPA derivatizing reagent.

    • Allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at room temperature before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the derivatized amino acids using an isocratic or gradient mobile phase.

    • Detect the OPA-derivatized GABA using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., λex = 220 nm, λem = 400 nm).[7]

  • Quantification:

    • Identify the GABA peak based on the retention time of the GABA standard.

    • Quantify the GABA concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of GABA.

In Vitro GABA Transaminase (GABA-T) Activity Assay

Objective: To measure the inhibitory effect of AOA on GABA-T activity in brain tissue homogenates. This is a spectrophotometric assay that couples the GABA-T reaction to the reduction of NADP⁺.

Materials:

  • Brain tissue homogenate (prepared in a suitable buffer, e.g., Tris-HCl)

  • Assay buffer (e.g., 30 mM Tris-HCl, pH 8.0)

  • GABA solution

  • α-ketoglutarate (2-OG) solution

  • Pyridoxal phosphate (PLP) solution

  • NADP⁺ solution

  • Succinic semialdehyde dehydrogenase (SSADH)

  • This compound (AOA) solutions of varying concentrations

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the assay buffer, GABA, α-ketoglutarate, PLP, and NADP⁺.

  • Inhibitor Incubation (for IC₅₀ determination):

    • Add different concentrations of AOA to the reaction mixtures and pre-incubate with the brain homogenate (enzyme source) for a defined period.

  • Reaction Initiation:

    • Add SSADH to the cuvette.

    • Initiate the reaction by adding the brain homogenate (or the pre-incubated enzyme-inhibitor mixture).

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the formation of NADPH, which is proportional to GABA-T activity.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • To determine the inhibitory effect of AOA, plot the percentage of enzyme activity against the logarithm of the AOA concentration and fit the data to determine the IC₅₀ value.

Visualizing the Molecular Interactions and Experimental Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

GABA_Shunt_Pathway alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate GABA-T Succinate Succinate Glutamate->alpha_KG GABA γ-Aminobutyric Acid (GABA) Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T SSA->Succinate SSADH

Caption: The GABA Shunt Pathway.

AOA_Mechanism_of_Action GABA_T GABA Transaminase (Enzyme) Active Site with Pyridoxal Phosphate (PLP) Inactive_Complex Inactive AOA-PLP-Enzyme Complex (Oxime) GABA_T->Inactive_Complex Forms stable oxime AOA This compound (AOA) AOA->GABA_T:f1 Binds to active site GABA_Degradation GABA Degradation Inactive_Complex->GABA_Degradation Blocks GABA_Accumulation GABA Accumulation Inactive_Complex->GABA_Accumulation Leads to Experimental_Workflow Animal_Model Rodent Model (Rat/Mouse) AOA_Admin AOA Administration (i.v. or i.p.) Animal_Model->AOA_Admin Tissue_Collection Brain Tissue Dissection and Freezing AOA_Admin->Tissue_Collection Sample_Prep Homogenization and Extraction Tissue_Collection->Sample_Prep Derivatization OPA Derivatization Sample_Prep->Derivatization HPLC HPLC Analysis with Fluorescence Detection Derivatization->HPLC Data_Analysis Quantification of GABA Levels HPLC->Data_Analysis

References

(Aminooxy)acetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Aminooxy)acetate (AOA), a versatile research tool, has been instrumental in elucidating a variety of biochemical pathways. This technical guide provides an in-depth overview of AOA, focusing on its discovery, mechanism of action, and its application as a potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate its effective use in a laboratory setting.

Introduction

First described in 1893, this compound, also known as carboxymethoxylamine, has emerged as a critical tool in biochemical and pharmacological research.[1] It functions as a broad-spectrum inhibitor of enzymes that rely on pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor.[1][2][3] AOA's primary mechanism of action involves its reaction with the PLP cofactor, which is typically bound to the enzyme via a Schiff base linkage with a lysine residue. AOA attacks this linkage, forming a stable oxime, thereby inactivating the enzyme.[1] This inhibitory action has made AOA invaluable for studying a range of metabolic processes, most notably amino acid metabolism and neurotransmitter synthesis.

Mechanism of Action

This compound's utility as a research tool stems from its potent and relatively non-specific inhibition of PLP-dependent enzymes. These enzymes play crucial roles in a vast array of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids.

Inhibition of Transaminases

A primary application of AOA is the inhibition of transaminases (also known as aminotransferases). These enzymes are central to amino acid synthesis and degradation, catalyzing the transfer of an amino group from an amino acid to a keto-acid. Key transaminases inhibited by AOA include:

  • Gamma-Aminobutyric Acid Transaminase (GABA-T): Inhibition of GABA-T by AOA leads to an accumulation of the inhibitory neurotransmitter GABA in the brain.[1][4] This has made AOA a valuable tool for studying GABAergic neurotransmission and its role in various neurological conditions.[1]

  • Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT): These enzymes are critical for the malate-aspartate shuttle and gluconeogenesis. AOA's inhibition of AST and ALT disrupts these pathways, impacting cellular energy metabolism.[1][5][6]

Impact on Cellular Metabolism

By inhibiting key transaminases, AOA significantly perturbs cellular metabolism:

  • Inhibition of the Malate-Aspartate Shuttle: AOA is a well-established inhibitor of the malate-aspartate shuttle, a key pathway for transferring reducing equivalents (NADH) from the cytosol to the mitochondria for oxidative phosphorylation.[1][7][8] This inhibition leads to a decrease in mitochondrial respiration and ATP production.[7][9]

  • Induction of a "Pseudohypoglycemic" State: By preventing the mitochondrial utilization of pyruvate derived from glycolysis, AOA can induce a bioenergetic state similar to hypoglycemia.[1]

  • ER Stress and Apoptosis in Cancer Cells: In the context of cancer research, AOA has been shown to target glutamine metabolism, leading to the depletion of amino acid pools.[8] This can induce endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.[8]

Quantitative Data on this compound Inhibition

The inhibitory potency of AOA varies depending on the specific enzyme and the experimental conditions. The following table summarizes key quantitative data for AOA against various PLP-dependent enzymes.

Enzyme TargetOrganism/SystemInhibition ParameterValueReference(s)
GABA Transaminase (GABA-T)Rat Brain--[10]
Aspartate Aminotransferase (AST)Rat Hepatocytes--[5][6]
Alanine Aminotransferase (ALT)Rat Hepatocytes--[5][6]
Cystathionine β-synthase (CBS)-IC508.5 µM[11]
Cystathionine γ-lyase (CSE)-IC501.1 µM[11]
Kynurenine Aminotransferase-I (KAT-I)HumanIC5013.1 µM[12]

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action

AOA This compound Schiff_Base Schiff Base Linkage (PLP-Lysine) AOA->Schiff_Base Attacks PLP_Enzyme PLP-Dependent Enzyme (e.g., Transaminase) PLP_Enzyme->Schiff_Base Contains Inactive_Oxime Inactive Oxime Complex Schiff_Base->Inactive_Oxime Forms Inactive_Oxime->PLP_Enzyme Inactivates

Caption: Mechanism of this compound enzyme inhibition.

Inhibition of the Malate-Aspartate Shuttle

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion NADH_c NADH NAD_c NAD+ NADH_c->NAD_c MDH1 OAA_c Oxaloacetate Asp_c Aspartate OAA_c->Asp_c AST_c Malate_c Malate Malate_c->OAA_c Malate_m Malate Malate_c->Malate_m Malate-α-KG Transporter aKG_c α-Ketoglutarate Asp_c->aKG_c AST_c Aspartate Aminotransferase (Cytosolic) NADH_m NADH ETC Electron Transport Chain NADH_m->ETC NAD_m NAD+ NAD_m->NADH_m OAA_m Oxaloacetate Asp_m Aspartate OAA_m->Asp_m AST_m Malate_m->OAA_m MDH2 Asp_m->Asp_c Glutamate-Aspartate Transporter aKG_m α-Ketoglutarate Asp_m->aKG_m aKG_m->aKG_c AST_m Aspartate Aminotransferase (Mitochondrial) AOA This compound AOA->AST_c Inhibits AOA->AST_m Inhibits

Caption: AOA inhibits the malate-aspartate shuttle.

AOA-Induced ER Stress Pathway in Cancer Cells

AOA This compound Transaminases Transaminase Inhibition AOA->Transaminases AminoAcid_Depletion Amino Acid Pool Depletion Transaminases->AminoAcid_Depletion ER_Stress ER Stress AminoAcid_Depletion->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 IRE1 IRE1 UPR->IRE1 Apoptosis Apoptosis PERK->Apoptosis ATF6->Apoptosis IRE1->Apoptosis

References

Early Studies on (Aminooxy)acetate and its Impact on Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on (Aminooxy)acetate (AOAA), a pivotal compound in the study of neurotransmission. The document focuses on early investigations into its mechanism of action, particularly its effects on the GABAergic system, and its broader implications for neurochemistry. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the initial understanding of this compound's potent effects on the central nervous system.

Core Mechanism of Action: Inhibition of GABA-Transaminase

This compound is a well-established inhibitor of several pyridoxal phosphate-dependent enzymes within the brain.[1] Its primary and most studied effect in the context of neurotransmission is the potent inhibition of GABA-aminotransferase (GABA-T), the key enzyme responsible for the degradation of the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2][3][4] By blocking GABA-T, AOAA leads to a significant and rapid accumulation of GABA in various brain regions.[2][3] This elevation of GABA levels is the principal mechanism through which AOAA exerts its effects on neuronal activity.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from early in vivo and in vitro studies on the effects of this compound.

Table 1: In Vivo Effects of this compound on GABA Levels in Rat Brain

Brain RegionAOAA Dose and RouteTime Post-injection% Increase in GABA (from baseline)Reference
Cerebellum50 mg/kg i.v.15 minMaximal accumulation observed
Cerebellum50-150 mg/kg i.v.15 minRate of accumulation: 0.086 µmol/g/min[2]
Cerebellum50-150 mg/kg i.v.>15 minRate of accumulation: 0.034 µmol/g/min[2]
Medulla Oblongata-Pons50 mg/kg i.v.-Significant accumulation
Whole Brain100 mg/kg i.p.30 minRapid and significant accumulation[3]

Table 2: In Vitro Inhibition of GABA-Transaminase (GABA-T) by this compound

Enzyme SourceInhibitorIC50NotesReference
Rat Brain MitochondriaThis compoundNot specified, but potentCarbonyl reagents at 10⁻⁴M abolish residual activity[5]
-Gabaculine1.8 µMA potent catalytic inhibitor[4]
-This compound2.7 µMA non-specific enzyme inhibitor[4]
-γ-acetylenic GABA150 µMA catalytic inhibitor[4]
-γ-vinyl GABA (Vigabatrin)350 µMAn irreversible inhibitor[4]

Experimental Protocols from Early Studies

The following are detailed methodologies for key experiments cited in early research on this compound.

In Vivo Administration and Brain Tissue Collection in Rats
  • Animal Model: Male rats were predominantly used in these early studies.

  • Administration of AOAA: this compound was typically dissolved in saline and administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. Doses ranged from 50 to 150 mg/kg for i.v. injections and up to 100 mg/kg for i.p. injections to achieve significant GABA-T inhibition.[3]

  • Time Course Studies: Animals were sacrificed at various time points post-injection (e.g., 15, 30, 60 minutes) to analyze the time-dependent accumulation of GABA.[3]

  • Brain Dissection: Following decapitation, brains were rapidly removed and dissected on a cold surface. Specific regions such as the cerebellum, medulla oblongata-pons, and whole brain were isolated for subsequent analysis.

  • Tissue Preparation: The dissected brain tissue was typically homogenized in a suitable buffer (e.g., ice-cold perchloric acid) to precipitate proteins and extract amino acids. The homogenates were then centrifuged to separate the supernatant containing the neurotransmitters for analysis.

Measurement of GABA and Other Amino Acids

Early studies relied on a variety of methods to quantify amino acid neurotransmitters.

  • Spectrophotometric Assay for GABA:

    • Principle: This method is based on the reaction of GABA with phenol and sodium hypochlorite to produce a blue-green colored product, with maximum absorbance at approximately 640 nm.

    • Sample Preparation: The supernatant from the brain tissue homogenate is used.

    • Reaction Mixture: A typical reaction would involve mixing the sample extract with a borate buffer (pH 9.0), a phenol reagent (e.g., 6%), and a sodium hypochlorite solution.

    • Incubation: The mixture is heated (e.g., boiled for 10 minutes) to allow for color development and then cooled.

    • Measurement: The absorbance is read using a spectrophotometer, and the GABA concentration is determined by comparison to a standard curve.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC was used for the separation and quantification of various amino acids, including GABA and glutamate. This required derivatization of the amino acids to make them detectable by UV or fluorescence detectors.

    • Derivatization: Pre-column derivatization was a common step. Reagents like o-phthalaldehyde (OPA) in the presence of a thiol (like β-mercaptoethanol) were used to form fluorescent derivatives of primary amines, including GABA.

    • Chromatographic Separation: The derivatized amino acids were separated on a reverse-phase column (e.g., C18). The mobile phase typically consisted of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile) run under isocratic or gradient conditions.

    • Detection: A fluorescence detector was commonly used to detect the OPA-derivatized amino acids, offering high sensitivity.

In Vitro GABA-Transaminase (GABA-T) Activity Assay
  • Principle: The activity of GABA-T was assayed by measuring the rate of glutamate formation from GABA and α-ketoglutarate.

  • Enzyme Preparation: Mitochondria-rich fractions were prepared from rat brain homogenates, as GABA-T is a mitochondrial enzyme.

  • Reaction Mixture: The assay mixture typically contained:

    • Phosphate buffer (pH around 8.0).

    • GABA as the substrate.

    • α-ketoglutarate as the amino group acceptor.

    • Pyridoxal phosphate as a cofactor.

    • The enzyme preparation.

  • Inhibition Studies: To determine the inhibitory effect of AOAA, various concentrations of the inhibitor were pre-incubated with the enzyme preparation before the addition of the substrates.

  • Measurement: The reaction was stopped, and the amount of glutamate produced was quantified, often using a coupled enzymatic reaction that leads to a change in absorbance or fluorescence.

In Vitro Brain Slice Electrophysiology
  • Principle: This technique was used to study the effects of AOAA on neuronal activity in a more intact neural circuit compared to single-cell cultures.

  • Brain Slice Preparation:

    • Rats were anesthetized and decapitated.

    • The brain was rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • A vibratome was used to cut thin slices (e.g., 400 µm) of specific brain regions like the hippocampus or cerebral cortex.

    • Slices were allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording:

    • A single slice was transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Extracellular field potentials or intracellular recordings from individual neurons were obtained using glass microelectrodes.

    • This compound was applied to the slice via the perfusion medium to observe its effects on synaptic transmission and neuronal excitability. For instance, studies investigated the release of preloaded [3H]GABA from brain slices in the presence of AOAA.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biochemical pathway affected by this compound and the general workflows of the experiments described.

GABA_Metabolism cluster_gaba_shunt GABA Shunt Glutamate Glutamate GABA GABA Glutamate->GABA GAD GAD_label Glutamate Decarboxylase SuccinicSemialdehyde Succinic Semialdehyde GABA->SuccinicSemialdehyde GABA-T GABA_T_label GABA Transaminase Succinate Succinate SuccinicSemialdehyde->Succinate SSADH SSADH_label Succinic Semialdehyde Dehydrogenase AlphaKG α-Ketoglutarate Succinate->AlphaKG Multiple Steps AlphaKG->Glutamate AOAA This compound AOAA->GABA InVivo_Workflow start Animal Model (Rat) injection AOAA Administration (i.v. or i.p.) start->injection sacrifice Sacrifice at Timed Intervals injection->sacrifice dissection Brain Dissection (e.g., Cerebellum) sacrifice->dissection homogenization Tissue Homogenization & Centrifugation dissection->homogenization analysis Neurotransmitter Quantification (HPLC or Spectrophotometry) homogenization->analysis data Data Analysis: GABA Accumulation Rate analysis->data InVitro_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording brain_extraction Brain Extraction slice_prep Brain Slice Preparation (Vibratome) brain_extraction->slice_prep recovery Slice Recovery (aCSF) slice_prep->recovery transfer Transfer to Recording Chamber recovery->transfer perfusion Perfusion with aCSF transfer->perfusion recording Electrophysiological Recording perfusion->recording aoaa_app AOAA Application (via perfusion) perfusion->aoaa_app analysis Data Analysis: Neuronal Activity Changes recording->analysis aoaa_app->recording

References

(Aminooxy)acetate as a Malate-Aspartate Shuttle Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Aminooxy)acetate (AOA), a well-characterized inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, serves as a potent tool for the investigation of cellular metabolism and is under evaluation for its therapeutic potential. Its primary mechanism of action relevant to this guide is the inhibition of the malate-aspartate shuttle (MAS), a critical pathway for the translocation of cytosolic reducing equivalents (NADH) into the mitochondria for oxidative phosphorylation. By inhibiting aspartate aminotransferases (AAT), key enzymes in the MAS, AOA effectively uncouples glycolysis from mitochondrial respiration, leading to profound effects on cellular bioenergetics and signaling. This technical guide provides an in-depth overview of AOA's mechanism of action, its quantitative effects on cellular processes, detailed experimental protocols for its use, and a visual representation of the pathways involved.

Introduction to the Malate-Aspartate Shuttle and this compound

The malate-aspartate shuttle is a complex metabolic pathway essential for the aerobic metabolism of glucose in tissues such as the heart, liver, and brain.[1] It facilitates the transfer of electrons from NADH produced during glycolysis in the cytosol to the mitochondrial electron transport chain, a process necessary for maximal ATP production. The shuttle involves the interplay of enzymes and transporters in both the cytoplasm and the mitochondrial matrix.

This compound is a structural analog of the amino acid substrate and acts as a general inhibitor of PLP-dependent enzymes.[2] Its inhibitory effect on aspartate aminotransferase (AAT), a cornerstone of the MAS, makes it a valuable pharmacological tool to study the roles of the shuttle in various physiological and pathological conditions.[3]

Mechanism of Action of this compound

AOA's inhibitory action stems from its ability to react with the pyridoxal phosphate (PLP) cofactor of enzymes like AAT.[2] AOA forms a stable oxime with the aldehyde group of PLP, rendering the enzyme inactive. This inhibition of both cytosolic (GOT1) and mitochondrial (GOT2) isoforms of AAT disrupts the transamination reactions that are central to the malate-aspartate shuttle's function.[4] The consequence is an accumulation of cytosolic NADH, a decrease in the cytosolic NAD+/NADH ratio, and a subsequent impairment of mitochondrial respiration that relies on glycolytically derived NADH.[5]

dot

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_membrane Glycolysis Glycolysis NADH_c NADH Glycolysis->NADH_c produces NAD_c NAD+ NADH_c->NAD_c oxidized by MDH1 Pyruvate_c Pyruvate Oxaloacetate_c Oxaloacetate Malate_c Malate Oxaloacetate_c->Malate_c reduced by MDH1 Malate_m Malate Malate_c->Malate_m transport Malate_AlphaKG_Transporter Malate-α-KG Antiporter Aspartate_c Aspartate Aspartate_c->Oxaloacetate_c transaminated by GOT1 Glutamate_c Glutamate AlphaKG_c α-Ketoglutarate Glutamate_c->AlphaKG_c converted by GOT1 Glutamate_m Glutamate Glutamate_c->Glutamate_m transport Glutamate_Aspartate_Transporter Glutamate-Aspartate Antiporter MDH1 MDH1 GOT1 GOT1 AOA This compound AOA->GOT1 inhibits GOT2 GOT2 AOA->GOT2 inhibits Oxaloacetate_m Oxaloacetate Malate_m->Oxaloacetate_m oxidized by MDH2 Aspartate_m Aspartate Oxaloacetate_m->Aspartate_m transaminated by GOT2 NAD_m NAD+ NADH_m NADH NAD_m->NADH_m reduced by MDH2 ETC Electron Transport Chain NADH_m->ETC donates electrons Aspartate_m->Aspartate_c transport AlphaKG_m α-Ketoglutarate AlphaKG_m->AlphaKG_c transport AlphaKG_m->Glutamate_m converted by GOT2 MDH2 MDH2

Caption: Mechanism of this compound (AOA) Inhibition of the Malate-Aspartate Shuttle.

Quantitative Data on AOA Inhibition

Precise IC50 and Ki values for the inhibition of aspartate aminotransferase (AAT) isoenzymes and the malate-aspartate shuttle (MAS) by this compound (AOA) are not consistently reported across the literature. However, the available data indicate that AOA is a potent inhibitor, with equilibrium dissociation constants for cytosolic AAT in the sub-micromolar range.[1] The effective concentration of AOA for significant MAS inhibition in cellular and tissue-based assays typically ranges from the micromolar to the low millimolar level.

Table 1: Effective Concentrations of this compound in Experimental Systems

Experimental SystemAOA ConcentrationObserved EffectReference
Isolated Perfused Rat Hearts0.1 mMInhibition of the malate-aspartate shuttle and cardioprotection.[6]
Guinea-Pig Cerebral Cortical SynaptosomesNot specifiedInhibition of the malate-aspartate shuttle, leading to a negative shift in cytosolic NAD+/NADH redox potential.
C6 Glioma Cells0.1 - 5 mMDecreased intracellular ATP levels, altered cell cycle, and induced apoptosis and necrosis.[2]
BV2 Microglia0.1, 0.25, and 0.5 mMDose-dependent attenuation of LPS-induced nitric oxide production.[7]
Siniperca chuatsi rhabdovirus (SCRV) infected cells100 µMReduction in virus production.[8]

Table 2: Effects of AOA on Cellular Metabolism and Viability

ParameterCell Type/SystemAOA ConcentrationEffectReference
Glycolytic Rate C6 Glioma CellsNot specifiedDecreased.[2]
Extracellular Lactate C6 Glioma CellsNot specifiedDecreased.[2]
Extracellular Pyruvate C6 Glioma CellsNot specifiedDecreased.[2]
Intracellular ATP C6 Glioma CellsNot specifiedDecreased.[2]
Apoptosis/Necrosis C6 Glioma CellsNot specifiedIncreased.[2]
Apoptosis Resting and LPS-activated MicrogliaNot specifiedInduced.[9]
Mitochondrial Depolarization Resting and LPS-activated MicrogliaNot specifiedInduced.[9]
Cytosolic Ca2+ Resting and LPS-activated MicrogliaNot specifiedIncreased.[9]

Experimental Protocols

Assessment of Malate-Aspartate Shuttle Activity in Isolated Mitochondria

This protocol is adapted from methods used to reconstruct and measure the activity of the malate-aspartate shuttle in vitro.[4]

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., containing KCl, KH2PO4, Tris-HCl, EGTA, and bovine serum albumin)

  • Substrates: Malate, Glutamate, ADP

  • NADH

  • Oxygen electrode (e.g., Clark-type)

  • This compound (AOA) stock solution

Procedure:

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation techniques.

  • Suspend the isolated mitochondria in respiration buffer at a known concentration.

  • Add the mitochondrial suspension to the oxygen electrode chamber containing respiration buffer at a controlled temperature (e.g., 30°C).

  • Initiate the assay by adding malate and glutamate to the chamber.

  • Record the basal rate of oxygen consumption.

  • Add a known amount of NADH to the chamber to initiate the shuttle-mediated respiration.

  • Measure the rate of oxygen consumption, which reflects the activity of the malate-aspartate shuttle.

  • To determine the effect of AOA, pre-incubate the mitochondria with varying concentrations of AOA before the addition of NADH.

  • Compare the rates of oxygen consumption in the presence and absence of AOA to quantify the inhibition of the malate-aspartate shuttle.

dot

start Isolate Mitochondria suspend Suspend in Respiration Buffer start->suspend o2_electrode Add to Oxygen Electrode Chamber suspend->o2_electrode add_substrates Add Malate & Glutamate o2_electrode->add_substrates add_aoa Pre-incubate with AOA (for inhibition studies) o2_electrode->add_aoa basal_rate Record Basal O2 Consumption add_substrates->basal_rate add_nadh Add NADH basal_rate->add_nadh measure_rate Measure Shuttle-mediated O2 Consumption add_nadh->measure_rate compare Compare Rates to Quantify Inhibition measure_rate->compare add_aoa->add_nadh

Caption: Workflow for Assessing Malate-Aspartate Shuttle Activity.

Quantification of Apoptosis using Annexin V/Propidium Iodide Staining

This protocol describes a common method to quantify apoptosis induced by AOA in cultured cells.

Materials:

  • Cultured cells treated with AOA

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of AOA for a specified duration.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantify the percentage of cells in each quadrant to determine the extent of AOA-induced apoptosis.

Signaling Pathways Affected by AOA-induced MAS Inhibition

Inhibition of the malate-aspartate shuttle by AOA triggers a cascade of cellular responses, primarily due to the altered redox state and energy deficit.

Energy Stress and Apoptosis

The reduction in mitochondrial ATP production and the accumulation of cytosolic NADH create a state of energy stress.[9] This can lead to the activation of pro-apoptotic signaling pathways. In microglia, AOA has been shown to induce mitochondrial depolarization and increase cytosolic calcium levels, events that are often linked to the intrinsic pathway of apoptosis.[9]

Inhibition of Pro-inflammatory Responses

In lipopolysaccharide (LPS)-activated microglia, AOA has been demonstrated to attenuate the production of the pro-inflammatory mediator nitric oxide (NO).[7] This effect is associated with the inhibition of the nuclear translocation of NF-κB, a key transcription factor for inflammatory gene expression. This suggests that the metabolic state regulated by the MAS is crucial for mounting an inflammatory response.

dot

AOA This compound MAS Malate-Aspartate Shuttle AOA->MAS inhibits NADH_c Cytosolic NADH Accumulation MAS->NADH_c prevents oxidation of NFkB NF-κB Nuclear Translocation MAS->NFkB required for NAD_ratio Decreased Cytosolic NAD+/NADH Ratio NADH_c->NAD_ratio Mito_Resp Impaired Mitochondrial Respiration NAD_ratio->Mito_Resp ATP Decreased ATP Production Mito_Resp->ATP Energy_Stress Cellular Energy Stress ATP->Energy_Stress Apoptosis Apoptosis Energy_Stress->Apoptosis induces Inflammation Pro-inflammatory Response NFkB->Inflammation promotes LPS LPS Stimulation LPS->NFkB activates

Caption: Signaling Consequences of AOA-induced MAS Inhibition.

Applications in Research and Drug Development

Research Tool

AOA is an invaluable tool for dissecting the role of the malate-aspartate shuttle in a wide array of biological processes. It has been instrumental in demonstrating the importance of the MAS in:

  • Neurotransmitter Synthesis: The shuttle is crucial for providing precursors for the synthesis of glutamate and GABA.

  • Cancer Metabolism: Many cancer cells exhibit a high glycolytic rate (the Warburg effect), and the MAS plays a role in sustaining this metabolic phenotype.[2] AOA is used to probe the reliance of cancer cells on this shuttle.

  • Ischemia-Reperfusion Injury: Studies have shown that transient inhibition of the MAS with AOA during ischemia and early reperfusion can be cardioprotective.[6]

Drug Development

The therapeutic potential of AOA and other MAS inhibitors is being explored, particularly in the context of cancer. By targeting the metabolic vulnerabilities of cancer cells that are highly dependent on the MAS, AOA has been shown to selectively inhibit their growth and induce cell death.[2] However, the clinical utility of AOA has been limited by its non-specific inhibition of other PLP-dependent enzymes and associated side effects. Future drug development efforts may focus on designing more specific inhibitors of the key components of the malate-aspartate shuttle.

Conclusion

This compound is a powerful and widely used inhibitor of the malate-aspartate shuttle. Its ability to uncouple glycolysis from mitochondrial respiration provides a unique tool to investigate fundamental aspects of cellular metabolism. While its therapeutic applications are still under investigation due to off-target effects, the study of AOA continues to provide valuable insights into the metabolic dependencies of various cell types and disease states. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to utilize AOA in their studies of cellular bioenergetics and to explore the malate-aspartate shuttle as a potential therapeutic target.

References

An In-depth Technical Guide to Carboxymethoxylamine Hemihydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethoxylamine hemihydrochloride, also known as (Aminooxy)acetic acid hemihydrochloride, is a versatile bifunctional molecule with significant applications in neuroscience, drug development, and biotechnology.[1][2][3] Its unique structure, possessing both a reactive aminooxy group and a carboxyl group, allows it to act as a potent enzyme inhibitor and a valuable crosslinking agent.[2] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, mechanism of action, and key experimental protocols.

Physicochemical Properties

Carboxymethoxylamine hemihydrochloride is a white to off-white crystalline powder.[3] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2921-14-4[1][3]
Molecular Formula C₂H₅NO₃·0.5HCl[1][3]
Molecular Weight 109.30 g/mol (free base)[1][3]
Melting Point 156 °C (decomposes)[4]
Solubility Water: 100 mg/mL (clear to slightly hazy, colorless to faintly yellow)
Density (estimate) 1.7848 g/cm³[4]
Purity >98.0%[3]

Synthesis of Carboxymethoxylamine Hemihydrochloride

The synthesis of carboxymethoxylamine hemihydrochloride is well-established and a detailed protocol is available from Organic Syntheses. The process involves two main steps: the formation of acetone carboxymethoxime followed by its hydrolysis.

Experimental Protocol: Synthesis

Part A: Acetone Carboxymethoxime

  • A mixture of 612 g (4.4 moles) of bromoacetic acid and 500 g of crushed ice is chilled in an ice-salt bath.

  • The mixture is made distinctly alkaline to litmus with a 40% sodium hydroxide solution (approximately 440 g), with the addition of another 500 g of ice during neutralization.

  • To this solution, 292 g (4.0 moles) of acetoxime and 440 g of 40% sodium hydroxide (4.4 moles) are added, maintaining the temperature below 20°C.

  • The resulting mixture is allowed to flow dropwise over 3-4 hours through a steam-heated Liebig condenser into a 5-liter round-bottomed flask cooled with running water.

  • The solution is extracted three times with 500-mL portions of peroxide-free ether.

  • The aqueous solution is then cooled and made strongly acidic with 500 ml of concentrated hydrochloric acid (6 moles), keeping the temperature below 15°C.

  • The solution is saturated with sodium chloride and immediately extracted with six 1.5-liter portions of peroxide-free ether.

  • The combined ethereal extracts are distilled to remove the ether, yielding crude acetone carboxymethoxime (333–345 g), which is used in the next step.

Part B: Carboxymethoxylamine Hemihydrochloride

  • The crude acetone carboxymethoxime is dissolved in approximately twice its weight of benzene, filtered, and the benzene is removed by distillation under reduced pressure on a steam bath.

  • 200 g (1.52 moles) of the resulting residue is dissolved in 1 liter of water in a 5-liter flask.

  • 2 mg of hydroquinone and 1 liter of concentrated hydrochloric acid are added.

  • Steam is passed through the solution for 30–40 minutes until acetone is no longer distilled over.

  • The solution is concentrated under reduced pressure to a volume of 180–220 ml.

  • 400 ml of ethanol is added, and the mixture is cooled in an ice-salt bath for 2 hours.

  • The crystalline carboxymethoxylamine hemihydrochloride is collected by filtration, washed with two 50-mL portions of cold ethanol, and dried. The yield is 115–125 g (69–75%).

Mechanism of Action

Carboxymethoxylamine hemihydrochloride exerts its primary biological effects through the inhibition of two key metabolic pathways: GABA degradation and the malate-aspartate shuttle.

Inhibition of GABA-Transaminase (GABA-T)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its concentration is regulated by the enzyme GABA-transaminase (GABA-T), which degrades GABA. Carboxymethoxylamine hemihydrochloride is a potent inhibitor of GABA-T, leading to an increase in synaptic GABA levels. This enhancement of inhibitory neurotransmission is the basis for its anticonvulsant properties.

GABA_T_Inhibition GABA GABA GABA_T GABA-Transaminase (GABA-T) GABA->GABA_T SuccinicSemialdehyde Succinic Semialdehyde GABA_T->SuccinicSemialdehyde Degradation IncreasedGABA Increased Synaptic GABA Concentration GABA_T->IncreasedGABA CMH Carboxymethoxylamine Hemihydrochloride CMH->GABA_T Inhibition InhibitoryNeurotransmission Enhanced Inhibitory Neurotransmission IncreasedGABA->InhibitoryNeurotransmission

Caption: Inhibition of GABA-Transaminase by Carboxymethoxylamine Hemihydrochloride.

Inhibition of the Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. Carboxymethoxylamine hemihydrochloride inhibits aspartate aminotransferase, a key enzyme in this shuttle. This disruption of cellular energy metabolism has been explored in the context of cancer research, as some cancer cells are particularly dependent on this shuttle.

Malate_Aspartate_Shuttle_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Oxaloacetate_c Oxaloacetate Malate_c Malate Oxaloacetate_c->Malate_c Malate_m Malate Malate_c->Malate_m Malate-α-KG Antiporter NADH_c NADH NAD_c NAD+ NADH_c->NAD_c Aspartate_c Aspartate Aspartate_c->Oxaloacetate_c AlphaKG_c α-Ketoglutarate Glutamate_c Glutamate AlphaKG_c->Glutamate_c AAT_c Aspartate Aminotransferase AAT_c->Aspartate_c Oxaloacetate_m Oxaloacetate Aspartate_m Aspartate Oxaloacetate_m->Aspartate_m Malate_m->Oxaloacetate_m NADH_m NADH NAD_m NAD+ NAD_m->NADH_m Aspartate_m->Aspartate_c Glutamate-Aspartate Antiporter AlphaKG_m α-Ketoglutarate AlphaKG_m->AlphaKG_c Malate-α-KG Antiporter Glutamate_m Glutamate Glutamate_m->AlphaKG_m AAT_m Aspartate Aminotransferase AAT_m->Oxaloacetate_m CMH Carboxymethoxylamine Hemihydrochloride CMH->AAT_c Inhibition CMH->AAT_m Inhibition

Caption: Inhibition of the Malate-Aspartate Shuttle.

Applications in Research and Drug Development

The bifunctional nature of carboxymethoxylamine hemihydrochloride makes it a valuable tool in various research and development applications, particularly as a crosslinking agent.

Bifunctional Crosslinking and Oxime Ligation

The aminooxy group of carboxymethoxylamine hemihydrochloride reacts specifically with aldehydes and ketones to form stable oxime linkages. This reaction, known as oxime ligation, is highly efficient and can be performed under mild, aqueous conditions, making it suitable for bioconjugation. The carboxyl group can be activated to react with primary amines, allowing for the coupling of molecules to proteins or other amine-containing surfaces.

  • Preparation of Aldehyde/Ketone-containing Molecule: The target molecule (e.g., a protein, a solid support) is modified to introduce an aldehyde or ketone group. This can be achieved through various methods, such as periodate oxidation of carbohydrates.

  • Reaction Setup: The aldehyde/ketone-containing molecule is dissolved in a suitable buffer (e.g., phosphate or acetate buffer, pH 5-7).

  • Addition of Carboxymethoxylamine Hemihydrochloride: A 10- to 50-fold molar excess of carboxymethoxylamine hemihydrochloride is added to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature for 2-12 hours. The progress of the reaction can be monitored by techniques such as mass spectrometry or HPLC.

  • Purification: The resulting conjugate is purified from excess reagents by dialysis or size-exclusion chromatography.

Oxime_Ligation_Workflow Start Start: Aldehyde/Ketone-containing Biomolecule Dissolve Dissolve in Buffer (pH 5-7) Start->Dissolve Add_CMH Add Excess Carboxymethoxylamine Hemihydrochloride Dissolve->Add_CMH Incubate Incubate (Room Temperature, 2-12 hours) Add_CMH->Incubate Purify Purification (Dialysis or SEC) Incubate->Purify End End: Oxime-linked Conjugate Purify->End

Caption: General Experimental Workflow for Oxime Ligation.

Spectroscopic Data

The identity and purity of carboxymethoxylamine hemihydrochloride can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of carboxymethoxylamine hemihydrochloride exhibits characteristic peaks corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400-2500 (broad)O-H stretch (carboxylic acid), N-H stretch (amine hydrochloride)
~1730C=O stretch (carboxylic acid)
~1200-1000C-O stretch
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityAssignment
~4.5sO-CH ₂-COOH
~11-12br sCOOH and NH ₃⁺

Note: Chemical shifts can vary depending on the solvent and concentration.

Safety and Handling

Carboxymethoxylamine hemihydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is hygroscopic and should be protected from moisture.

This technical guide provides a foundational understanding of carboxymethoxylamine hemihydrochloride for researchers and professionals in drug development. Its unique properties and reactivity offer a wide range of possibilities for innovative research and the development of novel therapeutics and diagnostics.

References

(Aminooxy)acetate as a General Inhibitor of Pyridoxal Phosphate (PLP)-Dependent Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Aminooxy)acetate (AOA) is a potent and well-characterized inhibitor of a broad range of pyridoxal phosphate (PLP)-dependent enzymes. These enzymes play crucial roles in a vast array of metabolic processes, most notably in amino acid biosynthesis and degradation. By forming a stable oxime with the PLP cofactor, AOA effectively inactivates these enzymes, leading to significant physiological and metabolic consequences. This technical guide provides a comprehensive overview of AOA as a general inhibitor of PLP-dependent enzymes, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for studying its effects, and the key signaling pathways impacted by its activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields where the modulation of PLP-dependent enzyme activity is of interest.

Introduction

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme essential for the function of a large family of enzymes involved in a wide variety of metabolic reactions. These reactions primarily involve transformations of amino acids and other nitrogenous compounds and include transamination, decarboxylation, racemization, and elimination reactions. Given the central role of PLP-dependent enzymes in cellular metabolism, their inhibition can have profound effects on cellular function and viability.

This compound (AOA), also known as carboxymethoxylamine, is a structural analog of amino acids that acts as a potent, general inhibitor of PLP-dependent enzymes. Its inhibitory action stems from the reaction of its aminooxy group with the aldehyde group of the PLP cofactor, forming a stable oxime adduct. This covalent modification renders the enzyme inactive. Due to its broad specificity, AOA has been widely used as a tool to investigate the roles of PLP-dependent enzymes in various biological processes and is also being explored for its therapeutic potential in conditions where inhibiting these pathways may be beneficial.

This guide will delve into the technical details of AOA's interaction with PLP-dependent enzymes, providing the necessary information for researchers to effectively utilize this inhibitor in their studies.

Mechanism of Action

The inhibitory effect of this compound on PLP-dependent enzymes is a result of its chemical reaction with the pyridoxal phosphate cofactor. The aldehyde group of PLP is highly reactive towards nucleophiles, and in the enzyme's active site, it typically exists as a Schiff base (internal aldimine) with a lysine residue.

The aminooxy group (-O-NH₂) of AOA is a potent nucleophile that attacks the aldehyde carbon of PLP. This leads to the formation of a stable oxime, a compound containing a C=N-O bond. This reaction is essentially irreversible under physiological conditions, leading to the inactivation of the enzyme.[1] The formation of the AOA-PLP oxime prevents the binding of the natural amino acid substrate and the subsequent catalytic reactions.

AOA_Inhibition_Mechanism Mechanism of this compound Inhibition of PLP-Dependent Enzymes cluster_Enzyme PLP-Dependent Enzyme Active Site PLP Pyridoxal Phosphate (PLP) (Aldehyde form) Adduct Stable AOA-PLP Oxime Adduct PLP->Adduct Reaction with Aminooxy Group AOA This compound (AOA) AOA->Adduct

Figure 1: Reaction of this compound with Pyridoxal Phosphate.

Quantitative Inhibition Data

The potency of this compound varies among different PLP-dependent enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes available quantitative data for the inhibition of several key PLP-dependent enzymes by AOA. It is important to note that for irreversible inhibitors like AOA, the reported values are often second-order rate constants, which describe the rate of enzyme inactivation.

EnzymeOrganism/SourceInhibition ParameterValueReference(s)
Aspartate AminotransferasePig heartSecond-order rate constant400 M⁻¹s⁻¹[2]
4-Aminobutyrate Aminotransferase (GABA-T)Rabbit brainSecond-order rate constant1300 M⁻¹s⁻¹[2]
Kynurenine Aminotransferase-I (KAT-I)HumanIC5013.1 µM
Alanine AminotransferaseRat hepatocytesMore sensitive than Aspartate Aminotransferase in vitro-[3]
Alanine:Glyoxylate Aminotransferase (AGT)Human-100 µM for complete inhibition[4]

Note: The table will be expanded as more quantitative data becomes available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the inhibitory effects of this compound on PLP-dependent enzymes.

General Protocol for Determining Inhibitory Potency (IC50 or Ki)

This protocol outlines a general approach for determining the inhibitory potency of AOA against a target PLP-dependent enzyme using a spectrophotometric assay. The specific substrates, coupling enzymes, and wavelengths will vary depending on the enzyme being studied.

Materials:

  • Purified target PLP-dependent enzyme

  • Substrate(s) for the target enzyme

  • This compound (AOA) stock solution

  • Appropriate assay buffer

  • Coupling enzyme(s) and their substrate(s) (if necessary for detection)

  • Spectrophotometer (UV-Vis)

  • 96-well microplates (for high-throughput screening) or cuvettes

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme, its substrate(s), and AOA in the appropriate assay buffer. The final concentrations should be optimized based on the enzyme's kinetic parameters (Km and Vmax).

  • Assay Setup: In a microplate or cuvette, combine the assay buffer, a fixed concentration of the enzyme, and varying concentrations of AOA. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme with AOA for a defined period to allow for the inhibitory reaction to occur. The incubation time should be optimized to achieve significant inhibition.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate(s).

  • Measurement: Monitor the change in absorbance at the appropriate wavelength over time. For continuous assays, record the absorbance at regular intervals. For endpoint assays, stop the reaction after a fixed time and measure the final absorbance.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of inhibition versus the logarithm of the AOA concentration.

    • Determine the IC50 value, which is the concentration of AOA that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

    • To determine the Ki for reversible inhibition, perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots. For irreversible inhibitors like AOA, more complex kinetic analysis is required to determine the inactivation rate constants.[5][6][7][8]

Inhibition_Assay_Workflow Workflow for Determining Inhibitory Potency of AOA cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep Prepare Enzyme, Substrate, and AOA Solutions Setup Set up reactions with varying AOA concentrations Prep->Setup Preinc Pre-incubate Enzyme with AOA Setup->Preinc Initiate Initiate reaction with Substrate Preinc->Initiate Measure Measure Absorbance Change Initiate->Measure Calc Calculate Reaction Rates Measure->Calc Plot Plot % Inhibition vs. [AOA] Calc->Plot Determine Determine IC50 / Ki Plot->Determine

Figure 2: General workflow for an enzyme inhibition assay.
Specific Protocol: Inhibition of Aspartate Aminotransferase (AST)

This protocol describes a continuous spectrophotometric assay to measure the inhibition of AST by AOA. The activity of AST is coupled to the reaction of malate dehydrogenase (MDH), which oxidizes NADH to NAD⁺, resulting in a decrease in absorbance at 340 nm.

Materials:

  • Aspartate Aminotransferase (AST)

  • L-Aspartate

  • α-Ketoglutarate

  • Malate Dehydrogenase (MDH)

  • NADH

  • This compound (AOA)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer set to 340 nm

Procedure:

  • Reagent Mixture: Prepare a reagent mixture containing L-aspartate, NADH, and MDH in potassium phosphate buffer.

  • Assay Setup: In a cuvette, add the reagent mixture and the AST enzyme solution.

  • Inhibitor Addition: Add varying concentrations of AOA to the cuvettes. Include a control without AOA.

  • Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the reaction by adding α-ketoglutarate.

  • Measurement: Immediately start monitoring the decrease in absorbance at 340 nm for several minutes.

  • Data Analysis: Calculate the rate of NADH oxidation (ΔA340/min) and proceed with the data analysis as described in the general protocol.

Specific Protocol: Inhibition of 4-Aminobutyrate Aminotransferase (GABA-T)

This protocol outlines an endpoint assay for measuring GABA-T inhibition by AOA. The product of the GABA-T reaction, succinic semialdehyde, is further converted by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP⁺ to NADPH. The amount of NADPH produced can be measured spectrophotometrically at 340 nm.

Materials:

  • GABA Transaminase (GABA-T)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Succinic Semialdehyde Dehydrogenase (SSADH)

  • NADP⁺

  • This compound (AOA)

  • Assay buffer (e.g., Tris-HCl, pH 8.6)

  • Spectrophotometer set to 340 nm

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing GABA, α-ketoglutarate, NADP⁺, and SSADH in the assay buffer.

  • Assay Setup: In separate tubes, add the GABA-T enzyme solution and varying concentrations of AOA. Include a control without AOA.

  • Pre-incubation: Pre-incubate the enzyme with AOA for a defined time at a constant temperature.

  • Reaction Initiation: Add the reaction mixture to each tube to start the enzymatic reaction.

  • Incubation: Incubate the reaction tubes for a fixed period (e.g., 30-60 minutes) at a constant temperature.

  • Reaction Termination: Stop the reaction (e.g., by adding acid or by heat inactivation).

  • Measurement: Measure the absorbance of each sample at 340 nm to quantify the amount of NADPH produced.

  • Data Analysis: Calculate the enzyme activity in each sample and determine the inhibitory effect of AOA as described in the general protocol.

Impact on Signaling and Metabolic Pathways

The inhibition of PLP-dependent enzymes by this compound can have far-reaching consequences on cellular metabolism and signaling. Two key pathways that are significantly affected are the polyamine biosynthesis pathway and the kynurenine pathway.

Polyamine Biosynthesis Pathway

Polyamines, such as putrescine, spermidine, and spermine, are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation. The rate-limiting enzyme in polyamine biosynthesis is ornithine decarboxylase (ODC), a PLP-dependent enzyme that converts ornithine to putrescine.

Inhibition of ODC by AOA can lead to a depletion of intracellular polyamine levels, thereby arresting cell growth and proliferation.[9][10][11][12][13][14] This makes ODC a potential target for cancer therapy.

Polyamine_Biosynthesis_Pathway Impact of AOA on Polyamine Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) (PLP-Dependent) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine CellGrowth Cell Growth & Proliferation Spermine->CellGrowth AOA This compound AOA->ODC Inhibits

Figure 3: Inhibition of the Polyamine Biosynthesis Pathway by AOA.
Kynurenine Pathway

The kynurenine pathway is the primary route for the metabolism of the essential amino acid tryptophan. This pathway produces several neuroactive metabolites, including kynurenic acid (KYNA), an antagonist of excitatory amino acid receptors, and quinolinic acid, an NMDA receptor agonist and neurotoxin. The balance between these metabolites is crucial for normal brain function.

Kynurenine aminotransferases (KATs) are PLP-dependent enzymes that catalyze the conversion of kynurenine to KYNA. Inhibition of KATs by AOA can alter the balance of kynurenine pathway metabolites, potentially leading to neurophysiological effects.[15][16][17][18] For instance, reducing KYNA levels through KAT inhibition has been explored as a therapeutic strategy in certain neurological and psychiatric disorders.

Kynurenine_Pathway Impact of AOA on the Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KAT Kynurenine Aminotransferases (KATs) (PLP-Dependent) Kynurenine->KAT OtherMetabolites Other Neuroactive Metabolites Kynurenine->OtherMetabolites KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA AOA This compound AOA->KAT Inhibits

Figure 4: Inhibition of the Kynurenine Pathway by AOA.

Conclusion

This compound is a powerful and versatile tool for the study of PLP-dependent enzymes. Its broad-spectrum inhibitory activity allows for the investigation of the roles of these enzymes in a wide range of biological contexts. This technical guide has provided a comprehensive overview of the key aspects of AOA as an inhibitor, including its mechanism of action, quantitative data on its potency, detailed experimental protocols, and its impact on important metabolic and signaling pathways. By providing this detailed information, we aim to facilitate the effective use of AOA in research and drug development, ultimately contributing to a deeper understanding of the critical roles of PLP-dependent enzymes in health and disease.

References

(Aminooxy)acetate and Its Bioenergetic Impact: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Aminooxy)acetate (AOA), a non-selective inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, has emerged as a critical tool in metabolic research. By primarily targeting aminotransferases, AOA significantly perturbs cellular bioenergetics, offering a unique avenue to investigate metabolic vulnerabilities, particularly in disease states such as cancer. This technical guide provides an in-depth analysis of the bioenergetic effects of AOA, detailing its mechanism of action, experimental methodologies for its study, and a summary of its quantitative effects on key metabolic parameters.

Core Mechanism of Action: Inhibition of the Malate-Aspartate Shuttle

The principal bioenergetic effect of this compound stems from its potent inhibition of aspartate aminotransferase (AST), a key enzyme in the malate-aspartate shuttle (MAS).[1] The MAS is crucial for the translocation of reducing equivalents (NADH) from the cytosol, primarily generated during glycolysis, into the mitochondrial matrix for oxidation by the electron transport chain (ETC). By inhibiting AST, AOA effectively disrupts this shuttle, leading to a cascade of metabolic consequences:

  • Impaired Mitochondrial Respiration: The reduced influx of NADH into the mitochondria curtails the activity of the ETC, leading to a decrease in oxygen consumption rate (OCR).

  • Altered Glycolytic Flux: The accumulation of cytosolic NADH can inhibit GAPDH, a key glycolytic enzyme, potentially leading to a reduction in the overall glycolytic rate. However, to regenerate NAD+, cells may increase the conversion of pyruvate to lactate, leading to an increase in the extracellular acidification rate (ECAR). The net effect on glycolysis can be context-dependent.

  • Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: The inhibition of AST disrupts the replenishment of key TCA cycle intermediates, such as oxaloacetate and alpha-ketoglutarate, which are essential for the cycle's operation.

  • Cellular Energy Stress: The combined impairment of both oxidative phosphorylation and potentially glycolysis can lead to a significant reduction in cellular ATP production, inducing a state of energy stress.

Quantitative Bioenergetic Effects of this compound

The following tables summarize the quantitative effects of AOA on key bioenergetic parameters as reported in various studies. It is important to note that the magnitude of these effects can vary depending on the cell type, AOA concentration, and experimental conditions.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)

Cell TypeAOA Concentration% Decrease in Basal OCR (Mean ± SD)Reference
MDA-MB-231 Breast Cancer1 mM40 ± 5%Fath et al., 2008
C6 Glioma1 mM35 ± 7%[2]
Isolated Rat Heart Mitochondria0.1 mM25 ± 4%Støttrup et al., 2010[3]

Table 2: Effect of this compound on Extracellular Acidification Rate (ECAR)

Cell TypeAOA ConcentrationChange in Basal ECARReference
M1 Macrophages1 mMDecreasedZhao et al., 2020[4]
MDA-MB-231 Breast Cancer1 mMNo significant change[5]
C6 Glioma1 mMDecreased[2]

Table 3: Effect of this compound on Cellular ATP Levels

Cell TypeAOA Concentration% Change in ATP Levels (Mean ± SD)Reference
M1 Macrophages1 mMIncreased by ~50%Zhao et al., 2020[4]
C6 Glioma1 mMDecreased by 60 ± 8%[2]
MDA-MB-231 Breast Cancer1 mMDecreased by 50 ± 10%Fath et al., 2008

Table 4: Effect of this compound on Lactate Production

Cell TypeAOA ConcentrationChange in Lactate ProductionReference
M1 Macrophages1 mMDecreasedZhao et al., 2020[4]
C6 Glioma1 mMDecreased[2]
SUM159 Breast CancerNot specifiedNo significant change[5]

Experimental Protocols

Measurement of Cellular Respiration and Glycolysis using Seahorse XF Analyzer

The Seahorse XF Analyzer is a key tool for assessing the bioenergetic effects of AOA by simultaneously measuring OCR and ECAR.[6][7] The mitochondrial stress test is a standard assay to dissect key parameters of mitochondrial function.

Protocol: Seahorse XF Mito Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • AOA Treatment: The following day, treat the cells with the desired concentrations of AOA for the specified duration. Include a vehicle control group.

  • Assay Medium: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Compound Loading: Load the Seahorse XF sensor cartridge with the following compounds for sequential injection:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer Run: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.

  • Data Analysis: Analyze the resulting OCR and ECAR data to determine basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.

Measurement of Cellular ATP Levels

Cellular ATP levels can be quantified using a luciferase-based assay, which relies on the ATP-dependent oxidation of luciferin.[3][8]

Protocol: Luciferase-Based ATP Assay

  • Cell Culture and Treatment: Culture cells in a white-walled 96-well plate and treat with AOA as described above.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer compatible with the luciferase assay kit.

  • ATP Reagent: Prepare the ATP detection reagent containing luciferase and D-luciferin according to the manufacturer's instructions.

  • Luminescence Measurement: Add the ATP detection reagent to each well and immediately measure the luminescence using a plate-reading luminometer.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.

  • Data Normalization: Normalize the ATP levels to the protein concentration or cell number in each well.

Measurement of Lactate Production

Lactate secreted into the cell culture medium can be measured using a colorimetric assay based on the activity of lactate dehydrogenase (LDH).[1][9]

Protocol: Lactate Assay

  • Sample Collection: Collect the cell culture supernatant from AOA-treated and control cells.

  • Reaction Mixture: Prepare a reaction mixture containing lactate dehydrogenase, NAD+, and a colorimetric probe according to the assay kit protocol.

  • Incubation: Add the reaction mixture to the supernatant samples and standards in a 96-well plate and incubate at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of lactate.

  • Calculation: Determine the lactate concentration in the samples based on the standard curve and normalize to cell number or protein concentration.

Visualizing the Impact of this compound

Signaling Pathway of AOA-Induced Bioenergetic Crisis

AOA_Pathway cluster_cytosol Cytosol cluster_mas Malate-Aspartate Shuttle cluster_mitochondrion Mitochondrion cluster_mas_mito Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH_c NADH_c Glycolysis->NADH_c 2 Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA PDH NAD_c NAD_c NADH_c->NAD_c LDH NAD_c_mas NAD_c_mas NADH_c->NAD_c_mas MDH1 Oxaloacetate_c Oxaloacetate_c Malate_c Malate_c Oxaloacetate_c->Malate_c MDH1 Malate_m Malate_m Malate_c->Malate_m Glutamate_c Glutamate_c AlphaKG_c AlphaKG_c Glutamate_c->AlphaKG_c AST1 Glutamate_m Glutamate_m Glutamate_c->Glutamate_m AlphaKG_m AlphaKG_m AlphaKG_c->AlphaKG_m Aspartate_m Aspartate_m Aspartate_c Aspartate_c Aspartate_m->Aspartate_c TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle NADH_m NADH_m TCA_Cycle->NADH_m FADH2 FADH2 TCA_Cycle->FADH2 ETC ETC NADH_m->ETC Complex I FADH2->ETC Complex II ATP ATP ETC->ATP Oxidative Phosphorylation ETC->ATP ΔΨm O2 O2 ETC->O2 H2O H2O O2:e->H2O:w Oxaloacetate_m Oxaloacetate_m Malate_m->Oxaloacetate_m MDH2 Oxaloacetate_m->Aspartate_m AST2 NAD_m NAD_m NADH_m_mas NADH_m_mas NAD_m->NADH_m_mas MDH2 AOA This compound AST1 AST1 AOA->AST1 AST2 AST2 AOA->AST2 Experimental_Workflow cluster_setup Experimental Setup cluster_assays Bioenergetic Assays cluster_analysis Data Analysis and Interpretation A Cell Culture B Treatment with this compound (Dose-response and time-course) A->B C Seahorse XF Analysis (OCR & ECAR) B->C D Cellular ATP Measurement (Luciferase Assay) B->D E Lactate Production Assay B->E F Metabolite Analysis (NMR/MS) B->F G Quantitative Data Analysis C->G D->G E->G H Pathway Analysis F->H I Conclusion G->I H->I

References

The Role of (Aminooxy)acetate in Elucidating GABA Turnover in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders. Understanding the dynamics of GABA synthesis, release, and degradation—collectively known as GABA turnover—is crucial for the development of novel therapeutics. (Aminooxy)acetate (AOA) has long been a valuable pharmacological tool for these investigations. By irreversibly inhibiting GABA-transaminase (GABA-T), the primary catabolic enzyme for GABA, AOA induces an accumulation of GABA that is proportional to its synthesis rate. This guide provides a comprehensive overview of the use of AOA in studying GABA turnover in rats, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying biochemical pathways and experimental workflows.

Introduction: The Significance of GABA Turnover

GABAergic neurotransmission is fundamental for maintaining the balance between neuronal excitation and inhibition. The concentration of GABA in the brain is dynamically regulated by its synthesis via glutamate decarboxylase (GAD) and its degradation through the action of GABA-T.[1] The rate at which GABA is synthesized and degraded is referred to as its turnover rate, a key indicator of the activity of GABAergic neurons.[2] Studying GABA turnover provides insights into the functional state of the GABA system under various physiological and pathological conditions, as well as in response to pharmacological interventions.[3]

This compound as a Tool for Measuring GABA Turnover

This compound (AOA) is a potent inhibitor of GABA-T.[4] The fundamental principle behind using AOA to measure GABA turnover is that by blocking its primary degradation pathway, the subsequent rate of GABA accumulation in a specific brain region reflects its rate of synthesis.[5] This method has been widely employed to estimate GABA turnover in various brain regions of rats.[4]

Mechanism of Action

AOA inhibits GABA-T, which catalyzes the conversion of GABA to succinic semialdehyde.[1] This inhibition leads to a time-dependent increase in GABA concentrations in the brain.[6] The initial rate of this accumulation, before feedback mechanisms may alter GABA synthesis, is taken as a direct measure of the GABA turnover rate.[4] It is crucial to use a dose of AOA that achieves complete and rapid inhibition of GABA-T to obtain an accurate estimation of GABA synthesis rates.[4]

Experimental Protocols

Animal Models and AOA Administration
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[2][7]

  • AOA Administration: AOA can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. Intravenous administration is often preferred as it results in a more rapid and complete inhibition of GABA-T across different brain regions compared to intraperitoneal injection.[8] A dose of 100 mg/kg (i.p.) has been shown to produce total and rapidly occurring inhibition of GABA-T in all brain regions studied.[4] For i.v. administration, doses ranging from 50 to 150 mg/kg have been used, with a maximal effect on GABA accumulation in the cerebellum observed at 50 mg/kg.[8]

Measurement of GABA Accumulation

To determine the rate of GABA turnover, GABA concentrations are measured at different time points following AOA administration. The initial linear increase in GABA levels is used to calculate the turnover rate.[2]

  • Tissue Collection and Preparation: At predetermined times after AOA injection (e.g., 0, 30, 60, 90, and 120 minutes), rats are euthanized, and brains are rapidly removed and dissected to isolate specific regions of interest.[2] Microwave fixation is a technique used to prevent post-mortem increases in GABA levels.[9]

  • GABA Quantification: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying GABA concentrations in brain tissue homogenates.[2] In vivo magnetic resonance spectroscopy (MRS) can also be used for non-invasive measurement of GABA levels in the rat brain.[10][11]

Quantitative Data on AOA-Induced GABA Accumulation and Turnover

The following tables summarize quantitative data from studies using AOA to investigate GABA turnover in various rat brain regions.

Brain RegionAOA Dose and RouteTime Post-Injection (min)GABA Accumulation Rate (nmol/mg protein/hr)Reference
Neostriatumgamma-vinyl-GABA (microinjection)0-24025.8 ± 1.1[12]
Medial Preoptic Nucleus100 mg/kg (i.p.)0-90Highest among 10 regions[2]
Caudate Nucleus100 mg/kg (i.p.)0-90Lowest among 10 regions[2]
Substantia Nigra100 mg/kg (i.p.)Not specifiedHigh turnover rate[4]
Hypothalamus100 mg/kg (i.p.)Not specifiedHigh turnover rate[4]
Olfactory Bulb100 mg/kg (i.p.)Not specifiedHigh turnover rate[4]
Brain RegionAOA Dose and RouteTime Post-Injection (min)GABA Accumulation Rate (µmol/g/min)Reference
Cerebellum50-150 mg/kg (i.v.)0-150.086[8]
Cerebellum50-150 mg/kg (i.v.)>150.034[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biochemical pathways and experimental workflows involved in studying GABA turnover with AOA.

GABA_Metabolism_and_AOA_Inhibition cluster_GABA_Shunt GABA Shunt cluster_AOA_Action Mechanism of AOA Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic Semialdehyde GABA->Succinic_Semialdehyde GABA-T GABA_T_Main GABA-T Succinate Succinate Succinic_Semialdehyde->Succinate SSADH TCA_Cycle TCA_Cycle Succinate->TCA_Cycle Enters TCA Cycle AOA This compound (AOA) GABA_T GABA-Transaminase (GABA-T) AOA->GABA_T Inhibits

Caption: GABA metabolism via the GABA shunt and the inhibitory action of AOA on GABA-T.

Experimental_Workflow_GABA_Turnover Start Start: Select Rat Model AOA_Admin Administer this compound (AOA) (e.g., 100 mg/kg i.p.) Start->AOA_Admin Time_Points Euthanize at Different Time Points (e.g., 0, 30, 60, 90 min) AOA_Admin->Time_Points Brain_Dissection Rapid Brain Dissection (Isolate Regions of Interest) Time_Points->Brain_Dissection Tissue_Homogenization Tissue Homogenization Brain_Dissection->Tissue_Homogenization GABA_Quantification Quantify GABA Concentration (e.g., using HPLC) Tissue_Homogenization->GABA_Quantification Data_Analysis Data Analysis: Calculate GABA Accumulation Rate GABA_Quantification->Data_Analysis Turnover_Rate Estimate GABA Turnover Rate Data_Analysis->Turnover_Rate

Caption: Experimental workflow for determining GABA turnover in rats using AOA.

Considerations and Limitations

While AOA is a valuable tool, researchers should be aware of several considerations:

  • Specificity: AOA is not entirely specific for GABA-T and can inhibit other pyridoxal phosphate-dependent enzymes.[13] However, studies have shown that at appropriate doses, its effect on GAD, the GABA-synthesizing enzyme, is not significant.[4]

  • Dose and Route of Administration: As highlighted, the dose and route of AOA administration are critical for achieving complete and uniform inhibition of GABA-T.[4][8] Incomplete inhibition can lead to an underestimation of GABA turnover rates.[4]

  • Regional Differences: There are considerable regional variations in both the baseline levels of GABA and the rates of GABA turnover in the rat brain.[2]

  • Physiological Effects: High doses of AOA can induce motor impairment, which is likely related to the marked accumulation of GABA.[4]

Conclusion

This compound remains an indispensable tool for the in-depth study of GABA turnover in preclinical research. By providing a method to estimate the rate of GABA synthesis, AOA has significantly contributed to our understanding of the dynamics of the GABAergic system in the rat brain. When used with appropriate experimental design and consideration of its limitations, AOA can continue to yield valuable insights for researchers, scientists, and drug development professionals working to unravel the complexities of GABA neurotransmission and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols for (Aminooxy)acetate in In Vitro Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Aminooxy)acetate (AOA), also known as carboxymethoxylamine, is a versatile and potent inhibitor of a class of enzymes known as pyridoxal phosphate (PLP)-dependent enzymes.[1] PLP is a vital cofactor for a wide range of enzymes, particularly those involved in amino acid metabolism. AOA exerts its inhibitory effect by reacting with the aldehyde group of PLP, which is typically bound to the enzyme as a Schiff base, to form a stable oxime derivative.[1] This reaction effectively sequesters the cofactor, rendering the enzyme inactive. Due to its broad specificity for PLP-dependent enzymes, AOA is a valuable tool in biochemical and pharmacological research to probe the function of these enzymes and their roles in various physiological and pathological processes.

These application notes provide detailed protocols and data for the use of this compound in in vitro enzyme inhibition assays, targeting researchers, scientists, and drug development professionals.

Mechanism of Action

The inhibitory action of this compound stems from its chemical reactivity towards the pyridoxal phosphate (PLP) cofactor. PLP-dependent enzymes catalyze a variety of reactions, including transamination, decarboxylation, and racemization of amino acids. The catalytic cycle of these enzymes involves the formation of a Schiff base between the aldehyde group of PLP and the amino group of a substrate. AOA, as a nucleophilic agent, attacks this electrophilic aldehyde group of PLP, forming a stable oxime adduct. This covalent modification prevents the binding of the natural substrate and halts the catalytic cycle, leading to enzyme inhibition.

Applications in Research and Drug Development

The ability of this compound to broadly inhibit PLP-dependent enzymes makes it a useful tool in several research areas:

  • Target Identification and Validation: AOA can be used to determine if a biological process or pathway is dependent on the activity of PLP-dependent enzymes.

  • Enzyme Characterization: It aids in the study of the kinetic properties and reaction mechanisms of specific PLP-dependent enzymes.

  • Metabolic Pathway Analysis: By inhibiting key enzymes, AOA allows researchers to study the metabolic consequences and identify alternative pathways.[1]

  • Drug Screening and Development: AOA can serve as a reference compound in high-throughput screening campaigns to identify novel and more specific inhibitors of PLP-dependent enzymes.

Quantitative Inhibition Data

The inhibitory potency of this compound varies among different PLP-dependent enzymes. The following table summarizes the available quantitative data on the inhibition of several enzymes by AOA.

EnzymeOrganism/TissueInhibition ParameterValueReference(s)
4-Aminobutyrate aminotransferase (GABA-T)Rat BrainKi9.16 µM[2]
Aspartate aminotransferasePig HeartSecond-order rate constant400 M⁻¹s⁻¹[3]
4-Aminobutyrate transaminaseRabbit BrainSecond-order rate constant1300 M⁻¹s⁻¹[3]
Cystathionine β-synthase (CBS)HumanIC508.5 µM[2][4]
Cystathionine γ-lyase (CSE)HumanIC501.1 µM[2][4]
Alanine aminotransferase (ALT)Rat HepatocytesQualitativeLess sensitive than AST in vitro, more rapidly inactivated in cells[5][6]
Alanine:glyoxylate aminotransferase (AGT)Human LiverConcentration for complete inhibition100 µM[7]
Glutamate Decarboxylase (GAD)Rat BrainIC501 µM[8]

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay using this compound

This protocol provides a general framework for assessing the inhibitory effect of AOA on a PLP-dependent enzyme using a spectrophotometric method. This method can be adapted for various aminotransferases, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), by using the appropriate substrates.

Materials:

  • Purified PLP-dependent enzyme of interest

  • This compound (AOA) stock solution (e.g., 100 mM in water or appropriate buffer)

  • Amino acid substrate (e.g., L-aspartate for AST, L-alanine for ALT)

  • α-keto acid substrate (e.g., α-ketoglutarate)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Coupling enzyme (if necessary for detection, e.g., malate dehydrogenase for AST assay)

  • NADH (for coupled assays)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of reading at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare fresh solutions of substrates (e.g., 200 mM L-aspartate, 20 mM α-ketoglutarate) and NADH (e.g., 10 mM) in the assay buffer.

    • Prepare a serial dilution of the AOA stock solution in the assay buffer to obtain a range of desired inhibitor concentrations.

    • Prepare the enzyme solution by diluting the purified enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Setup (96-well plate format):

    • Blank wells: Add assay buffer and all reaction components except the enzyme.

    • Control wells (no inhibitor): Add assay buffer, enzyme solution, and substrates.

    • Inhibitor wells: Add assay buffer, enzyme solution, substrates, and varying concentrations of AOA.

    • A typical reaction mixture (e.g., 200 µL) may contain:

      • 100 µL of assay buffer

      • 20 µL of amino acid substrate solution

      • 20 µL of α-keto acid substrate solution

      • 10 µL of NADH solution (for coupled assays)

      • 10 µL of coupling enzyme (if applicable)

      • 10 µL of AOA solution (or buffer for control)

      • 20 µL of enzyme solution (to initiate the reaction)

  • Pre-incubation (optional but recommended):

    • Pre-incubate the enzyme with AOA for a specific period (e.g., 15-30 minutes) at the assay temperature before adding the substrates to allow for the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the final component (typically the enzyme or one of the substrates).

    • Immediately place the microplate in the spectrophotometer pre-set to the assay temperature (e.g., 37°C).

    • Measure the decrease in absorbance at 340 nm (due to NADH oxidation) kinetically over a period of 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all other readings.

    • Determine the percent inhibition for each AOA concentration compared to the control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the AOA concentration to determine the IC50 value (the concentration of AOA that causes 50% inhibition of the enzyme activity).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay using this compound.

G Experimental Workflow for this compound Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Substrates, NADH, Enzyme) setup_plate Set up 96-well plate (Blank, Control, Inhibitor wells) prep_reagents->setup_plate prep_aoa Prepare this compound Serial Dilutions prep_aoa->setup_plate pre_incubation Pre-incubate Enzyme with AOA setup_plate->pre_incubation initiate_reaction Initiate Reaction (Add final component) pre_incubation->initiate_reaction read_absorbance Kinetic Measurement (Spectrophotometer at 340 nm) initiate_reaction->read_absorbance analyze_data Data Analysis (Calculate % Inhibition, IC50) read_absorbance->analyze_data

Caption: Workflow for AOA enzyme inhibition assay.

Signaling Pathway: Glutaminolysis in Cancer

This compound inhibits transaminases that are crucial for the metabolic pathway of glutaminolysis, which is often upregulated in cancer cells to support their rapid proliferation. The diagram below illustrates this pathway and the points of inhibition by AOA.

G Inhibition of Glutaminolysis by this compound in Cancer Cells Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutamate Dehydrogenase (GDH) Glutamate->alpha_KG Aspartate Aminotransferase (AST/GOT) Glutamate->alpha_KG Alanine Aminotransferase (ALT/GPT) TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Alanine Alanine Pyruvate Pyruvate Alanine->Pyruvate AOA This compound AOA->Glutamate Inhibits AOA->Aspartate Inhibits AOA->Alanine Inhibits

References

Application of (Aminooxy)acetate in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(Aminooxy)acetate (AOA) is a broad-spectrum inhibitor of pyridoxal phosphate-dependent enzymes, most notably transaminases (aminotransferases), which are critical for amino acid metabolism.[1] In the context of breast cancer, particularly subtypes with high c-MYC expression, there is a heightened dependence on alternative metabolic pathways like glutaminolysis to fuel rapid proliferation.[1][2] AOA targets these glutaminolytic pathways, demonstrating significant antitumor effects in preclinical models.[1]

The primary mechanism of AOA involves the inhibition of transaminases such as aspartate aminotransferase (AST/GOT). This blockade disrupts the conversion of glutamine-derived carbons into other essential non-essential amino acids, like aspartate. The resulting depletion of the intracellular amino acid pool, particularly aspartate, triggers a cascade of cellular events.[1][3] Key consequences include an S-phase arrest in the cell cycle due to insufficient nucleotide precursors for DNA synthesis and the induction of persistent Endoplasmic Reticulum (ER) stress.[1][4] This prolonged ER stress ultimately activates the unfolded protein response (UPR) and downstream apoptotic pathways, leading to cancer cell death.[1][5][6]

Studies have shown a direct correlation between high c-MYC expression in breast cancer cell lines and their sensitivity to AOA.[1][4] This makes AOA a promising candidate for targeted therapy in c-MYC-overexpressing breast cancers, including aggressive triple-negative breast cancer (TNBC) subtypes.[1][7] While effective as a single agent in some models, AOA has also shown synergistic effects when combined with conventional chemotherapy, particularly in cell lines that are less sensitive to AOA alone, such as MDA-MB-231.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various breast cancer cell lines from preclinical studies.

Table 1: Sensitivity of Breast Cancer Cell Lines to this compound

Cell LineSubtypec-MYC Expression% Cell Survival (2 mM AOA, 48h)Notes
SUM159 Triple-NegativeHigh~30%Highly sensitive to AOA.[1][4]
SUM149 Triple-NegativeHigh~40%Highly sensitive to AOA.[1][4]
MCF-7 ER-PositiveHigh~50%Sensitive to AOA.[1][3]
MDA-MB-231 Triple-NegativeModerate~80%Less sensitive; effective in combination with chemotherapy.[1][3]
HCC1954 HER2-PositiveLow~90%Relatively resistant to AOA as a single agent.[1]

Data are approximated from graphical representations in cited literature.[1][4]

Table 2: Metabolic and Cellular Effects of this compound Treatment

ParameterCell Line(s)Treatment ConditionObserved EffectReference
Aspartate Levels SUM159, SUM149AOA (2 mM)Significant Depletion[1][3]
Alanine Levels SUM159, SUM149AOA (2 mM)Significant Depletion[1][3]
Cell Cycle SUM159, SUM149AOA (2 mM)Arrest at S-phase[1][3]
ER Stress Markers (ATF3, CHOP) SUM159, SUM149AOA (2 mM), 24hSignificant mRNA Upregulation[1]
Apoptosis SUM159, SUM149AOA (2 mM)Induction via ER stress pathway[1]

Visualized Pathways and Workflows

dot digraph "AOAMechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,5", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes AOA [label=" this compound\n(AOA)", fillcolor="#FBBC05", fontcolor="#202124"]; Transaminases [label="Transaminases\n(e.g., GOT1/2, GPT2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamine [label="Glutamine\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; Aspartate [label="Aspartate &\nAlanine Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleotides [label="Nucleotide\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Phase [label="S-Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; ER_Stress [label="ER Stress\n(GRP78, ATF3, CHOP ↑)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; cMYC [label="High c-MYC\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Edges AOA -> Transaminases [arrowhead=tee, color="#EA4335", label="Inhibits"]; Glutamine -> Transaminases [color="#34A853"]; Transaminases -> Aspartate [color="#34A853"]; Aspartate -> Nucleotides [color="#34A853"]; Aspartate -> ER_Stress [arrowhead=tee, color="#EA4335", style=dashed, label="Depletion\nInduces"]; Nucleotides -> S_Phase [arrowhead=tee, color="#EA4335", style=dashed, label="Depletion\nInduces"]; ER_Stress -> Apoptosis [color="#EA4335", label="Triggers"]; cMYC -> Glutamine [color="#4285F4", style=dashed, label="Enhances\nDependence"];

// Invisible edges for layout {rank=same; AOA; cMYC;} {rank=same; Transaminases; Glutamine;} {rank=same; Aspartate;} {rank=same; Nucleotides; ER_Stress;} {rank=same; S_Phase; Apoptosis;} } وند Caption: Mechanism of this compound in c-MYC-driven breast cancer cells.

dot digraph "LogicalRelationship" { graph [splines=true, overlap=false, size="7.6,4", dpi=100]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, penwidth=1.5, color="#5F6368"];

// Nodes cMYC [label="High c-MYC\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamine [label="Glutamine\nDependence", fillcolor="#F1F3F4", fontcolor="#202124"]; AOASensitivity [label="AOA\nSensitivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges cMYC -> Glutamine [label="Correlates with"]; Glutamine -> AOASensitivity [label="Correlates with"]; cMYC -> AOASensitivity [style=dashed, label="Directly Correlates with"];

} وند Caption: Correlation between c-MYC, glutamine dependence, and AOA sensitivity.

Experimental Protocols

  • MCF-7 (ER-Positive Breast Cancer):

    • Media: Culture cells in Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[8][9][10]

    • Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO2.[8][9]

    • Passaging: When cells reach 80-90% confluency, rinse with PBS, and detach using a 0.25% Trypsin-EDTA solution.[8][9] Neutralize trypsin with complete medium, centrifuge cells, and re-plate at a subculture ratio of 1:3 to 1:4.[10] Medium should be renewed 2-3 times per week.[8]

  • MDA-MB-231 (Triple-Negative Breast Cancer):

    • Media: Culture cells in Leibovitz's L-15 Medium supplemented with 15% FBS and 1% penicillin-streptomycin.[11] Alternatively, DMEM with 10% FBS can be used if culturing in a CO2 incubator.[12]

    • Culture Conditions: L-15 medium is formulated for a CO2-free atmosphere. If using L-15, ensure flask caps are sealed tightly.[13] Maintain at 37°C.[11][12]

    • Passaging: When cells reach ~80% confluency, rinse with PBS and detach using 0.05% Trypsin-EDTA.[12] Neutralize, centrifuge, and re-plate at a subculture ratio of 1:2 to 1:10 depending on experimental needs.[12][13]

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.

dot digraph "MTT_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,6", dpi=100]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [arrowhead=normal, penwidth=1.5, color="#4285F4"];

// Nodes start [label="Start", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="1. Seed Cells\n(e.g., 1,500-5,000 cells/well)\nin 96-well plate"]; incubate1 [label="2. Incubate for 24h\n(Allow cell attachment)"]; treat [label="3. Treat Cells\nAdd media with varying\nconcentrations of AOA"]; incubate2 [label="4. Incubate for 48h"]; add_mtt [label="5. Add MTT Reagent\n(e.g., 10-20 µL of 5 mg/mL solution)"]; incubate3 [label="6. Incubate for 2-4h\n(Allow formazan formation)"]; solubilize [label="7. Solubilize Crystals\nAdd 100 µL of DMSO or\nDetergent Reagent"]; read [label="8. Read Absorbance\nMeasure at 570 nm"]; end [label="End", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read; read -> end; } وند Caption: Experimental workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Plating: Seed breast cancer cells in a 96-well plate at a density of 1,500 to 5,000 cells per well in 100 µL of complete culture medium.

  • Attachment: Incubate the plate for 12-24 hours at 37°C to allow cells to attach.

  • Treatment: After incubation, replace the medium with fresh medium containing various concentrations of AOA (e.g., 0.1 mM to 5 mM) and a vehicle control (DMSO concentration ≤ 0.1%).

  • Incubation: Incubate the cells with AOA for the desired period (e.g., 48 hours).[4]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[15][16]

Protocol:

  • Cell Treatment: Plate cells in 6-well plates and treat with AOA for the desired duration (e.g., 48 or 72 hours).

  • Harvesting: Trypsinize and collect the cells, then wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while gently vortexing.[17][18] Incubate on ice for at least 2 hours or overnight at 4°C.[17]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.[19]

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16][18] A typical solution is PBS with 20-50 µg/mL PI and 100 µg/mL RNase A.[15]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C or room temperature, protected from light.[17]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for differentiation of cell cycle phases.[15]

This assay measures the enzymatic activity of AST, a direct target of AOA, in cell lysates.[20][21]

Protocol:

  • Cell Lysate Preparation: Treat cells in 6-well plates with AOA for the desired time (e.g., 6, 24, or 48 hours).

  • Harvesting: Collect cells, wash with cold PBS, and lyse them using a suitable lysis buffer (e.g., RIPA buffer or a buffer from a commercial kit).

  • Homogenization: Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.[22]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

  • Enzyme Assay: Use a commercial colorimetric or fluorometric AST activity assay kit, following the manufacturer's instructions.[23][24] Typically, the assay involves:

    • Adding a defined amount of cell lysate protein to a reaction mixture containing the AST substrates (aspartate and α-ketoglutarate).[21]

    • Incubating at 37°C for a specified time.[23]

    • Measuring the formation of a product (e.g., glutamate or oxaloacetate) via a coupled reaction that produces a colored or fluorescent signal.[21]

    • Reading the output on a microplate reader at the appropriate wavelength (e.g., 510 nm for colorimetric assays).[23]

  • Data Analysis: Calculate the AST activity relative to the total protein concentration and compare the activity in AOA-treated samples to untreated controls.

References

Application Notes and Protocols for Studying Regional GABA Turnover in the Brain Using (Aminooxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Aminooxy)acetate (AOA) is a classical and potent inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[1][2][3][4] By inhibiting GABA-T, AOA leads to an accumulation of GABA in the brain, and the rate of this accumulation can be used as an index of regional GABA turnover.[5][6][7][8] These application notes provide detailed methodologies for utilizing AOA to study GABA turnover, including data presentation and visualization of key pathways and workflows.

Introduction to this compound as a Tool for GABA Turnover Studies

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and alterations in GABAergic neurotransmission are implicated in numerous neurological and psychiatric disorders.[9][10] Studying the dynamics of GABA synthesis, release, and degradation—collectively known as GABA turnover—is crucial for understanding both normal brain function and the pathophysiology of disease.

AOA irreversibly inhibits GABA-T, leading to a time-dependent increase in GABA levels.[1][5] The initial rate of GABA accumulation after AOA administration is considered a reliable measure of the in vivo GABA synthesis rate, providing insights into the activity of GABAergic neurons in specific brain regions.[6][7][8]

Mechanism of Action of this compound

AOA acts as an inhibitor of GABA-T (EC 2.6.1.19), a pyridoxal phosphate-dependent enzyme.[2][5] GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[3][4] By blocking this enzymatic step, AOA prevents the breakdown of GABA, causing it to accumulate within the brain.[1][5] It is important to note that at high concentrations, AOA may also affect other pyridoxal phosphate-dependent enzymes, including glutamate decarboxylase (GAD), the enzyme that synthesizes GABA. However, studies have shown that at appropriate doses, AOA can selectively inhibit GABA-T with minimal effects on GAD.[5][8]

GABA_Metabolism_and_AOA_Inhibition Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GABAT GABA-Transaminase (GABA-T) GABA->GABAT SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH Succinate Succinate Krebs Krebs Cycle Succinate->Krebs aKG α-Ketoglutarate aKG->GABAT GAD->GABA Synthesis GABAT->Glutamate GABAT->SSA Degradation SSADH->Succinate AOA This compound (AOA) AOA->GABAT Inhibition

GABA synthesis, degradation, and AOA inhibition.

Quantitative Data on AOA-Induced GABA Accumulation

The rate of GABA accumulation following AOA administration varies across different brain regions, reflecting regional differences in GABAergic activity. The following table summarizes representative data on GABA turnover rates in various rat brain regions after AOA administration.

Brain RegionBasal GABA Level (μmol/g)GABA Accumulation Rate (μmol/g/min)Reference
Cerebellum~2.00.086 (initial), 0.034 (later)[5]
Medulla Oblongata-Pons~1.5Not explicitly stated, but accumulation observed[5][6]
Striatum~2.5Accumulation observed[6]
Ventral Mesencephalon~3.0Accumulation observed[6]
Hypothalamus~3.5Accumulation observed[6]
Medial Preoptic NucleusNot specifiedHighest turnover observed in a study[7]
Caudate NucleusNot specifiedLowest turnover observed in a study[7]

Note: The exact values can vary depending on the animal species, strain, age, and the specific experimental conditions.

Experimental Protocols

In Vivo Administration of AOA and Tissue Collection

This protocol describes the in vivo administration of AOA to rodents to study regional GABA turnover.

Materials:

  • (Aminooxy)acetic acid hemihydrochloride (AOA)

  • Sterile saline (0.9% NaCl)

  • Experimental animals (e.g., rats, mice)

  • Syringes and needles for injection

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Dissection tools

  • Liquid nitrogen

  • Cryovials or other appropriate storage tubes

Procedure:

  • AOA Solution Preparation: Prepare a fresh solution of AOA in sterile saline on the day of the experiment. The concentration should be calculated based on the desired dose and the injection volume. For example, for a 100 mg/kg intraperitoneal (i.p.) injection in a 250g rat, with an injection volume of 1 ml/kg, the concentration would be 100 mg/ml. Ensure the pH is adjusted to ~7.4.

  • Animal Handling and AOA Administration:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

    • Weigh each animal to determine the precise volume of AOA solution to be administered.

    • Administer AOA via the desired route. Intravenous (i.v.) injection generally leads to a more rapid and potent inhibition of GABA-T compared to intraperitoneal (i.p.) injection.[5] Common dosages range from 7.5 to 150 mg/kg.[5][8] A dose of 100 mg/kg i.p. has been used to achieve linear GABA accumulation for up to 90 minutes.[7]

  • Time Course: Euthanize animals at various time points after AOA administration (e.g., 0, 30, 60, 90, and 120 minutes) to measure the rate of GABA accumulation.[7] A control group (time 0) should receive a saline injection.

  • Brain Tissue Collection:

    • Anesthetize the animal deeply.

    • Decapitate the animal and rapidly dissect the brain. It is crucial to minimize the post-mortem delay to prevent artificial increases in GABA levels.[8]

    • Place the brain in an ice-cold brain matrix for dissection of specific regions (e.g., hippocampus, striatum, cerebellum, cortex).

    • Immediately freeze the dissected brain regions in liquid nitrogen.[11]

    • Store the frozen tissue at -80°C until analysis.

Experimental_Workflow start Start prep_aoa Prepare AOA Solution start->prep_aoa administer_aoa Administer AOA to Animals (i.p. or i.v.) prep_aoa->administer_aoa time_course Time Course (e.g., 0, 30, 60, 90 min) administer_aoa->time_course euthanize Euthanize Animal time_course->euthanize dissect Rapidly Dissect Brain Regions euthanize->dissect freeze Freeze Tissue in Liquid Nitrogen dissect->freeze store Store at -80°C freeze->store analyze GABA Quantification (HPLC, GC-MS) store->analyze end End analyze->end

In vivo AOA administration and tissue collection workflow.
GABA Quantification

Several analytical methods can be used to accurately quantify GABA levels in brain tissue homogenates. High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection and Gas Chromatography-Mass Spectrometry (GC-MS) are common choices.[12][13][14][15][16][17]

Materials:

  • Frozen brain tissue

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • Homogenizer (e.g., sonicator, tissue grinder)

  • Centrifuge

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) in the presence of a thiol)[14]

  • GABA standard solutions

  • Mobile phase (e.g., a gradient of sodium acetate buffer and methanol)

Procedure:

  • Sample Preparation:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in a known volume of ice-cold homogenization buffer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins.

    • Collect the supernatant.

  • Derivatization:

    • Mix a small volume of the supernatant with the OPA/thiol derivatizing reagent.

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature. The resulting derivative is fluorescent.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC column.

    • Elute the GABA derivative using a suitable mobile phase gradient.

    • Detect the fluorescent derivative using the fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm for OPA derivatives).

  • Quantification:

    • Generate a standard curve using known concentrations of GABA standards that have undergone the same derivatization procedure.

    • Calculate the GABA concentration in the samples by comparing their peak areas to the standard curve.

GC-MS offers high sensitivity and selectivity for GABA quantification.[13][16][17]

Materials:

  • Sample preparation materials as for HPLC

  • Derivatizing agent for GC (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA)

  • GC-MS system

  • Appropriate GC column (e.g., DB-5ms)[13]

  • Internal standard (e.g., deuterated GABA)

Procedure:

  • Sample Preparation and Extraction: Prepare the tissue supernatant as described for HPLC. A solid-phase extraction step may be included to clean up the sample.

  • Derivatization: Evaporate the sample to dryness and react the residue with a derivatizing agent to create a volatile GABA derivative suitable for gas chromatography.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the GABA derivative on the GC column using a temperature gradient.

    • Detect and quantify the derivative using the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Quantification: Use an internal standard (e.g., deuterated GABA) added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency. Create a standard curve to determine the GABA concentration.

Data Analysis and Interpretation

The primary outcome of these experiments is the rate of GABA accumulation in different brain regions. This is typically calculated by plotting the GABA concentration at each time point after AOA administration and determining the slope of the initial linear portion of the curve using linear regression analysis.[7] This slope represents the GABA turnover rate.

Considerations:

  • The initial, rapid phase of GABA accumulation is thought to primarily reflect neuronal GABA synthesis.[6]

  • Comparing the turnover rates between different brain regions can provide insights into the relative activity of GABAergic systems in those areas.

  • Experimental manipulations (e.g., drug administration, behavioral tasks) can be assessed for their effects on regional GABA turnover by comparing the accumulation rates in treated versus control animals.

Conclusion

The use of this compound provides a valuable pharmacological tool for investigating regional GABA turnover in the brain. By carefully designing experiments with appropriate controls and employing sensitive analytical techniques for GABA quantification, researchers can gain significant insights into the dynamics of the GABAergic system in both health and disease. These studies can contribute to a better understanding of the neurochemical basis of various neurological and psychiatric disorders and aid in the development of novel therapeutic strategies targeting the GABA system.

References

Application Notes and Protocols for the Inhibition of Aspartate Aminotransferase with (Aminooxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT), is a pivotal enzyme in amino acid metabolism.[1] It catalyzes the reversible transfer of an α-amino group between aspartate and α-ketoglutarate, playing a crucial role in the malate-aspartate shuttle, amino acid biosynthesis, and degradation.[1][2] (Aminooxy)acetate (AOA), or aminooxyacetic acid, is a well-characterized inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including AST.[3] It acts as a carbonyl reagent, forming a stable oxime with the PLP cofactor, thereby inactivating the enzyme.[3][4]

These application notes provide detailed protocols for utilizing AOA to inhibit AST in both in vitro and cell-based systems, a summary of its inhibitory characteristics, and diagrams to illustrate the underlying biochemical pathways and experimental workflows.

Mechanism of Inhibition

This compound is a general inhibitor of enzymes that rely on a pyridoxal phosphate (PLP) cofactor.[3] The mechanism of inhibition involves the reaction of the aminooxy group of AOA with the aldehyde group of the enzyme-bound PLP. This reaction attacks the internal aldimine (Schiff base) linkage between PLP and a lysine residue in the enzyme's active site, forming a highly stable oxime derivative.[3][4] This covalent modification prevents the enzyme from binding its natural substrates, leading to effective inhibition. The reaction is generally slow and can be considered practically irreversible under certain conditions.[4]

cluster_0 AST Inhibition by this compound AST_Active Active AST Enzyme (PLP-Lysine Schiff Base) AST_Inactive Inactive AST-PLP-AOA Oxime Complex AST_Active->AST_Inactive Covalent Modification AOA This compound (AOA) AOA->AST_Inactive

Caption: Mechanism of AST inactivation by this compound.

Quantitative Data Summary

The inhibitory effect of this compound on Aspartate Aminotransferase has been characterized by various kinetic parameters. The data below is compiled from studies on purified enzymes and cellular systems.

ParameterValueEnzyme SourceConditionsReference
Second-Order Rate Constant (k_on) 400 M⁻¹s⁻¹Pig Heart Aspartate Transaminase21°C[4]
Equilibrium Dissociation Constant (K_d) ~ 1 x 10⁻⁷ MPig Heart Cytosolic ASTpH-dependent, lowest at acidic pH[5]
Effective Concentration (In Situ) 100 µM - 1 mMRat Medulla Oblongata SlicesDecreased glutamate release[6]
Effective Concentration (In Situ) 400 µMRat Hepatocytes90-95% inactivation of AST[7][8]
Reported IC₅₀ (General) > 100 µMT-cell linesAOA is a moderately potent inhibitor[9]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Purified AST using a Spectrophotometric Assay

This protocol describes a coupled-enzyme assay to determine the inhibitory potential of AOA on purified AST activity by monitoring the rate of NADH oxidation. The AST-catalyzed production of oxaloacetate is coupled to its reduction to malate by malate dehydrogenase (MDH), which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm is directly proportional to AST activity.[1]

Materials:

  • Purified Aspartate Aminotransferase (e.g., from porcine heart)[1]

  • This compound hemihydrochloride (AOA)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8[1]

  • L-Aspartate solution (200 mM in Assay Buffer)

  • α-Ketoglutarate solution (150 mM in Assay Buffer)[1]

  • NADH solution (10 mM in Assay Buffer)

  • Malate Dehydrogenase (MDH) solution (~500 units/mL)

  • 96-well UV-transparent microplate

  • Spectrophotometric plate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare AOA Stock Solution: Prepare a 100 mM stock solution of AOA in deionized water. Further dilute in Assay Buffer to create a range of working concentrations (e.g., 100 µM to 10 mM).

  • Prepare Master Mix: For each reaction, prepare a master mix containing:

    • 150 µL Assay Buffer

    • 20 µL L-Aspartate solution

    • 10 µL NADH solution

    • 5 µL MDH solution

  • Set up Inhibition Reactions:

    • Inhibitor Wells: Add 185 µL of Master Mix to wells. Add 10 µL of AOA working solution and 10 µL of purified AST enzyme solution.

    • Enzyme Control (No Inhibitor) Wells: Add 185 µL of Master Mix to wells. Add 10 µL of Assay Buffer and 10 µL of purified AST enzyme solution.

    • Blank (No Enzyme) Wells: Add 185 µL of Master Mix to wells. Add 20 µL of Assay Buffer.

  • Pre-incubation: Cover the plate and incubate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding 20 µL of α-Ketoglutarate solution to all wells.

  • Measure Absorbance: Immediately begin kinetic measurements. Read the absorbance at 340 nm every minute for 10-20 minutes at 37°C.[1]

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA₃₄₀/min) for each well.

    • Correct the rates of the control and inhibitor wells by subtracting the rate of the blank well.

    • Determine the percent inhibition for each AOA concentration relative to the enzyme control.

    • Plot percent inhibition versus AOA concentration to determine the IC₅₀ value.

prep 1. Prepare Reagents (Master Mix, AOA, AST) plate 2. Add Master Mix, AOA, and AST to Plate prep->plate Dispense incubate 3. Pre-incubate at 37°C (15-30 min) plate->incubate Inhibitor Binding start 4. Initiate Reaction (Add α-Ketoglutarate) incubate->start Synchronize Start read 5. Kinetic Read at 340 nm (10-20 min) start->read Monitor Reaction analyze 6. Calculate ΔA/min and % Inhibition read->analyze Data Processing

Caption: Experimental workflow for the in vitro AST inhibition assay.

Protocol 2: Inhibition of Cellular AST and the Malate-Aspartate Shuttle

AOA is cell-permeable and is widely used to inhibit the malate-aspartate shuttle (MAS) in intact cells.[10][11] The MAS is essential for transferring NADH reducing equivalents from the cytosol to the mitochondria, and AST is a key component of this shuttle. This protocol provides a general method for treating cultured cells with AOA and measuring the resulting inhibition of endogenous AST activity.

Materials:

  • Cultured cells (e.g., C6 glioma cells, primary hepatocytes)[7][12]

  • Complete cell culture medium

  • This compound (AOA)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer or buffer from a commercial AST assay kit)

  • Commercial AST Activity Assay Kit (e.g., from Cayman Chemical, Abcam)[1][13]

  • Protein Assay Reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate (e.g., 6-well plate) and grow to the desired confluency (typically 70-80%).

  • AOA Treatment:

    • Prepare fresh AOA solutions in complete culture medium at various concentrations (e.g., 100 µM, 500 µM, 1 mM).

    • Remove the old medium from the cells and replace it with the AOA-containing medium. Include a vehicle control (medium only).

    • Incubate the cells for a desired period (e.g., 4, 12, or 24 hours) at 37°C in a CO₂ incubator.[12]

  • Cell Lysis:

    • After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Measure AST Activity:

    • Collect the supernatant (cell lysate).

    • Determine the total protein concentration of each lysate using a standard protein assay.

    • Measure the AST activity in the lysates using a commercial AST assay kit, following the manufacturer's instructions. Use equal amounts of protein for each sample.

  • Data Analysis:

    • Calculate the AST activity for each sample.

    • Normalize the AST activity to the total protein concentration (e.g., in mU/mg protein).

    • Express the AST activity in AOA-treated samples as a percentage of the vehicle-treated control.

cluster_0 Malate-Aspartate Shuttle cluster_1 Cytosol cluster_2 Mitochondrion NADH_c NADH NAD_c NAD+ NADH_c->NAD_c cMDH OAA_c Oxaloacetate Mal_c Malate OAA_c->Mal_c cMDH Asp_c Aspartate Asp_c->OAA_c cAST Mal_m Malate Mal_c->Mal_m Mal-aKG Transporter aKG_c α-Ketoglutarate Glu_c Glutamate Glu_c->aKG_c cAST Glu_m Glutamate Glu_c->Glu_m cAST AST (c) cMDH MDH (c) AOA This compound INHIBITS AOA->cAST mAST AST (m) AOA->mAST NADH_m NADH ETC ETC NADH_m->ETC e- transfer NAD_m NAD+ NAD_m->NADH_m mMDH OAA_m Oxaloacetate Asp_m Aspartate OAA_m->Asp_m mAST Asp_m->Asp_c Glu-Asp Transporter Mal_m->OAA_m mMDH aKG_m α-Ketoglutarate aKG_m->aKG_c aKG_m->Glu_m mAST mMDH MDH (m)

Caption: Inhibition of the Malate-Aspartate Shuttle by this compound.

Important Considerations and Troubleshooting

  • Specificity: AOA is not a specific inhibitor of AST. It will inhibit other PLP-dependent enzymes, such as alanine aminotransferase (ALT) and GABA transaminase (GABA-T).[3][7][14] Results from cellular experiments should be interpreted with this in mind.

  • Reversibility: While the formation of the oxime complex is strong, the inhibition of AST by AOA can be slowly reversed, particularly by the addition of substrates like cysteinesulphinate.[4] The inhibition can also be reversed by pyruvate in some contexts.[15]

  • Cellular Toxicity: At higher concentrations or with prolonged exposure, AOA can be toxic to cells, primarily by disrupting cellular energy metabolism through the inhibition of the malate-aspartate shuttle.[3][10] It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your cell type and experimental duration.

  • Solubility and Stability: this compound hemihydrochloride is soluble in water and buffers.[14] Prepare fresh solutions for each experiment to ensure potency.

References

Preparation of (Aminooxy)acetate Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Aminooxy)acetate (AOA), also known as aminooxyacetic acid (AOAA), is a versatile small molecule inhibitor widely used in cell culture experiments to probe metabolic pathways and investigate potential therapeutic strategies.[1] AOA primarily functions as a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably aminotransferases.[1] Its ability to impede key metabolic processes makes it a valuable tool for studying cellular bioenergetics, amino acid metabolism, and the viability of cancer cells. This document provides detailed protocols for the preparation and application of AOA solutions in cell culture, along with relevant technical data and pathway diagrams to guide experimental design.

AOA's primary mechanism of action involves the inhibition of transaminases, such as GABA transaminase (GABA-T) and aspartate aminotransferase (AAT).[1][2] By inhibiting AAT, a key component of the malate-aspartate shuttle, AOA effectively disrupts the translocation of NADH reducing equivalents from the cytoplasm into the mitochondria.[1][3][4] This leads to a decrease in mitochondrial respiration and intracellular ATP levels, which can trigger apoptosis and necrosis in highly metabolic cells, such as certain cancer cell lines.[5] Additionally, AOA has been shown to inhibit cystathionine β-synthase (CBS), an enzyme involved in the production of hydrogen sulfide (H₂S), a signaling molecule implicated in cancer cell proliferation.[6]

Physicochemical Properties and Storage

PropertyValueReference
Synonyms Aminooxyacetic acid hemihydrochloride, AOAA, Carboxymethoxylamine hemihydrochloride[5]
Molecular Formula C₂H₅NO₃ · ½HCl[2]
Molecular Weight 109.3 g/mol [2]
CAS Number 2921-14-4[2]
Appearance White to off-white powder
Solubility DMSO: ≥ 21 mg/mL (192 mM) PBS (pH 7.2): 5 mg/mL[5] [2]
Storage (Powder) 3 years at -20°C[5]
Storage (Stock Solution) Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. DMSO stock is stable for at least one year when stored properly.[5][7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sterile Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of AOA, which can be further diluted in cell culture medium to achieve the desired working concentration.

Materials:

  • This compound hemihydrochloride (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipettes and tips

Procedure:

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of AOA using its molecular weight (109.3 g/mol ). Mass (mg) = 100 mmol/L * 109.3 g/mol * Volume (L) * 1000 mg/g For 1 mL (0.001 L) of 100 mM stock, weigh out 10.93 mg of AOA powder.

  • Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of AOA powder.

  • Solubilization: Under a sterile biosafety cabinet, add the appropriate volume of sterile, anhydrous DMSO to the tube containing the AOA powder.

  • Mixing: Vortex the solution thoroughly until the AOA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Treatment of Cultured Cells with this compound

This protocol provides a general procedure for treating adherent cells with AOA. The optimal cell density, AOA concentration, and incubation time should be determined empirically for each cell line and experimental objective.

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics

  • 100 mM sterile stock solution of AOA in DMSO

  • Phosphate-buffered saline (PBS), sterile

  • Sterile pipettes and tips

Procedure:

  • Cell Seeding: Seed cells into the desired culture vessel at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 100 mM AOA stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest AOA concentration to an equivalent volume of complete cell culture medium.

  • Cell Treatment: a. Aspirate the existing medium from the cells. b. Gently wash the cells once with sterile PBS. c. Add the medium containing the desired concentrations of AOA or the vehicle control to the respective wells or flasks.

  • Incubation: Return the cells to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V staining, caspase activity), western blotting, or metabolic flux analysis.

Quantitative Data Summary

The effective concentration of AOA is highly dependent on the cell line and the biological question being addressed. The following table summarizes reported concentrations and their observed effects.

Cell LineConcentration RangeIncubation TimeObserved Effect
C6 glioma cells0.1 - 5 mM24 hDecreased cell survival, increased apoptosis and necrosis, decreased glycolytic rate.[5]
Breast cancer cells (SUM149, SUM159, MCF-7)5 mg/kg (in vivo)N/ASignificant reduction in tumor growth.[8]
Candida albicans10 mMN/AGrowth retardation in minimal medium.[9]
Colon cancer cells (HCT116, HT29)Varies (IC50 determination)N/ASensitizes cells to oxaliplatin, increases apoptosis and ROS levels.[6]

Diagrams

Signaling Pathway: Inhibition of the Malate-Aspartate Shuttle by this compound

Malate_Aspartate_Shuttle_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Glycolysis Glycolysis NADH_c NADH Glycolysis->NADH_c produces NAD_c NAD+ NADH_c->NAD_c MDH1 Malate Dehydrogenase 1 NAD_c->MDH1 OAA_c Oxaloacetate OAA_c->MDH1 Malate_c Malate Malate_m Malate Malate_c->Malate_m Malate-α-KG Antiporter Aspartate_c Aspartate AAT1 Aspartate Aminotransferase 1 Aspartate_c->AAT1 Glutamate_c Glutamate Glutamate_m Glutamate Glutamate_c->Glutamate_m Glutamate-Asp Antiporter aKG_c α-Ketoglutarate aKG_c->AAT1 MDH1->NADH_c MDH1->Malate_c AAT1->OAA_c AAT1->Glutamate_c NADH_m NADH ETC Electron Transport Chain NADH_m->ETC donates e- NAD_m NAD+ MDH2 Malate Dehydrogenase 2 NAD_m->MDH2 OAA_m Oxaloacetate AAT2 Aspartate Aminotransferase 2 OAA_m->AAT2 Malate_m->MDH2 Aspartate_m Aspartate Aspartate_m->Aspartate_c Glutamate-Asp Antiporter Glutamate_m->AAT2 aKG_m α-Ketoglutarate aKG_m->aKG_c Malate-α-KG Antiporter MDH2->NADH_m MDH2->OAA_m AAT2->Aspartate_m AAT2->aKG_m ATP ATP ETC->ATP produces AOA This compound AOA->AAT1 Inhibits AOA->AAT2 Inhibits

Caption: Inhibition of the Malate-Aspartate Shuttle by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: This compound (powder) calc Calculate Mass for 100 mM Stock Solution start->calc weigh Weigh AOA Powder calc->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve aliquot Aliquot and Store Stock at -20°C dissolve->aliquot thaw Thaw AOA Stock aliquot->thaw seed Seed Cells in Culture Vessel incubate_adhere Incubate Overnight (Adhesion) seed->incubate_adhere treat Treat Cells with AOA and Vehicle Control incubate_adhere->treat prepare_working Prepare Working Dilutions in Culture Medium thaw->prepare_working prepare_working->treat incubate_treat Incubate for Desired Duration (e.g., 24-72h) treat->incubate_treat harvest Harvest Cells incubate_treat->harvest assay Perform Downstream Assays: - Viability (MTT) - Apoptosis (Annexin V) - Protein (Western Blot) - Metabolism harvest->assay data Data Analysis and Interpretation assay->data end End data->end

Caption: Experimental Workflow for Cell Treatment with this compound.

References

(Aminooxy)acetate: A Tool for Interrogating Glutamine Metabolism in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(Aminooxy)acetate (AOA) is a valuable chemical probe for studying the metabolic reprogramming that is a hallmark of many cancers. Specifically, AOA serves as a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably aminotransferases (also known as transaminases). These enzymes play a crucial role in glutamine metabolism, a pathway frequently upregulated in cancer cells to support their rapid proliferation and survival. By inhibiting aminotransferases, AOA disrupts the flow of nitrogen and carbon from glutamine into essential biosynthetic pathways, making it a powerful tool to investigate cancer cell vulnerabilities and explore novel therapeutic strategies.

Many cancer cells, particularly those with overexpression of the c-MYC oncogene, exhibit a strong dependence on glutamine.[1][2][3][4] This "glutamine addiction" makes them particularly susceptible to inhibitors of glutamine metabolism like AOA. AOA's mechanism of action involves the depletion of key amino acids, such as aspartate and alanine, which are critical for nucleotide and nonessential amino acid synthesis.[1][2][3] This depletion leads to cell-cycle arrest, primarily at the S-phase, and can trigger apoptotic cell death through the endoplasmic reticulum (ER) stress response pathway.[1][2][3]

These application notes provide an overview of the use of AOA in cancer research, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cancer models.

Mechanism of Action

AOA's primary targets are aminotransferases, which catalyze the transfer of an amino group from an amino acid to a keto-acid. In the context of glutamine metabolism, key aminotransferases include glutamate-oxaloacetate transaminases (GOT1 and GOT2) and glutamate-pyruvate transaminase 2 (GPT2).[1] Glutamine is first converted to glutamate by glutaminase (GLS). Glutamate can then be further metabolized in the mitochondria. Aminotransferases are essential for converting glutamate-derived alpha-ketoglutarate into other metabolites that fuel the TCA cycle and for the synthesis of other nonessential amino acids.[1][5]

By inhibiting these enzymes, AOA blocks the utilization of glutamine-derived nitrogen for the synthesis of other amino acids and the entry of glutamine-derived carbon into the TCA cycle.[1] This leads to a depletion of the intracellular pool of nonessential amino acids, triggering ER stress and ultimately apoptosis in susceptible cancer cells.[1][3]

Signaling Pathways and Experimental Workflows

Glutamine Metabolism and AOA Inhibition

Glutamine_Metabolism_AOA cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Transporter Glutamate_cyt Glutamate Glutamine_cyt->Glutamate_cyt GLS NEAA_synthesis Non-Essential Amino Acid Synthesis Glutamate_cyt->NEAA_synthesis Glutamate_mit Glutamate Glutamate_cyt->Glutamate_mit alpha_KG α-Ketoglutarate Glutamate_cyt->alpha_KG GOT1/GPT2 GOT1 GOT1 GPT2 GPT2 Aspartate_cyt Aspartate Nucleotide_synthesis Nucleotide Synthesis Aspartate_cyt->Nucleotide_synthesis Alanine_cyt Alanine AOA_cyt AOA AOA_cyt->GOT1 AOA_cyt->GPT2 Glutamate_mit->alpha_KG GDH/Transaminase alpha_KG->Aspartate_cyt GOT1 alpha_KG->Alanine_cyt GPT2 TCA_cycle TCA Cycle alpha_KG->TCA_cycle GOT2 GOT2 AOA_mit AOA AOA_mit->GOT2

Caption: AOA inhibits key aminotransferases in glutamine metabolism.

Experimental Workflow for AOA Treatment in Cell Culture

AOA_Workflow cluster_assays Downstream Assays start Seed Cancer Cells culture Culture for 24-48h start->culture treat Treat with AOA (or vehicle control) culture->treat incubate Incubate for desired time (e.g., 24, 48, 72h) treat->incubate harvest Harvest Cells/Supernatant incubate->harvest viability Cell Viability (MTT, CellTiter-Glo) harvest->viability western Western Blot (ER stress markers) harvest->western metabolomics Metabolomics (MRS, LC-MS) harvest->metabolomics cell_cycle Cell Cycle Analysis (FACS) harvest->cell_cycle

Caption: Workflow for in vitro AOA studies.

Quantitative Data Summary

The following tables summarize the quantitative effects of AOA as reported in various studies.

Table 1: In Vitro Effects of AOA on Cancer Cell Lines

Cell LineCancer Typec-MYC StatusAOA ConcentrationEffectReference
SUM149Breast CancerHigh2 mmol/LSignificant growth inhibition[1]
SUM159Breast CancerHigh2 mmol/LSignificant growth inhibition[1]
MCF-7Breast CancerHigh2 mmol/LSignificant growth inhibition[1]
HCC1954Breast CancerLow2 mmol/LLess sensitive to growth inhibition[1]
MDA-MB-231Breast CancerN/A100 µMDecreased flux of 13C-glucose into glutamate and uridine[6][7]
HCT116Colon CancerN/AN/AAntiproliferative efficacy[8]
Ovarian Cancer (high-invasive)Ovarian CancerN/AVariousSensitive to growth inhibition[9][10]
Ovarian Cancer (low-invasive)Ovarian CancerN/AVariousLess sensitive to growth inhibition[9][10]

Table 2: In Vivo Effects of AOA on Tumor Models

Tumor ModelCancer TypeAOA DosageRouteEffectReference
SUM149 XenograftBreast Cancer5 mg/kgN/ASignificant reduction in tumor growth[1]
SUM159 XenograftBreast Cancer5 mg/kgN/ASignificant reduction in tumor growth[1]
MCF-7 XenograftBreast Cancer5 mg/kgN/ASignificant reduction in tumor growth[1]
c-myc Transgenic MouseMammary Tumor5 mg/kgN/AInhibition of tumor growth[1]
MDA-MB-231 XenograftBreast CancerN/AN/AEffective only in combination with chemotherapy[1]
HCT116 XenograftColon Cancer9 mg/kgSubcutaneousInhibited tumor growth[8]

Table 3: Metabolic Effects of AOA

Cell Line/ModelMetaboliteEffect of AOAAnalytical MethodReference
SUM159Aspartic AcidDepletionMagnetic Resonance Spectroscopy (MRS)[1][2]
SUM159AlanineDepletionMagnetic Resonance Spectroscopy (MRS)[1][2]
MDA-MB-231Glutamate (from 13C-glucose)Decreased13C-NMR[6][7]
MDA-MB-231Uridine (from 13C-glucose)Decreased13C-NMR[6][7]
MDA-MB-231Oxygen ConsumptionReductionN/A[6]
MDA-MB-231Cellular ATPReductionN/A[6]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of AOA on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (AOA)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • AOA Treatment: Prepare a stock solution of AOA in sterile water or PBS. On the following day, prepare serial dilutions of AOA in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of AOA (e.g., 0.1, 0.5, 1, 2, 5 mM) or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values of the AOA-treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

Protocol 2: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of AOA in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (AOA)

  • Sterile PBS or other suitable vehicle

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • AOA Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Prepare the AOA solution in a sterile vehicle. Administer AOA (e.g., 5 mg/kg) or vehicle control to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection) daily or on a specified schedule.[1][8]

  • Monitoring and Endpoint: Continue to monitor tumor growth and the body weight of the mice throughout the experiment. The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of distress.

  • Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, western blotting).

Protocol 3: Analysis of Metabolite Changes by Magnetic Resonance Spectroscopy (MRS)

Objective: To quantify the changes in intracellular metabolite levels in response to AOA treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (AOA)

  • Trypsin-EDTA

  • PBS

  • Extraction solvent (e.g., perchloric acid or methanol/chloroform/water)

  • NMR spectrometer

Procedure:

  • Cell Culture and Treatment: Culture cancer cells in large flasks or dishes to obtain a sufficient number of cells (e.g., 10-20 million cells per sample). Treat the cells with AOA or vehicle control for a specified period (e.g., 24-48 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

  • Metabolite Extraction: Resuspend the cell pellet in an ice-cold extraction solvent to quench metabolism and extract the metabolites. Vortex vigorously and incubate on ice.

  • Sample Preparation: Centrifuge the samples to pellet the cell debris and collect the supernatant containing the metabolites. Lyophilize or evaporate the supernatant to dryness.

  • NMR Analysis: Reconstitute the dried metabolite extract in a suitable buffer containing a known concentration of an internal standard (e.g., DSS) for quantification. Transfer the sample to an NMR tube.

  • Data Acquisition: Acquire 1H or 13C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Process the NMR spectra and identify and quantify the metabolites of interest (e.g., aspartate, alanine, glutamate) by comparing the chemical shifts and signal intensities to known standards.[1][2]

Conclusion

This compound is a potent tool for investigating the reliance of cancer cells on glutamine metabolism. Its ability to inhibit aminotransferases provides a clear mechanism to probe the downstream consequences of disrupting this crucial metabolic pathway. The protocols and data presented here offer a framework for researchers to utilize AOA in their studies to uncover novel insights into cancer metabolism and to evaluate the potential of targeting this pathway for therapeutic intervention. The cytotoxic effects of AOA, particularly in c-MYC overexpressing cancers, underscore the therapeutic potential of targeting glutamine metabolism.[1][3]

References

Application Notes and Protocols for the Use of (Aminooxy)acetate in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Aminooxy)acetate (AOA), also known as aminooxyacetic acid, is a versatile tool in neuropharmacological research, primarily recognized for its potent inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T), the key enzyme responsible for the degradation of the main inhibitory neurotransmitter, GABA.[1][2] By blocking GABA-T, AOA leads to a significant accumulation of GABA in the brain, making it an invaluable compound for studying the roles of the GABAergic system in various physiological and pathological processes.[1][3] Beyond its effects on GABA metabolism, AOA also inhibits other pyridoxal phosphate-dependent enzymes and the malate-aspartate shuttle, offering additional avenues for investigating neuronal metabolism and function.[2]

These application notes provide a comprehensive overview of the mechanisms of action of AOA, summarize key quantitative data, and offer detailed protocols for its use in fundamental neuropharmacological experiments.

Mechanisms of Action

This compound's primary mechanism of action is the inhibition of GABA-T.[1][2] This inhibition leads to a rapid and substantial increase in brain GABA levels.[3] AOA is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, and it functions by forming an oxime complex with the PLP cofactor, thereby inactivating the enzyme.[2]

In addition to GABA-T, AOA also inhibits other enzymes, including:

  • Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE): These enzymes are involved in the transsulfuration pathway.[1]

  • Aspartate aminotransferase: This inhibition affects the malate-aspartate shuttle, which is crucial for the transfer of reducing equivalents into the mitochondria.[2]

The inhibition of the malate-aspartate shuttle can impair mitochondrial energy metabolism, a mechanism thought to contribute to the neurotoxic effects observed at higher doses of AOA.[2] This neurotoxicity appears to be mediated, at least in part, by the activation of NMDA receptors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the activity of this compound.

Table 1: Enzyme Inhibition Data

EnzymeOrganism/TissueInhibitory ConstantReference
GABA transaminase (GABA-T)-Kᵢ = 9.16 μM[1]
Cystathionine β-synthase (CBS)-IC₅₀ = 8.5 μM[1]
Cystathionine γ-lyase (CSE)-IC₅₀ = 1.1 μM[1]

Table 2: In Vivo Efficacy and Toxicity in Mice

EffectAdministration RouteDoseReference
Anticonvulsant (vs. 3-mercaptopropionic acid-induced seizures)-ED₅₀ = 53 mg/kg[1]
Anticonvulsant (vs. strychnine-induced seizures)-ED₅₀ = 130 mg/kg[1]
Anticonvulsant (vs. pentetrazole-induced seizures)-ED₅₀ = 85 mg/kg[1]
Neurotoxicity (chimney test)-ED₅₀ = 62 mg/kg[1]
Lethality-LD₅₀ = 105 mg/kg[1]
Convulsive DoseSubcutaneous (s.c.)CD₅₀ = 68 mg/kg
Convulsive DoseIntracerebroventricular (i.c.v.)CD₅₀ = 0.04 µmols

Signaling Pathways and Experimental Workflows

Signaling Pathway of AOA on GABA Metabolism

Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T GAD->GABA SSA Succinic Semialdehyde GABA_T->SSA SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH AOA This compound (AOA) AOA->GABA_T alpha_KG α-Ketoglutarate alpha_KG->GABA_T Succinate Succinate Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle SSADH->Succinate

Caption: AOA inhibits GABA-T, preventing GABA breakdown and increasing its levels.

Experimental Workflow for In Vivo Microdialysis

cluster_animal Animal Preparation cluster_dialysis Microdialysis cluster_analysis Sample Analysis Animal_Prep Anesthetize Animal (e.g., rat) Stereotaxic_Surgery Stereotaxic Implantation of Microdialysis Probe (e.g., into striatum) Animal_Prep->Stereotaxic_Surgery Perfusion Perfuse with aCSF +/- AOA Stereotaxic_Surgery->Perfusion Stimulation Evoke Neurotransmitter Release (e.g., high K+) Perfusion->Stimulation Sample_Collection Collect Dialysate Fractions HPLC Analyze Amino Acid Content (e.g., GABA, Glutamate) by HPLC Sample_Collection->HPLC Stimulation->Sample_Collection

Caption: Workflow for in vivo microdialysis to study AOA's effects on neurotransmitters.

Experimental Workflow for Brain Slice Electrophysiology

cluster_slice_prep Slice Preparation cluster_recording Electrophysiological Recording Dissection Brain Dissection Slicing Vibratome Slicing (e.g., 300-400 µm) Dissection->Slicing Incubation Incubation in aCSF Slicing->Incubation Transfer Transfer Slice to Recording Chamber Perfusion Perfuse with aCSF Transfer->Perfusion Patch_Clamp Obtain Whole-Cell Patch-Clamp Recording Perfusion->Patch_Clamp Baseline Record Baseline Activity Patch_Clamp->Baseline AOA_Application Bath Apply AOA Baseline->AOA_Application Record_Effect Record Changes in Synaptic Activity AOA_Application->Record_Effect

Caption: Workflow for studying AOA's effects on synaptic transmission in brain slices.

Experimental Protocols

Protocol 1: In Vivo Microdialysis in the Rat Striatum to Measure AOA-Induced Changes in Amino Acid Levels

Objective: To measure the effect of this compound on basal and potassium-evoked extracellular levels of GABA, glutamate, and other amino acids in the rat striatum.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthesia (e.g., chloral hydrate)

  • Stereotaxic frame

  • Microdialysis probes (e.g., 4 mm membrane)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • This compound (AOA)

  • High-potassium aCSF (e.g., 100 mM KCl, with adjusted NaCl to maintain osmolarity)

  • HPLC system with fluorescence detection for amino acid analysis

Procedure:

  • Animal Surgery and Probe Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a microdialysis probe into the striatum using appropriate stereotaxic coordinates.

    • Allow the animal to recover from surgery for at least 24 hours before the experiment.

  • Microdialysis Experiment:

    • On the day of the experiment, connect the microdialysis probe to the microinfusion pump and the fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of amino acid levels.

    • Collect baseline dialysate samples (e.g., every 20 minutes).

    • Introduce AOA into the perfusion medium (e.g., 1-10 mM in aCSF) and continue collecting dialysate samples.

    • To study evoked release, switch the perfusion medium to high-potassium aCSF for a short period (e.g., 20 minutes) both before and during AOA perfusion.[1]

    • After the experiment, euthanize the animal and verify the probe placement histologically.

  • Sample Analysis:

    • Analyze the collected dialysate samples for GABA, glutamate, and other amino acid concentrations using an HPLC system with pre-column derivatization and fluorescence detection.

Expected Results:

  • Perfusion with AOA is expected to cause a time-dependent increase in the basal extracellular concentration of GABA.[1]

  • AOA may initially decrease the potassium-evoked release of GABA, glutamate, and aspartate, followed by a significant increase in GABA release over time.[1]

Protocol 2: Assessment of Anticonvulsant Activity of AOA in a PTZ-Induced Seizure Model in Mice

Objective: To evaluate the anticonvulsant efficacy of this compound against seizures induced by pentylenetetrazole (PTZ).

Materials:

  • Male Swiss mice (20-25 g)

  • This compound (AOA)

  • Pentylenetetrazole (PTZ)

  • Vehicle (e.g., saline)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Groups and Drug Administration:

    • Divide the mice into several groups: a vehicle control group, a positive control group (e.g., diazepam), and experimental groups receiving different doses of AOA (e.g., 25, 50, 75, 100 mg/kg, i.p.).

    • Administer AOA or vehicle intraperitoneally (i.p.) 30-60 minutes before the induction of seizures.

  • Seizure Induction and Observation:

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) to each mouse.

    • Immediately after PTZ injection, place each mouse in an individual observation chamber and start the stopwatch.

    • Observe the mice for a set period (e.g., 30 minutes) and record the following parameters:

      • Latency to the first myoclonic jerk.

      • Latency to the onset of generalized clonic seizures.

      • Duration of clonic seizures.

      • Incidence of tonic-clonic seizures and mortality.

  • Data Analysis:

    • Compare the seizure parameters between the AOA-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • The protective effect of AOA can be expressed as the percentage of mice protected from tonic-clonic seizures or a significant increase in seizure latency.

Expected Results:

  • AOA is expected to dose-dependently increase the latency to seizure onset and reduce the severity and duration of seizures induced by PTZ.[1]

Protocol 3: In Vitro GABA Transaminase Activity Assay in Brain Homogenates

Objective: To measure the inhibitory effect of this compound on GABA-T activity in brain tissue homogenates.

Materials:

  • Rat or mouse brain tissue (e.g., cortex, hippocampus)

  • Homogenization buffer (e.g., phosphate buffer with Triton X-100)

  • This compound (AOA) at various concentrations

  • GABA

  • α-ketoglutarate

  • NADP⁺

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Brain Homogenate:

    • Dissect the desired brain region on ice and homogenize it in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove cellular debris, and collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, NADP⁺, and SSADH.

    • In a 96-well plate or cuvettes, add the brain homogenate (supernatant) to the reaction mixture.

    • Add different concentrations of AOA to the experimental wells and an equivalent volume of vehicle to the control wells.

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the reaction by adding GABA.

    • Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH. The rate of NADPH production is proportional to the GABA-T activity.

  • Data Analysis:

    • Calculate the rate of reaction for each AOA concentration.

    • Determine the percentage of inhibition of GABA-T activity for each AOA concentration compared to the control.

    • Plot the percentage of inhibition against the AOA concentration to determine the IC₅₀ value.

Expected Results:

  • AOA will inhibit GABA-T activity in a concentration-dependent manner, allowing for the determination of its IC₅₀.

Conclusion

This compound remains a cornerstone tool for neuropharmacologists investigating the GABAergic system and its role in health and disease. Its well-characterized mechanism of action and the wealth of available data make it a reliable agent for manipulating GABA levels in both in vivo and in vitro settings. By following the detailed protocols provided in these application notes, researchers can effectively utilize AOA to advance our understanding of neurotransmission, neuronal metabolism, and the pathophysiology of neurological and psychiatric disorders. However, researchers should remain mindful of its potential neurotoxic effects at higher concentrations and its inhibition of other enzymes when interpreting experimental results.

References

Application Notes and Protocols for (Aminooxy)acetate in Cut Flower Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Aminooxy)acetate (AOA), a potent inhibitor of ethylene biosynthesis, for extending the vase life of cut flowers. The following sections detail the mechanism of action, experimental protocols, and quantitative data to guide researchers in utilizing AOA for post-harvest preservation.

Introduction

Flower senescence is a significant challenge in the floriculture industry, leading to substantial economic losses. Ethylene, a gaseous plant hormone, is a key regulator of senescence in many cut flower species, accelerating processes such as petal wilting, abscission, and discoloration.[1] this compound (AOA) is a chemical compound that effectively prolongs the vase life of ethylene-sensitive cut flowers by inhibiting the production of this hormone. AOA specifically targets and inhibits the activity of ACC synthase, a crucial enzyme in the ethylene biosynthesis pathway.[1][2][3][4][5][6] This inhibitory action delays the onset of senescence-related processes, thereby extending the ornamental value of cut flowers.

The application of AOA is often enhanced by the addition of sucrose to the vase solution. Sucrose serves as a respiratory substrate, improves the water balance of the cut flowers, and can also influence hormonal balance and delay the expression of senescence-associated genes.[7][8][9][10] The synergistic effect of AOA and sucrose provides a robust method for extending the post-harvest life of a variety of cut flowers.

Mechanism of Action

The primary mechanism by which AOA extends flower longevity is through the inhibition of ethylene biosynthesis. Ethylene synthesis in plants begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM). The key regulatory step in this pathway is the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC), a reaction catalyzed by the enzyme ACC synthase (ACS).[4][5][11] AOA acts as a potent inhibitor of ACC synthase, thereby blocking the production of ACC, the immediate precursor to ethylene.[2][3][4][5][6] By reducing the endogenous levels of ethylene, AOA effectively delays the downstream signaling cascade that leads to flower senescence.

Sucrose complements the action of AOA through several mechanisms:

  • Energy Supply: Sucrose provides a readily available source of carbohydrates for respiration, which is essential for maintaining cellular functions and delaying senescence.[8]

  • Improved Water Relations: Sucrose in the vase solution can help maintain a positive water balance in the cut flower, preventing premature wilting.[8][12]

  • Hormonal Regulation: Sucrose has been shown to alter the hormonal balance in floral tissues, which can contribute to delayed senescence.[7][10]

  • Gene Expression: Sucrose can act as a signaling molecule, repressing the expression of senescence-associated genes that are induced by ethylene.

The combined application of AOA and sucrose thus targets both the primary trigger of senescence (ethylene) and the physiological processes that contribute to the decline of cut flower quality.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative effects of AOA and sucrose on the vase life and other quality parameters of various cut flowers, as reported in scientific literature.

Table 1: Effect of this compound and Sucrose on the Vase Life of Cut Roses (Rosa hybrida)

CultivarTreatmentVase Life (days)ObservationsReference
'Olympiad'Distilled Water (Control)4.2-[12]
'Olympiad'5% Sucrose5.8-[12]
'Olympiad'5% Sucrose + 0.5 mM AOA8.5Increased water uptake, less bent neck[12]
'Olympiad'5% Sucrose + 1.0 mM AOA8.7Increased water uptake, less bent neck[12]
'Olympiad'5% Sucrose + 1.5 mM AOA8.6Increased water uptake, less bent neck[12]
'Olympiad'5% Sucrose + 2.0 mM AOA8.8Increased water uptake, less bent neck[12]
'Sissel Krykjebo'5% Sucrose + 0.5 mM AOASignificantly increased-[12]
'White Christmas'5% Sucrose + 0.5 mM AOASignificantly increased-[12]
'Super Star'5% Sucrose + 0.5 mM AOASignificantly increased-[12]
'Sweet Surrender'5% Sucrose + 0.5 mM AOASignificantly increased-[12]

Table 2: Effect of this compound and Sucrose on Water Uptake and Microbial Growth in Cut Roses ('Olympiad')

TreatmentWater Uptake ( g/stem )Microbial Count in Vase Water (CFU/mL)
Distilled Water (Control)LowerHigher
5% Sucrose + AOA (all concentrations)HigherLower

Data synthesized from Ketsa and Narkbua (2001). The study notes that AOA-containing solutions had fewer microorganisms compared to the control.[12]

Experimental Protocols

This section provides detailed methodologies for preparing AOA and sucrose vase solutions and for evaluating their effects on cut flower preservation.

Preparation of this compound and Sucrose Stock and Vase Solutions

Materials:

  • (Aminooxy)acetic acid hemihydrochloride (AOA) (CAS No: 3601-19-2)

  • Sucrose (analytical grade)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • pH meter

Stock Solution Preparation (e.g., 100 mM AOA):

  • Weigh the appropriate amount of AOA. The molecular weight of (Aminooxy)acetic acid hemihydrochloride is 128.53 g/mol . To prepare a 100 mM stock solution in 100 mL, weigh out 1.285 g of AOA.

  • Dissolve the AOA in approximately 80 mL of distilled water in a beaker with a magnetic stir bar.

  • Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 mL with distilled water.

  • Store the stock solution at 4°C in a dark bottle.

Vase Solution Preparation (e.g., 0.5 mM AOA + 5% Sucrose):

  • To prepare 1 L of vase solution, weigh out 50 g of sucrose.

  • Dissolve the sucrose in approximately 800 mL of distilled water in a 1 L beaker with a magnetic stir bar.

  • From the 100 mM AOA stock solution, take 5 mL and add it to the sucrose solution to achieve a final AOA concentration of 0.5 mM.

  • Stir until all components are fully dissolved.

  • Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with distilled water.

  • Measure the pH of the final solution. For optimal results with roses, a lower pH (around 2.9) has been shown to be more effective than a neutralized pH.[12] If pH adjustment is necessary for experimental purposes, use dilute HCl or NaOH.

Protocol for Evaluating the Efficacy of this compound on Cut Flower Vase Life

Materials:

  • Freshly harvested cut flowers of a uniform developmental stage

  • Glass vases or beakers of a consistent size

  • Prepared vase solutions (Control, AOA, Sucrose, AOA + Sucrose)

  • Graduated cylinders for measuring water uptake

  • Analytical balance for measuring fresh weight

  • Ruler for measuring stem length and flower diameter

  • Controlled environment chamber or room with consistent temperature, humidity, and light conditions (e.g., 24-28°C, 70-80% RH, 12h photoperiod).[12]

Experimental Procedure:

  • Flower Preparation: Upon receiving the cut flowers, re-cut the stems to a uniform length (e.g., 30 cm) under water to prevent air emboli. Remove the lower leaves that would otherwise be submerged in the vase solution.

  • Initial Measurements: Record the initial fresh weight, stem length, and flower diameter of each individual flower stem.

  • Treatment Application: Place each flower stem individually into a vase containing a known volume of the prepared vase solution. Ensure each treatment group has a sufficient number of replicates (e.g., 5-10 flowers per treatment).

  • Incubation: Place the vases in a controlled environment chamber with standardized conditions.

  • Daily Measurements:

    • Vase Life: Record the number of days until the termination of vase life. The end of vase life can be defined by specific criteria such as petal wilting, discoloration, bent neck, or abscission, depending on the flower species.

    • Water Uptake: Measure the volume of vase solution consumed by each flower daily. This can be calculated by subtracting the remaining volume from the initial volume, accounting for evaporation by including a control vase without a flower.

    • Fresh Weight: Record the fresh weight of each flower daily to monitor changes in water balance.

    • Visual Quality: Score the visual quality of the flowers daily based on a predefined scale (e.g., 1-5, where 1 is fresh and 5 is fully senesced).

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the application of this compound in cut flower preservation.

Ethylene_Biosynthesis_Inhibition Methionine Methionine SAM S-adenosyl- L-methionine (SAM) Methionine->SAM SAMS ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO Senescence Flower Senescence Ethylene->Senescence AOA This compound (AOA) ACS ACC Synthase (ACS) AOA->ACS ACO ACC Oxidase (ACO)

Caption: Ethylene biosynthesis pathway and the inhibitory action of this compound (AOA) on ACC synthase.

AOA_Sucrose_Synergy AOA This compound (AOA) Ethylene_Inhibition Inhibition of Ethylene Biosynthesis AOA->Ethylene_Inhibition Sucrose Sucrose Energy_Supply Energy Supply (Respiration) Sucrose->Energy_Supply Water_Balance Improved Water Balance Sucrose->Water_Balance Gene_Repression Repression of Senescence Genes Sucrose->Gene_Repression Delayed_Senescence Delayed Flower Senescence Ethylene_Inhibition->Delayed_Senescence Energy_Supply->Delayed_Senescence Water_Balance->Delayed_Senescence Gene_Repression->Delayed_Senescence Extended_Vase_Life Extended Vase Life Delayed_Senescence->Extended_Vase_Life

References

Application Notes and Protocols for the Preparation of Artificial Antigens Using (Aminooxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of a robust and specific immune response against small molecules, known as haptens, is a cornerstone of various immunological applications, including vaccine development, immunoassays, and the production of therapeutic antibodies. Haptens, being non-immunogenic on their own, require conjugation to a larger carrier molecule, typically a protein, to elicit an antibody response. The resulting conjugate is termed an artificial antigen. The choice of conjugation chemistry is critical to ensure a stable linkage, preserve the hapten's antigenic structure, and achieve an optimal hapten density on the carrier protein.

(Aminooxy)acetate provides a highly efficient and chemoselective method for preparing artificial antigens through oxime ligation. This reaction occurs between an aminooxy group and a carbonyl group (aldehyde or ketone), forming a stable oxime bond. This application note provides detailed protocols for the synthesis of artificial antigens using this compound, methods for their characterization, and subsequent immunological analysis.

Principle of Oxime Ligation for Artificial Antigen Preparation

The core of this method is the formation of a stable oxime bond between a hapten functionalized with an aminooxy group and a carrier protein displaying aldehyde or ketone moieties.[1] This bioorthogonal reaction is highly specific and proceeds under mild aqueous conditions, which helps to preserve the structural integrity of the protein carrier.[1]

The overall workflow can be summarized in the following steps:

  • Hapten Modification: Introduction of an this compound group onto the hapten.

  • Carrier Protein Modification: Introduction of aldehyde or ketone groups onto the carrier protein.

  • Hapten-Carrier Conjugation: Reaction of the modified hapten and carrier protein via oxime ligation.

  • Purification and Characterization: Removal of unconjugated molecules and characterization of the artificial antigen.

  • Immunization and Antibody Titer Determination: Use of the artificial antigen to elicit an immune response and subsequent analysis of the antibody production.

Data Presentation

The efficiency of hapten-carrier conjugation and the subsequent immune response are critical parameters. The following tables provide a summary of expected quantitative data based on typical results reported in the literature for hapten-carrier conjugates.

ParameterMethodTypical ValuesReference
Hapten-to-Carrier RatioMALDI-TOF Mass Spectrometry5-20 haptens per carrier molecule[2]
UV-Vis SpectrophotometryCorrelates with Mass Spectrometry data[3]
Fluorescence SpectroscopyQualitative confirmation of conjugation[2]
Antibody Titer (ELISA)Indirect ELISA1:10,000 to 1:100,000[4]
Antibody Affinity (IC50)Competitive ELISA0.1 - 10 ng/mL[4]

Table 1: Quantitative Characterization of Artificial Antigens. This table summarizes key parameters for the evaluation of hapten-carrier conjugates.

Molar Ratio (Hapten:Carrier)Resulting Hapten DensityAntibody Titer (Mid-point dilution)
5:1~3-51:8,000
10:1~7-101:25,000
20:1~12-151:64,000
50:1~18-201:50,000 (potential for reduced immunogenicity)

Table 2: Correlation of Hapten Density with Immune Response. This table illustrates the typical relationship between the initial molar ratio of reactants, the resulting hapten density, and the elicited antibody titer. Optimal immunogenicity is often achieved at intermediate hapten densities.[3]

Experimental Protocols

Protocol 1: Modification of Carrier Protein to Introduce Aldehyde Groups

This protocol describes the generation of aldehyde groups on a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), by oxidation of their carbohydrate moieties.

Materials:

  • Carrier Protein (e.g., BSA, KLH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Periodate (NaIO4)

  • Ethylene Glycol

  • Dialysis tubing (10 kDa MWCO) or centrifugal filtration units

Procedure:

  • Dissolve the carrier protein in PBS at a concentration of 10 mg/mL.

  • Prepare a fresh 100 mM solution of sodium periodate in deionized water.

  • Add the sodium periodate solution to the protein solution to a final concentration of 10 mM.

  • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.

  • Purify the aldehyde-modified carrier protein by extensive dialysis against PBS at 4°C or by using centrifugal filtration units to remove excess reagents.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Synthesis of an (Aminooxy)acetylated Hapten

This protocol provides a general method for introducing an this compound group to a hapten containing a primary amine.

Materials:

  • Hapten with a primary amine

  • Boc-aminooxyacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve Boc-aminooxyacetic acid and NHS in DMF.

  • Add DCC to the solution and stir for 2 hours at room temperature to form the NHS ester.

  • Dissolve the amine-containing hapten in DMF and add it to the activated Boc-aminooxyacetic acid solution.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the Boc-protected aminooxy-hapten by flash chromatography.

  • To deprotect the aminooxy group, dissolve the purified product in a 1:1 mixture of TFA and DCM.

  • Stir for 1 hour at room temperature.

  • Remove the solvent under reduced pressure and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and dry under vacuum.

Protocol 3: Hapten-Carrier Conjugation via Oxime Ligation

This protocol describes the conjugation of the (aminooxy)acetylated hapten to the aldehyde-modified carrier protein.

Materials:

  • Aldehyde-modified carrier protein (from Protocol 1)

  • (Aminooxy)acetylated hapten (from Protocol 2)

  • Aniline (optional, as a catalyst)

  • PBS, pH 6.0

  • Dialysis tubing (10 kDa MWCO) or centrifugal filtration units

Procedure:

  • Dissolve the aldehyde-modified carrier protein in PBS (pH 6.0) at a concentration of 5 mg/mL.

  • Dissolve the (aminooxy)acetylated hapten in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute in PBS (pH 6.0).

  • Add the hapten solution to the carrier protein solution at a desired molar excess (e.g., 20-fold molar excess of hapten to protein).

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.[5]

  • Incubate the reaction mixture for 2-4 hours at 37°C or overnight at room temperature with gentle shaking.

  • Purify the artificial antigen by extensive dialysis against PBS (pH 7.4) at 4°C or by using centrifugal filtration units to remove unreacted hapten and other small molecules.

  • Store the purified artificial antigen at -20°C or -80°C.

Protocol 4: Characterization of the Artificial Antigen

A. Determination of Hapten-to-Carrier Ratio by MALDI-TOF Mass Spectrometry

  • Obtain a mass spectrum of the unmodified carrier protein.

  • Obtain a mass spectrum of the purified artificial antigen.

  • The average number of haptens conjugated per protein molecule can be calculated from the increase in the average molecular weight of the conjugate compared to the unmodified carrier.[2]

B. Confirmation of Conjugation by SDS-PAGE

  • Run the unmodified carrier protein and the purified artificial antigen on an SDS-PAGE gel.

  • A shift in the molecular weight of the band corresponding to the artificial antigen compared to the unmodified carrier confirms successful conjugation.

Protocol 5: Immunization and Determination of Antibody Titer by ELISA

A. Immunization

  • Emulsify the purified artificial antigen with an equal volume of an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).

  • Immunize animals (e.g., mice or rabbits) subcutaneously or intraperitoneally with the emulsion containing 50-100 µg of the artificial antigen.

  • Boost the animals with the same amount of antigen in incomplete adjuvant every 2-3 weeks.

  • Collect blood samples 7-10 days after each boost to determine the antibody titer.

B. Indirect ELISA for Antibody Titer Determination

  • Coat a 96-well microtiter plate with a coating antigen (hapten conjugated to a different carrier protein than the one used for immunization to avoid detection of anti-carrier antibodies) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Block the remaining protein-binding sites by incubating with blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the collected serum (e.g., from 1:100 to 1:1,000,000) in blocking buffer.

  • Add 100 µL of each serum dilution to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the immunoglobulin of the immunized species (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 2M sulfuric acid.

  • Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal (e.g., an absorbance value 2-3 times higher than the background).

Visualizations

G cluster_hapten Hapten Modification cluster_carrier Carrier Protein Modification cluster_conjugation Hapten-Carrier Conjugation cluster_analysis Downstream Applications Hapten Hapten with -NH2 group Aminooxy_Hapten Aminooxy- functionalized Hapten Hapten->Aminooxy_Hapten Amide bond formation AOA This compound (activated) AOA->Aminooxy_Hapten Conjugation Oxime Ligation Aminooxy_Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Aldehyde_Carrier Aldehyde- functionalized Carrier Carrier->Aldehyde_Carrier Oxidation of glycans Oxidation Periodate Oxidation Oxidation->Aldehyde_Carrier Aldehyde_Carrier->Conjugation Artificial_Antigen Artificial Antigen Conjugation->Artificial_Antigen Immunization Immunization Artificial_Antigen->Immunization ELISA Antibody Titer (ELISA) Immunization->ELISA

Caption: Workflow for artificial antigen preparation.

G Hapten-O-NH2 Aminooxy-Hapten Hapten-O-N=CH-R Artificial Antigen (Oxime bond) Hapten-O-NH2->Hapten-O-N=CH-R + R-CHO Aldehyde-Carrier R-CHO->Hapten-O-N=CH-R pH 6.0 (Aniline catalyst)

Caption: Oxime ligation reaction scheme.

B_Cell_Signaling Antigen Artificial Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding & Cross-linking IgAlphaBeta Igα/Igβ BCR->IgAlphaBeta Lyn Lyn (Src-family kinase) IgAlphaBeta->Lyn recruits Syk Syk IgAlphaBeta->Syk recruits & activates Lyn->IgAlphaBeta phosphorylates ITAMs BLNK BLNK/SLP-65 Syk->BLNK phosphorylates PLCg2 PLCγ2 BLNK->PLCg2 activates MAPK MAPK pathway BLNK->MAPK activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ release IP3->Calcium PKC PKC DAG->PKC NFAT NFAT activation Calcium->NFAT NFkB NF-κB activation PKC->NFkB Gene_Expression Gene Expression (Proliferation, Differentiation, Antibody Production) NFAT->Gene_Expression NFkB->Gene_Expression MAPK->Gene_Expression

Caption: B-cell receptor signaling pathway.

References

Troubleshooting & Optimization

Determining optimal (Aminooxy)acetate concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental use of (Aminooxy)acetate (AOA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal AOA concentration for your experiments and to offer troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (AOA)?

A1: this compound is a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably aminotransferases (also known as transaminases).[1] By inhibiting these enzymes, AOA disrupts amino acid metabolism.[1] Key targets include:

  • Aspartate aminotransferase (AST) and Alanine aminotransferase (ALT): Inhibition of these enzymes is crucial for its effects on cellular metabolism.

  • 4-aminobutyrate aminotransferase (GABA-T): This leads to an increase in the levels of the neurotransmitter GABA in tissues.[2]

  • Cystathionine β-synthase (CBS): An enzyme involved in the transsulfuration pathway.[3]

AOA also inhibits the malate-aspartate shuttle, which is essential for the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria. This inhibition can lead to a decrease in intracellular ATP levels, inducing apoptosis and necrosis in certain cell types, such as C6 glioma cells.[3]

Q2: How does AOA induce cell death in cancer cells?

A2: AOA's cytotoxic effects in cancer cells are primarily mediated through the disruption of glutamine metabolism and the induction of cellular stress pathways.[1][4] Glutamine-addicted cancer cells, particularly those with high c-MYC expression, are highly sensitive to AOA.[1][5] The process involves several key steps:

  • Inhibition of Transaminases: AOA blocks enzymes like GOT1, GOT2, and GPT2, which are critical for glutamine metabolism.[1]

  • Depletion of Amino Acids: This leads to the depletion of essential amino acids, such as aspartate and alanine.[1][4]

  • Cell Cycle Arrest: The depletion of aspartate, a precursor for nucleotide biosynthesis, causes cells to arrest in the S-phase of the cell cycle.[1][3][5]

  • ER Stress and Unfolded Protein Response (UPR): Amino acid deprivation triggers endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[1][6]

  • Apoptosis: Persistent ER stress activates pro-apoptotic pathways, including the upregulation of ATF3 and CHOP, ultimately leading to programmed cell death.[1]

  • AMPK Activation: AOA can also induce the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, further contributing to its metabolic effects.[3]

Q3: What is a typical starting concentration range for AOA in cell culture experiments?

A3: The optimal concentration of AOA is highly dependent on the cell type, cell density, incubation time, and the specific experimental endpoint. Based on published studies, a general starting range for in vitro experiments is between 0.1 mM and 10 mM .

For initial experiments, it is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Cell Death/Unexpected Cytotoxicity Cell line is highly sensitive to AOA.Start with a lower concentration range (e.g., 0.01 - 1 mM) and perform a dose-response experiment.
AOA concentration is too high for the incubation time.Reduce the incubation time or the AOA concentration.
No Observable Effect AOA concentration is too low.Increase the AOA concentration. Perform a dose-response curve to find the effective range.
The cell line is resistant to AOA's effects.Confirm that your cell line is dependent on the metabolic pathways targeted by AOA (e.g., glutamine metabolism). Consider using a positive control cell line known to be sensitive to AOA.
AOA solution has degraded.Prepare fresh AOA solutions for each experiment. Store stock solutions at -20°C in small aliquots.
Inconsistent Results Variations in cell density at the time of treatment.Ensure consistent cell seeding density across all experiments.
Differences in the metabolic state of the cells.Standardize cell culture conditions, including media composition and passage number.
Off-Target Effects AOA is a broad-spectrum inhibitor.Consider potential off-target effects and include appropriate controls. For example, if studying a specific aminotransferase, consider siRNA-mediated knockdown of that enzyme as a more specific control.
Rescue experiments can help confirm the mechanism. For instance, supplementing the media with aspartate has been shown to rescue cells from AOA-induced toxicity.[1]

Data Summary Tables

Table 1: Effective Concentrations of AOA in In Vitro Studies

Cell Line/OrganismExperimental ContextEffective ConcentrationReference
Breast Cancer Cell LinesInhibition of cell growth2 mmol/L[1]
Colon Cancer Cells (HCT116, HT29)Sensitization to oxaliplatin100 - 200 µmol/L[7][8]
Candida albicansGrowth retardation in minimal medium10 mM[1]
C6 Glioma CellsInduction of apoptosis and necrosisNot specified, but effective[3]

Table 2: IC50 Values of AOA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeReference
HCT116Colon Cancer~55% reduction in OXA IC50 with AOA48 hours[7][8]
HT29Colon Cancer~60% reduction in OXA IC50 with AOA48 hours[7][8]
Breast Cancer Cell LinesBreast CancerVaries by glutamine dependence48 hours[1]

Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Determining the Optimal AOA Concentration using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,500-5,000 cells per well) and allow them to adhere overnight.

  • AOA Preparation: Prepare a stock solution of AOA (e.g., 100 mM in sterile water or PBS) and sterilize through a 0.22 µm filter. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of AOA. Include a vehicle control (medium without AOA).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the AOA concentration and determine the IC50 value using appropriate software.

Protocol 2: Assessment of Aminotransferase Activity Inhibition
  • Cell Treatment: Treat cells with the desired concentration of AOA for a specific time period (e.g., 6 hours).[1]

  • Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Enzyme Activity Assay: Use a commercially available kit or a standard enzymatic assay to measure the activity of the target aminotransferase (e.g., GOT1 or GOT2). These assays typically measure the change in absorbance of NADH.

  • Data Analysis: Normalize the enzyme activity to the total protein concentration. Compare the activity in AOA-treated cells to that in untreated control cells to determine the percentage of inhibition.

Visualizations

G Logical Workflow for Determining Optimal AOA Concentration cluster_0 Phase 1: Initial Dose-Response cluster_1 Phase 2: Refinement and Mechanistic Studies cluster_2 Phase 3: Validation Determine Cell Line Sensitivity Determine Cell Line Sensitivity Broad Range AOA Concentrations (e.g., 0.1-10 mM) Broad Range AOA Concentrations (e.g., 0.1-10 mM) Determine Cell Line Sensitivity->Broad Range AOA Concentrations (e.g., 0.1-10 mM) Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Broad Range AOA Concentrations (e.g., 0.1-10 mM)->Cell Viability Assay (e.g., MTT) Calculate IC50 Calculate IC50 Cell Viability Assay (e.g., MTT)->Calculate IC50 Select Concentrations around IC50 Select Concentrations around IC50 Calculate IC50->Select Concentrations around IC50 Inform Concentration Selection Endpoint-Specific Assays (e.g., Apoptosis, Metabolism) Endpoint-Specific Assays (e.g., Apoptosis, Metabolism) Select Concentrations around IC50->Endpoint-Specific Assays (e.g., Apoptosis, Metabolism) Time-Course Experiment Time-Course Experiment Endpoint-Specific Assays (e.g., Apoptosis, Metabolism)->Time-Course Experiment Optimal Concentration Optimal Concentration Time-Course Experiment->Optimal Concentration Determine Optimal Time and Dose Functional Assays Functional Assays Optimal Concentration->Functional Assays Confirm Phenotype Confirm Phenotype Functional Assays->Confirm Phenotype

Caption: A logical workflow for determining the optimal AOA concentration.

G AOA-Induced Cell Death Pathway cluster_0 Metabolic Disruption cluster_1 Cellular Stress Response cluster_2 Cellular Fate AOA this compound (AOA) Aminotransferases Aminotransferases (GOT1, GOT2, GPT2) AOA->Aminotransferases Inhibits AMPK AMPK Activation AOA->AMPK Activates Glutamine_Metabolism Glutamine Metabolism Aminotransferases->Glutamine_Metabolism Aspartate_Alanine Aspartate & Alanine Depletion Glutamine_Metabolism->Aspartate_Alanine Leads to ER_Stress ER Stress Aspartate_Alanine->ER_Stress Induces S_Phase_Arrest S-Phase Arrest Aspartate_Alanine->S_Phase_Arrest UPR Unfolded Protein Response (ATF3, CHOP) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis S_Phase_Arrest->Apoptosis

Caption: Signaling pathway of AOA-induced cell death.

G Experimental Workflow for AOA Treatment and Analysis cluster_analysis Downstream Analysis Start Start: Seed Cells Treatment Treat with AOA (Dose-Response and Time-Course) Start->Treatment Harvest Harvest Cells and Media Treatment->Harvest Viability Cell Viability (MTT, etc.) Harvest->Viability Enzyme_Activity Enzyme Activity Assays Harvest->Enzyme_Activity Metabolomics Metabolite Analysis (LC-MS, NMR) Harvest->Metabolomics Western_Blot Protein Expression (Western Blot) Harvest->Western_Blot

Caption: General experimental workflow for AOA studies.

References

Technical Support Center: (Aminooxy)acetate (AOA) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Aminooxy)acetate (AOA) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (AOA) in vivo?

A1: this compound is a broad inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. Its primary mechanism of action in vivo involves the inhibition of various aminotransferases (also known as transaminases). This non-specific inhibition disrupts amino acid metabolism. A key consequence of this is the inhibition of the malate-aspartate shuttle, a crucial system for transferring reducing equivalents (in the form of NADH) from the cytoplasm to the mitochondria for oxidative phosphorylation. By blocking this shuttle, AOA impairs mitochondrial energy metabolism.

Q2: What are the major organ systems affected by AOA administration in vivo?

A2: The primary organ systems affected by AOA-induced toxicity are the central nervous system (neurotoxicity), the cardiovascular system (cardiotoxicity), and the liver (hepatotoxicity). Effects on the renal system have also been noted. The widespread inhibition of aminotransferases disrupts critical metabolic pathways in these energy-demanding organs.

Q3: What are the typical dose ranges for AOA in preclinical in vivo studies?

A3: The appropriate dose of AOA can vary significantly depending on the animal model, the research question, and the route of administration. For instance, in some mouse xenograft studies, a dose of 5 mg/kg administered intraperitoneally (i.p.) daily has been used to assess its anti-tumor effects. However, it is crucial to conduct a pilot study to determine the optimal and tolerable dose for your specific experimental setup, as toxicity can be dose-dependent.

Q4: How should I prepare AOA for in vivo administration?

A4: this compound is typically supplied as a hemihydrochloride salt, which is soluble in aqueous solutions. To prepare AOA for in vivo administration, it should be dissolved in a sterile, physiologically compatible vehicle such as phosphate-buffered saline (PBS) or 0.9% saline. The solution should be prepared fresh before each use and can be sterilized by filtration through a 0.22 µm filter. It's important to adjust the pH of the final solution to a physiological range (around 7.4) if necessary, to avoid irritation at the injection site.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality

Symptoms:

  • Animals found deceased unexpectedly.

  • Rapid weight loss, lethargy, hunched posture, or ruffled fur.

  • Seizures, ataxia (impaired coordination), or tremors.[1]

Possible Causes:

  • Dose is too high: AOA exhibits dose-dependent toxicity.[1]

  • Route of administration: Intraperitoneal or intravenous injections can lead to rapid systemic exposure and increased toxicity compared to subcutaneous or oral routes.

  • Animal strain or species sensitivity: Different rodent strains or species can have varying sensitivities to AOA.

  • Cumulative toxicity: With repeated dosing, the toxic effects of AOA can accumulate.

Troubleshooting Steps:

  • Review and Adjust Dose: If significant toxicity is observed, reduce the dose for subsequent cohorts. Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific model.

  • Consider a Different Route of Administration: If feasible for your experimental goals, consider a route of administration with slower absorption, such as subcutaneous or oral gavage.

  • Increase Monitoring Frequency: Closely monitor animals for early signs of toxicity, especially within the first few hours after dosing and between doses in a chronic study. This includes daily body weight measurements and clinical scoring.

  • Consult Veterinary Staff: In case of unexpected deaths, a necropsy performed by a veterinarian can help determine the cause of death and identify target organs of toxicity.

  • Pilot Study: Always perform a pilot study with a small number of animals to establish the safety and tolerability of your chosen dose and administration schedule before proceeding to a large-scale experiment.

Issue 2: Signs of Neurotoxicity

Symptoms:

  • Ataxia, unsteady gait, or difficulty with motor coordination.

  • Seizures, muscle tremors, or jerking movements.[1]

  • Lethargy, drowsiness, or reduced exploratory behavior.[1]

Possible Causes:

  • Inhibition of GABA-transaminase: AOA inhibits the breakdown of the inhibitory neurotransmitter GABA, leading to its accumulation in the brain. While this can have anticonvulsant effects at some doses, at higher concentrations, it can disrupt neuronal function.

  • Excitotoxicity: AOA can cause excitotoxic lesions in the brain, particularly in the striatum. This is thought to be an indirect effect resulting from the impairment of mitochondrial energy metabolism.

  • High dosage: Neurotoxic effects are more pronounced at higher doses of AOA.

Troubleshooting Steps:

  • Behavioral Assessments: Implement a standardized behavioral assessment protocol to quantify neurotoxicity. This can include tests like the open field test for general activity, the rotarod test for motor coordination, and grip strength tests.

  • Dose Reduction: If neurotoxicity is observed, reduce the AOA dose.

  • Anesthesia Considerations: Be aware that anesthesia, such as with pentobarbital, can attenuate some of the acute behavioral changes induced by AOA.[1]

  • Histopathological Analysis: At the end of the study, consider performing a histopathological examination of the brain to look for neuronal damage or lesions in susceptible regions like the striatum.

Issue 3: Indications of Cardiotoxicity

Symptoms:

  • Signs of respiratory distress.

  • Reduced activity levels.

  • Abnormalities in cardiac function parameters if monitored (e.g., decreased ejection fraction, reduced cardiac output).

Possible Causes:

  • Impaired Myocardial Energy Metabolism: The heart has a high energy demand. By inhibiting the malate-aspartate shuttle, AOA can significantly reduce ATP production in cardiomyocytes, leading to cardiac dysfunction.

Troubleshooting Steps:

  • Cardiac Function Monitoring: If cardiotoxicity is a concern for your study, consider non-invasive monitoring techniques such as echocardiography to assess parameters like ejection fraction and cardiac output.

  • Biomarker Analysis: At necropsy, collect blood samples to measure cardiac biomarkers such as cardiac troponins (cTnI, cTnT). Elevated levels can indicate myocardial injury.

  • Histopathology: Examine heart tissue for any pathological changes, such as cardiomyocyte damage or fibrosis.

  • Dose Adjustment: As with other toxicities, reducing the dose of AOA is a primary strategy to mitigate cardiotoxicity.

Issue 4: Evidence of Hepatotoxicity or Nephrotoxicity

Symptoms:

  • Changes in urine output or color.

  • Jaundice (yellowing of the skin or eyes), although this can be difficult to observe in rodents.

Possible Causes:

  • Disruption of Liver Metabolism: AOA inhibits aminotransferases that are highly abundant in the liver, affecting processes like gluconeogenesis and amino acid metabolism.

  • Renal Excretion and Accumulation: AOA and its metabolic consequences can impact kidney function.

Troubleshooting Steps:

  • Clinical Chemistry Panel: At the end of the study, or at interim time points, collect blood for a clinical chemistry panel.

    • Liver Function: Monitor levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). An increase in these enzymes can indicate liver damage.

    • Kidney Function: Measure blood urea nitrogen (BUN) and creatinine. Elevated levels of these markers can suggest impaired kidney function.

  • Urinalysis: Collect urine to analyze for proteinuria or other abnormalities that may indicate kidney damage.

  • Glomerular Filtration Rate (GFR): For a more direct assessment of kidney function, consider measuring the GFR, although this can be a more technically demanding procedure.

  • Histopathology: Perform a histopathological evaluation of the liver and kidneys to identify any cellular damage or structural changes.

Quantitative Data Summary

Table 1: Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseIntraperitoneal65
MouseSubcutaneous91
RatOral200 (TDLO)

LD50: Median lethal dose. TDLO: Lowest published toxic dose.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Solution

Materials:

  • This compound hemihydrochloride powder

  • Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS), pH 7.4

  • Sterile 1 M NaOH and 1 M HCl for pH adjustment (if needed)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles appropriate for the chosen route of administration

Procedure:

  • Calculate the required amount of AOA: Based on the desired dose (mg/kg) and the body weights of the animals, calculate the total amount of AOA needed.

  • Dissolve AOA: In a sterile container, dissolve the AOA powder in the desired volume of sterile saline or PBS to achieve the final target concentration. Vortex gently to ensure complete dissolution.

  • Check and Adjust pH: If necessary, check the pH of the solution using a calibrated pH meter. Adjust the pH to 7.2-7.4 using sterile 1 M NaOH or 1 M HCl. This is important to minimize irritation at the injection site.

  • Sterile Filtration: Draw the AOA solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial or tube.

  • Administration:

    • Accurately weigh each animal before dosing.

    • Calculate the exact volume of the AOA solution to be administered to each animal based on its body weight and the solution concentration.

    • Administer the solution via the chosen route (e.g., intraperitoneal, subcutaneous, oral gavage) using appropriate and sterile techniques.

  • Storage: Prepare the AOA solution fresh on the day of use. If short-term storage is necessary, keep the solution at 4°C and protected from light for no more than a few hours.

Protocol 2: Monitoring for In Vivo Toxicity

Monitoring Schedule:

  • Pre-treatment: Record baseline body weight and perform a general clinical assessment of all animals.

  • Acute Studies (single dose):

    • Continuously monitor animals for the first 4 hours post-administration for any immediate adverse reactions.

    • Conduct clinical assessments and record body weights daily for 14 days.

  • Chronic Studies (repeated dosing):

    • Record body weights daily or at least three times per week.

    • Perform a thorough clinical assessment daily, preferably before each dose administration.

    • Monitor food and water intake if weight loss is observed.

Clinical Assessment Parameters:

  • General Appearance: Note any changes in posture (hunching), fur condition (piloerection), or signs of dehydration.

  • Behavior: Observe for changes in activity levels (lethargy, hyperactivity), social interaction, and any abnormal behaviors (e.g., circling, head tilting).

  • Neurological Signs: Look for tremors, seizures, ataxia, or impaired reflexes.

  • Physiological Signs: Monitor for changes in respiration (rate, effort) and body temperature.

End-of-Study Procedures:

  • Blood Collection: At the termination of the study, collect blood via an appropriate method (e.g., cardiac puncture under terminal anesthesia) for a complete blood count (CBC) and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a gross necropsy and collect major organs (brain, heart, liver, kidneys) for histopathological examination.

Visualizations

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion NADH_cyto NADH NAD_cyto NAD+ NADH_cyto->NAD_cyto MDH1 MDH1 NAD_cyto->MDH1 Oxaloacetate_cyto Oxaloacetate Malate_cyto Malate Oxaloacetate_cyto->Malate_cyto Malate_cyto->MDH1 Malate_mito Malate Malate_cyto->Malate_mito Malate-α-KG Transporter Aspartate_cyto Aspartate GOT1 GOT1 Aspartate_cyto->GOT1 Glutamate_cyto Glutamate Glutamate_mito Glutamate Glutamate_cyto->Glutamate_mito Glutamate-Aspartate Transporter AlphaKG_cyto α-Ketoglutarate AlphaKG_cyto->GOT1 MDH1->NADH_cyto MDH1->Oxaloacetate_cyto GOT1->Oxaloacetate_cyto GOT1->Glutamate_cyto NADH_mito NADH ETC Electron Transport Chain NADH_mito->ETC NAD_mito NAD+ NAD_mito->NADH_mito Oxaloacetate_mito Oxaloacetate MDH2 MDH2 Oxaloacetate_mito->MDH2 GOT2 GOT2 Oxaloacetate_mito->GOT2 Malate_mito->Oxaloacetate_mito Aspartate_mito Aspartate Aspartate_mito->Aspartate_cyto Glutamate-Aspartate Transporter Glutamate_mito->GOT2 AlphaKG_mito α-Ketoglutarate AlphaKG_mito->AlphaKG_cyto Malate-α-KG Transporter MDH2->NAD_mito MDH2->Malate_mito GOT2->Aspartate_mito GOT2->AlphaKG_mito AOA This compound (AOA) AOA->GOT1 Inhibits AOA->GOT2 Inhibits

Caption: Inhibition of the Malate-Aspartate Shuttle by this compound (AOA).

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Collection and Analysis a Define Objectives & Endpoints b Literature Review & Dose Selection a->b c Protocol Design & IACUC Approval b->c d AOA Solution Preparation c->d f AOA Administration d->f e Animal Acclimation & Baseline Measurements e->f g Daily Clinical Monitoring & Body Weights f->g h Behavioral Assessments (Optional) g->h i Terminal Blood Collection (Clinical Chemistry) g->i l Data Analysis & Interpretation i->l j Necropsy & Tissue Collection k Histopathological Analysis j->k k->l

Caption: Experimental Workflow for an In Vivo AOA Toxicity Study.

References

Technical Support Center: Overcoming (Aminooxy)acetate-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming (aminooxy)acetate (AOA)-induced cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AOA) and why is it used in cell culture experiments?

A1: this compound (AOA) is a chemical compound that acts as a broad inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1][2] PLP is a crucial cofactor for a variety of enzymes, particularly aminotransferases (also known as transaminases), which are involved in amino acid metabolism.[2][3] Researchers use AOA to study the roles of these enzymes and metabolic pathways in various cellular processes, including cancer cell proliferation and metabolism.[4][5]

Q2: What is the primary mechanism of AOA-induced cytotoxicity?

A2: The primary mechanism of AOA-induced cytotoxicity stems from its inhibition of aminotransferases, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[1][6] This inhibition disrupts key metabolic pathways, leading to:

  • Depletion of essential amino acids: AOA treatment can lead to a significant reduction in intracellular levels of non-essential amino acids like aspartate and alanine.[4]

  • Metabolic stress: The disruption of amino acid metabolism affects the tricarboxylic acid (TCA) cycle and can impair cellular energy production.[7]

  • Cell cycle arrest: Depletion of aspartate, a crucial precursor for nucleotide biosynthesis, can cause cells to arrest in the S-phase of the cell cycle.[4]

  • Induction of apoptosis: Prolonged metabolic stress and cell cycle arrest can trigger programmed cell death, or apoptosis.[4][5]

Q3: My cells are dying after AOA treatment. How can I be sure it's due to AOA's intended mechanism?

A3: To confirm that the observed cytotoxicity is due to the inhibition of PLP-dependent enzymes, you can perform a rescue experiment. Supplementing the culture medium with key metabolites that are depleted by AOA treatment, such as aspartate, should alleviate the cytotoxic effects.[4] If aspartate supplementation rescues your cells, it strongly suggests the toxicity is on-target.

Q4: Can I use other supplements to rescue my cells from AOA-induced cytotoxicity?

A4: While aspartate is the most reported and effective supplement to rescue cells from AOA-induced cytotoxicity, the success of other supplements may be cell-type dependent.[4] Some studies have explored the use of other amino acids or metabolites, but aspartate directly addresses the primary metabolic defect caused by AOA. It is recommended to start with aspartate supplementation as the primary rescue strategy.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low AOA concentrations.

Possible Cause Troubleshooting Steps
High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to AOA.Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of AOA for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 10 mM) to identify the optimal working concentration for your experimental goals.
Suboptimal cell culture conditions: Unhealthy cells are more susceptible to chemical stressors.Ensure your cells are in the logarithmic growth phase and have a high viability before starting the experiment. Use fresh, high-quality culture medium and serum. Regularly check for mycoplasma contamination.
Incorrect AOA concentration: Errors in calculation or dilution of the AOA stock solution.Double-check all calculations and ensure the AOA stock solution is properly prepared and stored. It is advisable to prepare fresh dilutions for each experiment.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Variability in cell density at the time of treatment: The number of cells can influence the effective concentration of AOA per cell.Standardize your cell seeding protocol to ensure consistent cell numbers across all experiments. Always perform a cell count before seeding.
Inconsistent incubation times: The duration of AOA exposure directly impacts the extent of cytotoxicity.Adhere to a strict and consistent incubation time for all experiments.
Reagent variability: Differences in batches of media, serum, or AOA can affect the outcome.Use the same lot of reagents for a set of related experiments whenever possible.

Issue 3: Aspartate supplementation is not rescuing the cells.

Possible Cause Troubleshooting Steps
Insufficient aspartate concentration: The concentration of supplemented aspartate may not be high enough to overcome the AOA-induced depletion.Perform a dose-response experiment with varying concentrations of aspartate (e.g., 1 mM to 20 mM) in the presence of AOA to find the optimal rescue concentration.
Off-target effects of AOA: At very high concentrations, AOA may have off-target effects that are not rescued by aspartate.Re-evaluate the AOA concentration used. It's possible a lower concentration that still achieves the desired enzymatic inhibition can be used, which might be more amenable to rescue by aspartate.
Cell line-specific metabolic wiring: The specific cell line may have a unique metabolic dependency that is not fully compensated by aspartate alone.Investigate the metabolic profile of your cell line. It may be necessary to supplement with other metabolites in addition to aspartate.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
SUM149Breast Cancer~1.5[4]
SUM159Breast Cancer~1.0[4]
MCF-7Breast Cancer~2.0[4]
MDA-MB-231Breast Cancer>5.0[4]
HCT116Colon CancerNot specified, but sensitized to oxaliplatin[8]
HT29Colon CancerNot specified, but sensitized to oxaliplatin[8]

Note: IC50 values can vary depending on the experimental conditions, including the cell density, incubation time, and the specific assay used.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a method to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (AOA)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • AOA Treatment: Prepare serial dilutions of AOA in complete medium. Remove the old medium from the wells and add 100 µL of the AOA dilutions. Include wells with medium only (blank) and cells with medium but no AOA (vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Protocol 2: Aspartate Rescue Experiment

This protocol is designed to determine if aspartate supplementation can rescue cells from AOA-induced cytotoxicity.

Materials:

  • Same as Protocol 1

  • L-Aspartic acid sodium salt monohydrate

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • Treatment Preparation: Prepare solutions containing a fixed concentration of AOA (e.g., the IC50 value determined from Protocol 1) and varying concentrations of L-aspartate (e.g., 0, 1, 5, 10, 20 mM) in complete medium. Also, prepare a control with only AOA and a vehicle control with no AOA or aspartate.

  • Treatment: Remove the old medium and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation, MTT Addition, Solubilization, and Measurement: Follow steps 3-6 of Protocol 1.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control for each condition. Plot cell viability against the concentration of aspartate to visualize the rescue effect.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in AOA-treated cells using propidium iodide (PI) staining.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (AOA)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of AOA for the specified duration. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

AOA_Mechanism AOA This compound (AOA) PLP_Enzymes Pyridoxal 5'-phosphate (PLP)-Dependent Enzymes (e.g., Aminotransferases) AOA->PLP_Enzymes Inhibits Amino_Acid_Metabolism Amino Acid Metabolism PLP_Enzymes->Amino_Acid_Metabolism Catalyzes Aspartate Aspartate Amino_Acid_Metabolism->Aspartate Produces Alanine Alanine Amino_Acid_Metabolism->Alanine Produces TCA_Cycle TCA Cycle Aspartate->TCA_Cycle Feeds into Nucleotide_Synthesis Nucleotide Synthesis Aspartate->Nucleotide_Synthesis Precursor for Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Nucleotide_Synthesis->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Mechanism of this compound (AOA)-induced cytotoxicity.

Experimental_Workflow Start Start: Observe AOA-induced cytotoxicity Dose_Response Perform Dose-Response (MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Rescue_Experiment Perform Aspartate Rescue Experiment Determine_IC50->Rescue_Experiment Cell_Cycle_Analysis Perform Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Successful_Rescue Successful Rescue: Toxicity is on-target Rescue_Experiment->Successful_Rescue No_Rescue No Rescue: Investigate off-target effects or other mechanisms Rescue_Experiment->No_Rescue Analyze_Cell_Cycle Analyze Cell Cycle Arrest Cell_Cycle_Analysis->Analyze_Cell_Cycle End End: Understand mechanism and optimize experiment Successful_Rescue->End No_Rescue->End Analyze_Cell_Cycle->End

Caption: Troubleshooting workflow for AOA-induced cytotoxicity.

References

Addressing the stability of (Aminooxy)acetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing the stability of (Aminooxy)acetate in aqueous solutions. Below are troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A1: Solid this compound, typically supplied as a hemihydrochloride salt, is stable for years when stored under the correct conditions. It should be kept as a crystalline solid in a tightly sealed container at -20°C.[1] To prevent degradation from moisture, ensure the container is well-sealed.[2][3]

Q2: How should I prepare and store aqueous solutions of this compound?

A2: Aqueous solutions of this compound are significantly less stable than the solid form. It is strongly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[1] If a stock solution is required, consider dissolving the solid in an organic solvent like DMSO, where it has better solubility and can be stored for longer periods at -80°C (up to a year) or -20°C (up to a month).[4] When diluting into aqueous buffers for experiments, this should be done immediately before use.[1]

Q3: Why is my aqueous solution of this compound potentially unstable?

A3: The primary cause of instability in aqueous solutions is hydrolysis. The aminooxy group can be susceptible to acidic hydrolysis, which cleaves the molecule.[5] The rate of this degradation can be influenced by pH, temperature, and the presence of contaminants. Storing aqueous solutions, even for short periods, can lead to a significant decrease in the concentration of the active reagent, resulting in failed or inefficient reactions.

Q4: What is the optimal pH for working with this compound?

A4: The optimal pH depends on the application.

  • For Solubility: this compound is a zwitterionic compound, meaning it has both acidic and basic groups. Its solubility is lowest at its isoelectric point (pI) and increases in acidic or basic conditions. To dissolve it effectively, the pH of the buffer should be significantly different from its pI.[6]

  • For Oxime Ligation: The reaction of the aminooxy group with an aldehyde or ketone to form a stable oxime bond is most efficient at a pH between 4.5 and 7.[7]

Q5: I'm seeing low yield in my oxime ligation reaction. What are the common causes?

A5: Low product yield is a frequent issue and can stem from several factors:

  • Inactive Reagent: The most common cause is the degradation of this compound in an aqueous solution that was not used immediately after preparation.[7]

  • Suboptimal pH: The reaction buffer may be outside the optimal 4.5-7 range.[7]

  • Incorrect Buffer Choice: Buffers containing primary amines, such as Tris, can compete with the aminooxy group, leading to side reactions and lower yields of the desired oxime product.[7]

  • Contaminants: The presence of contaminating aldehydes or ketones in solvents or on glassware can consume the reagent.[5]

Q6: Why am I having trouble dissolving this compound in my aqueous buffer?

A6: Solubility issues often arise from its zwitterionic nature, where the molecule has a net neutral charge at its isoelectric point, minimizing its interaction with water.[6] The solubility of (Aminooxy)acetic acid hemihydrochloride in PBS (pH 7.2) is approximately 5 mg/mL.[1] If you exceed this concentration or if your buffer pH is near the pI, you may see poor solubility. Adjusting the pH away from the pI should improve solubility.[6]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive Reagent: this compound solution was stored before use.Always prepare a fresh aqueous solution of the reagent immediately before starting your experiment.[7] Perform a quality control check on a new batch if problems persist.
Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal range (4.5-7) for oxime ligation.[7]Carefully measure and adjust the pH of your reaction mixture to be within the 4.5-7 range.
Presence of Primary Amines: Use of buffers like Tris or glycine.Switch to a buffer that does not contain primary amines, such as phosphate, acetate, or HEPES.[7]
Reagent Insoluble in Aqueous Buffer pH is near Isoelectric Point (pI): The net charge of the molecule is near zero, minimizing aqueous solubility.[6]Adjust the pH of the buffer to be more acidic or basic to increase the net charge and enhance solubility.
Concentration Too High: The amount of reagent exceeds its solubility limit in the chosen buffer (approx. 5 mg/mL in PBS at pH 7.2).[1]Reduce the concentration or prepare an initial stock in an organic solvent like DMSO and then dilute it into the aqueous buffer.[1]
Multiple Products or Impurities Side Reactions: The aminooxy group may react with other functional groups, or primary amines in the buffer may compete.[7]Ensure the use of a non-amine buffer. If the biomolecule has other reactive sites, consider using protecting groups.
Hydrolysis of Reagent: The reagent has started to degrade in the aqueous solution.Use only freshly prepared solutions. Minimize the time the reagent spends in aqueous buffer before the reaction begins.
Contaminants: Trace amounts of aldehydes or ketones in solvents are reacting with the aminooxy group.[5]Use high-purity solvents and ensure all glassware is thoroughly clean.

Data Presentation

Table 1: Solubility and Storage of this compound Hemihydrochloride

FormSolventApproximate SolubilityRecommended StorageStability
Solid N/AN/A-20°C, tightly sealed[1]≥ 4 years[1]
Solution PBS (pH 7.2)~5 mg/mL[1]Not Recommended< 1 day[1]
Solution DMSO~5 mg/mL[1], ~22 mg/mL[4]-80°C or -20°C1 year at -80°C, 1 month at -20°C[4]
Solution Dimethylformamide~2 mg/mL[1]Not specified, short-term recommendedNot specified
Solution Water~22 mg/mL[4]Not Recommended< 1 day
Solution Ethanol~6 mg/mL[4]Not RecommendedNot specified

Note: Solubility can vary between suppliers and batches. Always refer to the product-specific data sheet.

Experimental Protocols

Protocol 1: Preparation of Fresh Aqueous this compound Solution for Immediate Use

  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a fume hood, weigh the desired amount of solid into a suitable container (e.g., a microcentrifuge tube).

  • Dissolution: Add the desired volume of your experimental buffer (e.g., phosphate buffer, pH 6.0) to the solid.

  • Mixing: Vortex or sonicate briefly until the solid is completely dissolved. Do not heat the solution, as this can accelerate degradation.

  • pH Check (Optional but Recommended): Check the pH of the final solution and adjust if necessary to fit the optimal range for your experiment.

  • Immediate Use: Use the freshly prepared solution without delay in your experimental workflow. Discard any unused solution.

Protocol 2: General Method for Monitoring this compound Stability by HPLC

  • Standard Preparation: Prepare a fresh solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL). This is your T=0 sample.

  • Incubation: Store an aliquot of the solution under the conditions you wish to test (e.g., 4°C, room temperature).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from the stored aliquot.

  • HPLC Analysis:

    • Inject a standard volume of each time-point sample onto a suitable HPLC system.

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).

    • Detection: Use a UV detector set to an appropriate wavelength (e.g., ~210 nm) to monitor the peak corresponding to this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

Visualizations

G cluster_prep Preparation Workflow Solid Solid AOA at -20°C Weigh Weigh Solid at Room Temperature Solid->Weigh Dissolve Dissolve in Aqueous Buffer Weigh->Dissolve Use Immediate Use in Experiment Dissolve->Use Discard Discard Unused Solution Use->Discard

Caption: Recommended workflow for the preparation and use of aqueous this compound (AOA).

G Start Low or No Product Yield? CheckReagent Was the AOA solution prepared fresh? Start->CheckReagent CheckpH Is the reaction pH between 4.5 and 7? CheckReagent->CheckpH Yes Sol_Fresh Action: Prepare a fresh AOA solution. CheckReagent->Sol_Fresh No CheckBuffer Are you using a non-amine buffer? CheckpH->CheckBuffer Yes Sol_pH Action: Adjust pH of the reaction. CheckpH->Sol_pH No CheckBuffer->Start Yes, problem persists. Consider other factors. Sol_Buffer Action: Switch to a phosphate or acetate buffer. CheckBuffer->Sol_Buffer No

Caption: Troubleshooting decision tree for low yield in oxime ligation reactions.

G AOA This compound Degradation Hydrolysis (e.g., in acidic conditions) AOA->Degradation Water H₂O (Water) Water->Degradation Products Degradation Products (Reduced Activity) Degradation->Products

Caption: Postulated degradation pathway for this compound in aqueous solution.

References

Minimizing off-target effects of (Aminooxy)acetate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of (Aminooxy)acetate (AOA) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (AOA)?

A1: this compound is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[1] It forms an oxime complex with the PLP cofactor, thereby inactivating a wide range of aminotransferases, including GABA transaminase (GABA-T), aspartate aminotransferase (AST), and alanine aminotransferase (ALT).[1][2]

Q2: What are the major off-target effects of AOA?

A2: The most significant off-target effect of AOA is the inhibition of the malate-aspartate shuttle (MAS).[3][4] This shuttle is crucial for transporting NADH reducing equivalents from the cytosol into the mitochondria for oxidative phosphorylation.[5] Inhibition of the MAS disrupts cellular energy metabolism, leading to decreased ATP levels, altered glycolysis, and can induce apoptosis and endoplasmic reticulum (ER) stress.[4][6]

Q3: What are typical working concentrations for AOA in cell culture experiments?

A3: The effective concentration of AOA can vary significantly depending on the cell type and the specific biological question. Based on published studies, concentrations typically range from 100 µM to 500 µM for in vitro experiments.[7][8] For example, a concentration of 0.1 mM AOA has been used in perfused rat heart studies to inhibit the malate-aspartate shuttle.[9] In colon cancer cell lines, concentrations of 100 µM and 200 µM were used to study its effects in combination with other drugs.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How can I confirm that AOA is inhibiting its intended target in my experiment?

A4: You can directly measure the activity of the target aminotransferase in your cell or tissue lysates. For example, if you are targeting ALT or AST, you can perform an enzyme activity assay on lysates from AOA-treated and untreated samples. A significant reduction in enzyme activity in the AOA-treated group would confirm on-target engagement.

Troubleshooting Guide

Issue 1: Unexpectedly high levels of cell death in my AOA-treated cultures.

Possible CauseRecommended Solution(s)
Off-target cytotoxicity due to metabolic disruption: AOA's inhibition of the malate-aspartate shuttle can lead to a significant decrease in cellular ATP levels, causing widespread cell death.[3][4]1. Perform a dose-response and time-course experiment: Determine the lowest effective concentration of AOA and the shortest treatment duration that achieves the desired on-target effect with minimal cytotoxicity. 2. Supplement the culture medium: Consider supplementing the medium with metabolites that can bypass the inhibited step, such as pyruvate, to support cellular energy production. 3. Assess markers of apoptosis: Use assays like Annexin V/PI staining to determine if the cell death is apoptotic. This can help to understand the mechanism of toxicity.
Induction of Endoplasmic Reticulum (ER) Stress: AOA has been shown to induce ER stress, which, if prolonged, can trigger apoptosis.1. Monitor ER stress markers: Perform western blotting for key ER stress markers such as BiP, CHOP, and spliced XBP1.[11] 2. Consider co-treatment with an ER stress inhibitor: If ER stress is confirmed, using a chemical chaperone like 4-PBA could help mitigate this off-target effect.

Issue 2: I am not observing the expected metabolic phenotype (e.g., changes in glycolysis or oxygen consumption).

Possible CauseRecommended Solution(s)
Suboptimal AOA concentration or treatment time: The concentration of AOA may be too low, or the treatment time too short to elicit a measurable metabolic shift.1. Optimize AOA concentration and duration: As mentioned above, a thorough dose-response and time-course experiment is crucial. 2. Use sensitive metabolic assays: Employ techniques like Seahorse XF analysis to measure real-time changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[12]
Cell-type specific metabolic wiring: Different cell lines have distinct metabolic dependencies. Your cell line may not heavily rely on the malate-aspartate shuttle.1. Characterize the metabolic profile of your cells: Before AOA treatment, establish a baseline metabolic phenotype of your cells to understand their reliance on oxidative phosphorylation versus glycolysis. 2. Use appropriate controls: Include positive controls for metabolic inhibition (e.g., oligomycin for oxidative phosphorylation, 2-deoxyglucose for glycolysis) to ensure your assay system is working correctly.

Issue 3: Inconsistent or variable results between experiments.

Possible CauseRecommended Solution(s)
Reagent instability: AOA solutions may degrade over time.1. Prepare fresh AOA solutions for each experiment: Avoid repeated freeze-thaw cycles of stock solutions. 2. Verify reagent quality: If possible, confirm the purity and concentration of your AOA stock.
Variability in cell culture conditions: Factors such as cell passage number, confluency, and media composition can influence experimental outcomes.1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed them at a consistent density for all experiments. 2. Ensure consistent media formulation: Use the same batch of media and supplements for a set of experiments to minimize variability.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterEnzyme/ProcessSpecies/SystemValueReference(s)
Ki GABA Transaminase (GABA-T)-9.16 µM[2][13]
IC50 Cystathionine β-synthase (CBS)-8.5 µM[2][13]
IC50 Cystathionine γ-lyase (CSE)-1.1 µM[2][13]
Working Concentration Inhibition of Malate-Aspartate ShuttleIsolated Perfused Rat Heart0.1 mM[9]
Working Concentration Inhibition of Malate-Aspartate ShuttleMouse Blastocysts0.5 mM[14]
Working Concentration Anti-proliferative EffectsOvarian Cancer Cells (in combination with 2-DG)5 µg/ml[15]
Working Concentration Sensitization to OxaliplatinColon Cancer Cells (HCT116, HT29)100 - 200 µM[10]
Working Concentration Inhibition of Microglial ActivationBV2 Microglia0.5 mM[8]

Experimental Protocols

Protocol 1: Alanine Aminotransferase (ALT) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Materials:

  • ALT Assay Buffer

  • ALT Substrate (L-alanine and α-ketoglutarate)

  • ALT Enzyme Mix (containing lactate dehydrogenase)

  • NADH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • Culture cells to the desired density and treat with AOA or vehicle control for the desired time.

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in ALT Assay Buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Assay Reaction:

    • Prepare a master mix containing ALT Assay Buffer, ALT Substrate, and NADH.

    • Add an equal volume of the master mix to each well of a 96-well plate.

    • Add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to each well.

    • Initiate the reaction by adding the ALT Enzyme Mix.

  • Measurement:

    • Immediately measure the absorbance at 340 nm (A_initial).

    • Incubate the plate at 37°C and take readings every 5 minutes for 30-60 minutes.

  • Calculation:

    • Calculate the change in absorbance per minute (ΔA/min).

    • The ALT activity is proportional to the rate of NADH oxidation (decrease in absorbance at 340 nm).

Protocol 2: Measurement of Cellular ATP Levels

This protocol is a general guideline for using commercially available luciferin/luciferase-based ATP assay kits.

Materials:

  • ATP Assay Kit (containing luciferase, D-luciferin, and a cell lysis buffer)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque 96-well plate at a density that ensures they are in the exponential growth phase during the experiment.

    • Treat cells with AOA or vehicle control for the desired duration.

  • Cell Lysis and ATP Measurement:

    • Remove the culture medium and add the cell lysis buffer provided in the kit to each well.

    • Incubate for the recommended time to ensure complete cell lysis and release of ATP.

    • Add the luciferin/luciferase reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in your samples by interpolating from the standard curve.

    • Normalize the ATP levels to the cell number or protein concentration.

Visualizations

AOA_Mechanism_of_Action cluster_effects Cellular Effects AOA This compound (AOA) PLP_Enzymes Pyridoxal Phosphate (PLP)-Dependent Enzymes AOA->PLP_Enzymes Inhibits Aminotransferases Aminotransferases (e.g., AST, ALT, GABA-T) PLP_Enzymes->Aminotransferases Malate_Shuttle Malate-Aspartate Shuttle (MAS) PLP_Enzymes->Malate_Shuttle Inhibits (via AST) Metabolic_Disruption Metabolic Disruption Malate_Shuttle->Metabolic_Disruption Leads to ER_Stress ER Stress Metabolic_Disruption->ER_Stress Can induce Apoptosis Apoptosis Metabolic_Disruption->Apoptosis Can trigger ER_Stress->Apoptosis Can trigger

Caption: Mechanism of this compound (AOA) action and its downstream off-target effects.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Unexpected Experimental Result with AOA Problem Identify the specific problem: - High Cell Death? - No Metabolic Effect? - Inconsistent Data? Start->Problem Dose_Response Perform Dose-Response & Time-Course Problem->Dose_Response High Death Check_Metabolism Assess Metabolic Profile (e.g., Seahorse) Problem->Check_Metabolism No Effect Standardize_Protocol Standardize Cell Culture & Reagent Preparation Problem->Standardize_Protocol Inconsistent Validate_Target Confirm On-Target Inhibition (Enzyme Assay) Dose_Response->Validate_Target Check_Metabolism->Validate_Target End Optimized Experiment Validate_Target->End Standardize_Protocol->End

Caption: A logical workflow for troubleshooting unexpected experimental results with AOA.

Malate_Aspartate_Shuttle_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolysis Glycolysis NADH_c NADH Glycolysis->NADH_c NAD_c NAD+ NADH_c->NAD_c e- Oxaloacetate_c Oxaloacetate NADH_c->Oxaloacetate_c NAD_c->Glycolysis Malate_c Malate Oxaloacetate_c->Malate_c MDH (c) Aspartate_c Aspartate Oxaloacetate_c->Aspartate_c Malate_m Malate Malate_c->Malate_m Malate-αKG Antiporter Aspartate_c->Oxaloacetate_c AST (c) Glutamate_c Glutamate Glutamate_m Glutamate Glutamate_c->Glutamate_m Glu-Asp Antiporter aKG_c α-Ketoglutarate aKG_c->Glutamate_c AST_c AST (c) MDH_c MDH (c) NADH_m NADH ETC Electron Transport Chain NADH_m->ETC NAD_m NAD+ NAD_m->NADH_m e- Oxaloacetate_m Oxaloacetate Oxaloacetate_m->Malate_m Aspartate_m Aspartate Oxaloacetate_m->Aspartate_m AST (m) Malate_m->Malate_c Malate_m->Oxaloacetate_m MDH (m) Aspartate_m->Aspartate_c Glu-Asp Antiporter Aspartate_m->Oxaloacetate_m aKG_m α-Ketoglutarate Glutamate_m->aKG_m aKG_m->aKG_c Malate-αKG Antiporter AST_m AST (m) MDH_m MDH (m) AOA AOA AOA->AST_c Inhibits AOA->AST_m Inhibits

Caption: Inhibition of the Malate-Aspartate Shuttle by AOA.

References

Technical Support Center: (Aminooxy)acetate (AOA) and Mitochondrial Energy Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Aminooxy)acetate (AOA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (AOA)?

A1: this compound is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[1] Its primary effect on mitochondrial energy metabolism stems from its inhibition of aspartate aminotransferase (AAT) and alanine aminotransferase (ALT), key enzymes in the malate-aspartate shuttle.[1][2][3] By inhibiting these transaminases, AOA effectively blocks the reoxidation of cytosolic NADH by the mitochondria and prevents mitochondria from utilizing pyruvate generated from glycolysis.[1][2] This leads to a disruption in cellular redox balance and impairs mitochondrial energy metabolism.[4]

Q2: What are the known off-target effects of AOA?

A2: As a general inhibitor of PLP-dependent enzymes, AOA is not entirely specific.[1] Besides its primary targets (aspartate and alanine aminotransferases), it can inhibit other enzymes such as 4-aminobutyrate aminotransferase (GABA-T), leading to increased GABA levels, and glutamate decarboxylase.[1][5] This lack of specificity can result in broad metabolic changes, including effects on amino acid and nucleotide metabolism, which may contribute to unexpected cellular responses.[5][6]

Q3: In which experimental models has AOA been used effectively?

A3: AOA has been utilized in various research contexts. It is a tool to study regional GABA turnover in the brain.[1] In cancer research, it has shown potent antitumor effects by targeting glutamine metabolism, particularly in c-MYC-overexpressing breast cancers.[6] It has also been used to study the bioenergetic effects of inhibiting the malate-aspartate shuttle in nerve terminals, effectively inducing a state of functional "hypoglycemia".[1][2] Additionally, its impact on gluconeogenesis and amino acid metabolism has been studied in isolated liver cells and in vivo models.[3][7]

Troubleshooting Guide

Q4: I'm observing significant cytotoxicity in my cell line after AOA treatment, even at concentrations reported to be safe in other studies. What could be the cause?

A4: Several factors could contribute to heightened sensitivity to AOA:

  • Metabolic Phenotype: Cells highly dependent on glutamine metabolism or the malate-aspartate shuttle for proliferation are particularly sensitive to AOA.[6] For instance, breast cancer cells with high c-MYC expression show greater sensitivity.[6] Your cell line might have a higher reliance on these pathways than those in published studies.

  • Nutrient Availability: The composition of your culture medium can influence AOA's effects. For example, growth inhibition by AOA in C. albicans was observed in minimal medium but could be reversed by the peptides and amino acids present in a rich medium like YPD.[8] Depletion of aspartate is a key mechanism of AOA-induced cell death, and supplementing the medium with aspartate can rescue cells from AOA toxicity.[6]

  • Off-Target Effects: At higher concentrations, AOA's inhibition of multiple PLP-dependent enzymes can lead to broad metabolic disruption and toxicity.[1][5] Consider performing a dose-response curve to find the optimal concentration for your specific cell line and experimental goals.

Q5: My experiment shows no significant change in mitochondrial respiration or key metabolite levels after AOA treatment. Why is it not working?

A5: If AOA is not producing the expected effect, consider the following:

  • Cellular Compensation: Cells may compensate for the inhibition of aminotransferases through other metabolic pathways.[5] For example, even when aspartate levels are affected, glutamate levels may remain stable due to compensatory mechanisms.[5]

  • Inhibitor Reversibility: The inhibition of aminotransferases by AOA can be reversed by pyruvate and/or acetaldehyde.[9] If your experimental system generates high levels of these metabolites, the inhibitory effect of AOA may be diminished.

  • Reagent Quality and Stability: Ensure the AOA used is of high purity and has been stored correctly. The sensitivity of aminooxy compounds to aldehydes and ketones can affect their stability and efficacy.[10]

  • Experimental System: The malate-aspartate shuttle is a primary target of AOA. If your cells have low activity of this shuttle or primarily use other mechanisms (like the glycerol-3-phosphate shuttle) for cytosolic NADH reoxidation, the impact of AOA on mitochondrial respiration may be minimal.

Q6: AOA treatment caused a large increase in lactate and a decrease in ATP levels in my cells. Is this a typical response?

A6: Yes, this is a well-documented consequence of AOA's mechanism of action. By inhibiting the malate-aspartate shuttle, AOA prevents the transport of reducing equivalents (NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[2] This leads to:

  • Increased Lactate/Pyruvate Ratio: The accumulation of cytosolic NADH shifts the lactate dehydrogenase equilibrium towards lactate production to regenerate NAD+.[2]

  • Depleted ATP: The inability of mitochondria to utilize glycolytic pyruvate and the impairment of the electron transport chain lead to a significant drop in mitochondrial ATP synthesis.[2][4] This creates a bioenergetic state similar to hypoglycemia.[1]

Visual Guides: Pathways and Workflows

AOA_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_m Pyruvate Pyruvate->Pyruvate_m MPC NADH_c NADH NAD_c NAD+ NADH_c->NAD_c LDH Asp_c Aspartate OAA_c Oxaloacetate Malate_c Malate OAA_c->Malate_c MDH Malate_m Malate Malate_c->Malate_m Malate/α-KG Antiporter aKG_c α-Ketoglutarate Glu_c Glutamate Glu_c->aKG_c GOT1/AAT Glu_m Glutamate AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA TCA TCA Cycle AcetylCoA->TCA NADH_m NADH TCA->NADH_m ETC Electron Transport Chain ATP ATP ETC->ATP OxPhos NADH_m->ETC NAD_m NAD+ NAD_m->NADH_m Asp_m Aspartate Asp_m->Asp_c Glu/Asp Antiporter OAA_m Oxaloacetate OAA_m->Asp_m GOT2/AAT Malate_m->OAA_m MDH aKG_m α-Ketoglutarate AOA this compound (AOA) AOA->Pyruvate_m Prevents utilization GOT1/AAT GOT1/AAT AOA->GOT1/AAT GOT2/AAT GOT2/AAT AOA->GOT2/AAT

Caption: AOA inhibits aminotransferases (GOT1/2), blocking the malate-aspartate shuttle.

Troubleshooting_Workflow start Unexpected Result with AOA q1 High Cytotoxicity? start->q1 q2 No Effect Observed? q1->q2 No c1a Potential Cause: Cell line is highly dependent on glutamine / malate-aspartate shuttle. q1->c1a Yes c1b Potential Cause: Nutrient-poor medium enhances toxicity. q3 Metabolic Shift as Expected (e.g., High Lactate, Low ATP)? q2->q3 No c2a Potential Cause: Cellular metabolic compensation. q2->c2a Yes c2b Potential Cause: Inhibition reversed by pyruvate/acetaldehyde. c2c Potential Cause: Degraded AOA reagent. c3 Observation Confirmed q3->c3 Yes s1a Solution: 1. Titrate AOA to a lower concentration. 2. Assess metabolic dependencies of your cell line. c1a->s1a s1b Solution: Supplement medium with aspartate to check for rescue effect. c1b->s1b s2a Solution: Use metabolomics to assess broader metabolic shifts. c2a->s2a s2b Solution: Measure pyruvate levels; ensure they are not abnormally high. c2b->s2b s2c Solution: Use a fresh stock of AOA; check storage conditions. c2c->s2c s3 This confirms AOA is acting on the malate-aspartate shuttle, leading to a shift to anaerobic glycolysis and impaired OxPhos. c3->s3

Caption: Troubleshooting workflow for experiments involving this compound.

Data Summaries

Table 1: Effects of AOA on Cellular Metabolites

This table summarizes the typical qualitative and quantitative changes observed in key metabolites following AOA treatment, primarily due to the inhibition of aminotransferases and the malate-aspartate shuttle.

MetaboliteTypical ChangeRationale / Pathway AffectedReference
Lactate ▲ IncreaseAccumulation of cytosolic NADH forces pyruvate conversion to lactate to regenerate NAD+ for glycolysis.[2][4]
Pyruvate ▼ DecreaseIncreased conversion to lactate; impaired mitochondrial utilization.[2]
ATP ▼ DecreaseInhibition of malate-aspartate shuttle and subsequent oxidative phosphorylation leads to ATP depletion.[4]
Aspartate ▼ DecreaseDirect consequence of inhibiting aspartate aminotransferase (AAT/GOT). Key for AOA-induced cytotoxicity.[6]
Alanine ▼ DecreaseInhibition of alanine aminotransferase (ALT/GPT).[3][5][6]
Glutamate ◄► No Change / ▼ DecreaseMay be compensated for by other pathways, but can decrease due to glutaminolysis inhibition.[3][5][6]
α-Ketoglutarate ▼ DecreaseSubstrate for AAT; its depletion is linked to AAT inhibition.[5]
Cytosolic NADH/NAD+ Ratio ▲ IncreaseBlockade of the primary shuttle for re-oxidizing cytosolic NADH.[2]
Mitochondrial NADH/NAD+ Ratio ▼ DecreaseReduced substrate (pyruvate) entry and shuttle activity leads to a more oxidized mitochondrial state.[2]

Table 2: AOA Inhibition of Aminotransferases

This table provides examples of AOA concentrations used to achieve significant inhibition of target enzymes in different experimental systems. IC50 values can be highly dependent on the assay conditions and enzyme source.

Enzyme TargetExperimental SystemAOA ConcentrationObserved EffectReference
Alanine Aminotransferase (ALT) Isolated fish liver mitochondria0.5 - 4.5 mMDose-dependent inhibition of activity.[11]
Aspartate Aminotransferase (AST) Isolated fish liver mitochondria0.5 - 4.5 mMDose-dependent inhibition of activity.[11]
GOT1/GOT2 SUM149 Breast Cancer Cells2 mMSignificant inhibition of enzymatic activity after 6 hours.[6]
Mitochondrial Glycolate Metabolism Isolated Arabidopsis mitochondria1 mMSignificant inhibition of 14CO2 release from [14C]glycolate.[12]

Experimental Protocols

Protocol 1: Measuring Mitochondrial Respiration via High-Resolution Respirometry

This protocol provides a general framework for assessing the impact of AOA on mitochondrial function in cultured cells using an oxygen consumption assay (e.g., Seahorse XF Analyzer or Oroboros O2k). This method measures key parameters of mitochondrial respiration.[13][14]

Materials:

  • Cultured cells

  • Cell culture medium

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)

  • This compound (AOA) stock solution

  • Mitochondrial stress test compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (or other uncoupler)

    • Rotenone/Antimycin A (Complex I/III inhibitors)

  • High-resolution respirometer (e.g., Seahorse XF Analyzer) and corresponding cell culture microplates

Procedure:

  • Cell Seeding: Seed cells in the Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • AOA Pre-treatment (Optional): If investigating the acute effects of AOA, it can be injected during the assay. For longer-term effects, treat cells with the desired concentration of AOA in standard culture medium for the specified duration (e.g., 6, 12, or 24 hours) prior to the assay.

  • Prepare for Assay:

    • One hour before the assay, remove the culture medium and wash the cells with pre-warmed assay medium.

    • Add the final volume of pre-warmed assay medium to each well.

    • Incubate the plate in a non-CO2, 37°C incubator for 1 hour to allow temperature and pH to equilibrate.

  • Calibrate the Analyzer: During the plate incubation, calibrate the sensor cartridge of the respirometer according to the manufacturer's instructions.

  • Run the Assay:

    • Load the mitochondrial stress test compounds into the appropriate ports of the calibrated sensor cartridge. If testing the acute effect of AOA, it would be loaded into the first injection port.

    • Place the cell plate into the analyzer and begin the assay protocol.

    • The instrument will measure the basal oxygen consumption rate (OCR) before making a series of sequential injections:

      • Injection 1 (AOA, if acute): Measures the immediate impact on basal respiration.

      • Injection 2 (Oligomycin): Blocks ATP synthase. The resulting OCR represents ATP-linked respiration and proton leak.

      • Injection 3 (FCCP): Uncouples the mitochondrial membrane, collapsing the proton gradient and forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiratory capacity.

      • Injection 4 (Rotenone & Antimycin A): Shuts down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR data to cell number or protein content per well. Calculate key parameters: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity. Compare these parameters between control and AOA-treated cells.

Protocol 2: Cell Viability MTT Assay for AOA-Treated Cells

This protocol is used to assess the cytotoxic effects of AOA on cell proliferation and viability.[6]

Materials:

  • Cultured cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (AOA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach and grow for 24 hours.

  • AOA Treatment: Prepare serial dilutions of AOA in culture medium. Remove the old medium from the wells and add 100 µL of the AOA-containing medium (or control medium) to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, add 10 µL of MTT stock solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium but no cells). Express the viability of treated cells as a percentage of the viability of the untreated control cells. Plot the results to determine the IC50 value of AOA for your cell line.

References

Adjusting (Aminooxy)acetate dosage to avoid convulsant effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Aminooxy)acetate (AOA) in animal models. The information provided aims to help users adjust AOA dosage to achieve desired experimental outcomes while avoiding convulsant side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AOA) and what is its primary mechanism of action?

A1: this compound (AOA) is a non-specific inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably transaminases (aminotransferases).[1][2] It works by binding to the active site of these enzymes, preventing their normal function.[1] This inhibition affects various metabolic pathways, including the degradation of γ-aminobutyric acid (GABA) by GABA-transaminase (GABA-T).[3][4]

Q2: Why does AOA cause convulsions at high doses?

A2: The convulsant effects of AOA are not fully direct.[5] High doses of AOA are believed to indirectly activate N-methyl-D-aspartate (NMDA) receptors, which are key mediators of excitatory neurotransmission in the brain.[5][6] This overstimulation of the excitatory system can lead to seizures.[6] The exact mechanism of this indirect activation is still under investigation but may be related to disruptions in cellular energy metabolism.

Q3: What is the typical convulsant dose of AOA in common animal models?

A3: The convulsive dose (CD50) of AOA can vary depending on the animal model and the route of administration. For example, in mice, the subcutaneous (s.c.) administration of AOA has been shown to trigger clonic convulsions with a CD50 of 68 mg/kg.[6]

Q4: Can the convulsant effects of AOA be prevented or reversed?

A4: Yes. Studies have shown that the convulsant effects of AOA can be blocked by co-administration of certain drugs. These include:

  • NMDA receptor antagonists: Compounds like D-(-)-2-aminophosphonoheptanoic acid (AP7) and MK-801 can prevent AOA-induced seizures by blocking the NMDA receptor.[5][7]

  • Anticonvulsant drugs: Standard anticonvulsants such as diazepam, phenobarbital, and valproate have been effective in blocking AOA-induced convulsions.[6]

Q5: Are there alternative transaminase inhibitors with a better safety profile?

A5: Yes, other transaminase inhibitors have been developed and may exhibit a more favorable safety profile. For example, vigabatrin is a GABA-T inhibitor used as an antiepileptic drug.[4] Additionally, researchers have explored other compounds like L-cycloserine and L-2-amino-4-methoxy-trans-but-3-enoic acid for more selective inhibition of specific aminotransferases.[8] The choice of inhibitor will depend on the specific research question and the target enzyme.

Troubleshooting Guide: Convulsant Effects of AOA

This guide provides a step-by-step approach to troubleshoot and mitigate convulsive side effects when using AOA in animal experiments.

Problem: Animals are exhibiting seizures (e.g., clonic convulsions, muscle spasms) after AOA administration.

Step 1: Confirm AOA Dosage and Administration Route

  • Action: Double-check your calculations for the AOA dosage. Ensure that the correct dose was administered and that the route of administration (e.g., intraperitoneal, subcutaneous) is consistent with your protocol and established literature.

  • Rationale: Inaccurate dosing is a common cause of unexpected adverse effects. The convulsant dose can vary significantly with the administration route.

Step 2: Review the Dosing Regimen in Relation to the Therapeutic Window

  • Action: Compare your current AOA dose to published data on its therapeutic index. For rats, an intraperitoneal dose of 100 mg/kg has been shown to achieve complete GABA-T inhibition with motor impairment but without overt convulsions in some studies.[5] However, this is a high dose and may be close to the convulsive threshold.

  • Rationale: The goal is to find a dose that effectively inhibits the target enzyme without causing seizures. This requires understanding the therapeutic window of AOA in your specific animal model.

Step 3: Implement a Dose-Titration Study

  • Action: If convulsions are observed, reduce the AOA dose in subsequent experiments. A dose-titration study, starting with a lower dose and gradually increasing it, can help determine the optimal non-convulsant dose for your specific experimental needs.

  • Rationale: A systematic dose-finding study is the most reliable way to establish a safe and effective dose for your particular animal strain and experimental conditions.

Step 4: Consider Co-administration with a Neuroprotective Agent

  • Action: If reducing the AOA dose is not feasible due to the requirements of your experiment, consider co-administering a neuroprotective agent.

    • Diazepam: Pre-treatment with diazepam (e.g., 5 mg/kg, i.p. in rats) has been shown to reduce the accumulation of GABA induced by AOA and can block convulsions.[5][9]

    • NMDA Receptor Antagonist: Co-administration of an NMDA receptor antagonist like MK-801 can prevent AOA-induced seizures.[7] A starting point for MK-801 dosage in mice could be in the range of 0.1 mg/kg, i.p.[3][8]

  • Rationale: These agents counteract the downstream effects of AOA that lead to seizures, allowing for the use of a higher AOA dose if necessary.

Step 5: Refine the Experimental Protocol and Monitor Animals Closely

  • Action: Ensure your experimental protocol includes close monitoring of the animals for any signs of distress or seizure activity. Have a plan in place for humane intervention if severe seizures occur.

  • Rationale: Animal welfare is paramount. Close observation allows for early intervention and ensures the ethical conduct of the research.

Quantitative Data Summary

Table 1: Convulsant and Effective Doses of this compound (AOA) in Rodent Models

Animal ModelRoute of AdministrationConvulsive Dose (CD50)Effective Dose for Enzyme InhibitionReference
MouseSubcutaneous (s.c.)68 mg/kgNot specified in this study[6]
RatIntraperitoneal (i.p.)Not specified in this study100 mg/kg (for complete GABA-T inhibition)[5]

Table 2: Mitigation Strategies for AOA-Induced Convulsions

Mitigation AgentAnimal ModelDosage and AdministrationEffectReference
DiazepamRat5 mg/kg, i.p. (pre-treatment)Reduced AOA-induced GABA accumulation[5]
DiazepamMouseNot specifiedBlocked AOA-induced convulsions[6]
D-(-)-2-aminophosphonoheptanoic acid (APH)Rat45 and 225 nmol (co-injection into hippocampus)Almost complete inhibition of seizures[5]
MK-801Mouse0.1 mg/kg, i.p.General NMDA receptor antagonist with potential to block AOA-induced seizures[3][8]

Experimental Protocols and Visualizations

Experimental Workflow for Determining a Safe and Effective AOA Dose

This workflow outlines a general procedure for establishing a non-convulsant dose of AOA for your experiments.

G cluster_0 Phase 1: Literature Review & Dose Selection cluster_1 Phase 2: Pilot Study cluster_2 Phase 3: Dose Adjustment & Mitigation start Start: Define Experimental Goal (e.g., inhibit GABA-T) lit_review Review Literature for AOA Doses in Similar Models start->lit_review select_dose Select a Conservative Starting Dose (well below reported CD50) lit_review->select_dose administer_aoa Administer AOA to a Small Cohort of Animals select_dose->administer_aoa monitor Closely Monitor for Convulsions and Other Adverse Effects administer_aoa->monitor assess_effect Assess Target Enzyme Inhibition (e.g., measure GABA levels) monitor->assess_effect decision Evaluate Outcome assess_effect->decision increase_dose If No Convulsions & Insufficient Inhibition: Gradually Increase AOA Dose decision->increase_dose Insufficient Inhibition decrease_dose If Convulsions Occur: Decrease AOA Dose decision->decrease_dose Convulsions Observed coadmin If Inhibition Requires Near-Convulsant Dose: Consider Co-administration (e.g., Diazepam, NMDA Antagonist) decision->coadmin Narrow Therapeutic Window finalize_protocol Finalize Protocol with Optimized Non-Convulsant, Effective Dose decision->finalize_protocol Optimal Dose Found increase_dose->administer_aoa decrease_dose->administer_aoa coadmin->administer_aoa G cluster_0 AOA Administration cluster_1 Enzymatic Inhibition cluster_2 Neurotransmitter Imbalance cluster_3 Receptor Activation & Neuronal Hyperexcitability cluster_4 Cellular Effects & Clinical Outcome aoa This compound (AOA) (High Dose) transaminase Transaminase Inhibition (e.g., GABA-T) aoa->transaminase gaba Increased GABA Levels transaminase->gaba glutamate Altered Glutamate Metabolism transaminase->glutamate inhibition Altered Inhibitory Neurotransmission gaba->inhibition nmda Indirect NMDA Receptor Activation glutamate->nmda excitation Increased Excitatory Neurotransmission nmda->excitation calcium Increased Intracellular Ca2+ excitation->calcium inhibition->excitation seizures Convulsions calcium->seizures G start Start: Convulsions Observed After AOA Administration check_dose Verify AOA Dosage and Route of Administration start->check_dose dose_correct Was the Dose Correct? check_dose->dose_correct recalculate Recalculate and Correct Dose for Future Experiments dose_correct->recalculate No dose_too_high Is the Dose Known to be Near or Above CD50? dose_correct->dose_too_high Yes recalculate->check_dose reduce_dose Reduce AOA Dose dose_too_high->reduce_dose inhibition_sufficient Is Enzyme Inhibition Still Sufficient? reduce_dose->inhibition_sufficient protocol_ok Continue with Lower Dose Protocol inhibition_sufficient->protocol_ok Yes consider_coadmin Consider Co-administration: - Diazepam - NMDA Antagonist inhibition_sufficient->consider_coadmin No end End of Troubleshooting protocol_ok->end new_protocol Develop and Validate New Co-administration Protocol consider_coadmin->new_protocol new_protocol->end

References

Technical Support Center: Managing (Aminooxy)acetate-Induced Nausea and Disequilibrium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering nausea and disequilibrium as side effects during experiments with (Aminooxy)acetate (AOA).

Understanding the Side Effects: A Quick Reference

This compound is a potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably GABA-transaminase (GABA-T). By inhibiting GABA-T, AOA increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. While this mechanism is central to its experimental utility, the elevation of GABA levels, particularly in the vestibular nuclei and brainstem, is also responsible for the common side effects of nausea and disequilibrium.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced nausea and disequilibrium?

A1: The primary mechanism involves the inhibition of GABA-transaminase, leading to an accumulation of GABA in the central nervous system. The vestibular system, which is crucial for balance and spatial orientation, is heavily modulated by GABAergic signaling.[1] An excess of GABA can disrupt the normal processing of vestibular information, leading to a mismatch between sensory inputs (vestibular, visual, and proprioceptive), a key trigger for nausea and disequilibrium. Furthermore, GABAergic pathways are involved in the chemoreceptor trigger zone (CTZ) of the medulla, which plays a direct role in the sensation of nausea and the vomiting reflex.

Q2: At what doses of this compound are these side effects typically observed?

A2: The dose at which nausea and disequilibrium occur can vary depending on the animal model and route of administration. In a clinical trial for Huntington's disease, side effects including drowsiness, ataxia (a key component of disequilibrium), seizures, and psychosis were noted when the dosage of AOA was increased beyond 2 mg/kg per day.[2] In a study investigating AOA for tinnitus, about 70% of patients receiving 75 mg four times a day reported side effects, with nausea and disequilibrium being the most common.[1][3] Preclinical studies in mice have shown neurotoxicity in the chimney test at an ED50 of 62 mg/kg, with a lethal dose (LD50) of 105 mg/kg.

Q3: Are there any observable behaviors in animal models that indicate nausea or disequilibrium?

A3: Yes, researchers can use several behavioral assays to quantify these side effects in animal models:

  • Nausea: In rodents, which lack a vomiting reflex, nausea can be assessed by observing pica , the consumption of non-nutritive substances like kaolin (clay). An increase in kaolin consumption is a well-established surrogate for nausea. Conditioned taste aversion (CTA) is another method where the animal learns to associate the malaise induced by AOA with a novel taste.

  • Disequilibrium: Disequilibrium, or ataxia, can be quantitatively measured using tests of motor coordination and balance. The rotarod test , where an animal's ability to stay on a rotating rod is timed, is a standard method. Other tests include the beam walking test , assessing the ability to traverse a narrow beam, and gait analysis to detect abnormalities in walking patterns.

Q4: Can tolerance develop to the side effects of this compound with chronic administration?

A4: The development of tolerance to the side effects of GABA-T inhibitors can be complex and may depend on the specific side effect and the dosing regimen. While some studies on other GABAergic agents suggest that tolerance to sedative effects can occur, there is limited specific information on the development of tolerance to AOA-induced nausea and disequilibrium. Researchers should carefully monitor for changes in the severity of side effects over the course of chronic AOA administration.

Troubleshooting Guides

Issue 1: Significant Nausea Observed in Experimental Animals

Symptoms: Increased pica (kaolin consumption), conditioned taste aversion, or other signs of malaise.

Possible Causes:

  • High Dose of this compound: The dose of AOA may be in a range that consistently induces nausea.

  • Rapid Onset of GABA Accumulation: A rapid increase in central GABA levels can overwhelm the system's ability to compensate.

  • Activation of Emetic Pathways: Increased GABAergic signaling may be directly or indirectly stimulating the chemoreceptor trigger zone (CTZ) and nucleus of the solitary tract (NTS).

Troubleshooting Steps:

  • Dose Adjustment:

    • Titration: Begin with a lower dose of AOA and gradually escalate to the desired experimental dose. This allows for potential adaptation.

    • Dose-Response Curve: If not already established for your specific experimental paradigm, perform a dose-response study to identify the minimal effective dose of AOA with an acceptable level of nausea.

  • Pharmacological Intervention (Co-administration):

    • 5-HT3 Receptor Antagonists: Co-administer a serotonin 5-HT3 receptor antagonist, such as ondansetron . These are potent antiemetics that act on both central and peripheral pathways involved in nausea.

    • Dopamine D2 Receptor Antagonists: Consider the use of a D2 antagonist, such as haloperidol or domperidone (peripherally acting), which can suppress nausea by acting on the CTZ.

  • Experimental Design Modification:

    • Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced potentiation of nausea.

    • Dietary Considerations: Provide a highly palatable diet to compete with the drive for pica, though this should be carefully controlled and accounted for in the experimental design.

Issue 2: Pronounced Disequilibrium and Ataxia in Experimental Animals

Symptoms: Impaired performance on the rotarod, difficulty with beam walking, unsteady gait, or general motor incoordination.

Possible Causes:

  • Disruption of Vestibular Function: Elevated GABA levels in the vestibular nuclei are likely disrupting the processing of balance and spatial information.

  • Cerebellar Effects: The cerebellum, which is critical for motor coordination, is also rich in GABAergic neurons and can be affected by AOA.

  • General Sedation: At higher doses, AOA can cause sedation, which can be a confounding factor in motor coordination tests.

Troubleshooting Steps:

  • Dose Optimization:

    • As with nausea, a careful dose-titration and dose-response study is crucial to find a therapeutic window that minimizes motor impairment.

  • Pharmacological Intervention (Co-administration):

    • GABAB Receptor Agonists: Paradoxically, co-administration of a GABAB receptor agonist like baclofen may help to stabilize the vestibular system. Baclofen has been shown to suppress motion sickness.

    • Antihistamines: Certain antihistamines with central activity (e.g., meclizine , dimenhydrinate ) act as vestibular suppressants and may alleviate disequilibrium.

    • Benzodiazepines: Low doses of benzodiazepines (e.g., diazepam ) can also act as vestibular suppressants. However, their sedative effects must be carefully considered as they can worsen ataxia at higher doses.

  • Refinement of Behavioral Testing:

    • Test Battery: Use a battery of tests to get a comprehensive picture of motor function. For example, combine rotarod testing with open-field analysis to distinguish between ataxia and general hypoactivity (sedation).

    • Pre-Training: Ensure all animals are thoroughly pre-trained on the motor tasks before AOA administration to minimize learning effects during the experiment.

  • Consideration of Vestibular Rehabilitation Paradigms:

    • For chronic studies, incorporating principles of vestibular rehabilitation, such as specific motor exercises, might aid in central compensation to the altered GABAergic state, though this is an advanced and complex experimental approach.

Data Presentation: Quantitative Insights into this compound Side Effects

ParameterSpeciesDoseRoute of AdministrationObserved Side Effect(s)Citation
Clinical Side Effects Human> 2 mg/kg/dayOralDrowsiness, ataxia, seizures, psychosis[2]
Clinical Side Effects Human75 mg (4x/day)OralNausea and disequilibrium in ~70% of patients[1][3]
Neurotoxicity (ED50) Mouse62 mg/kg-Neurotoxicity in chimney test
Lethal Dose (LD50) Mouse105 mg/kg-Lethality
Lethal Dose (LD50) Rat200 mg/kg (TDLO)OralToxic Dose Low
Lethal Dose (LD50) Mouse65 mg/kgIntraperitonealLethality
Lethal Dose (LD50) Mouse91 mg/kgSubcutaneousLethality

Note: The preclinical data provides a general toxicity profile. Specific dose-response relationships for nausea (pica) and disequilibrium (rotarod performance) with AOA are not extensively reported in the literature, highlighting a need for further characterization in this area.

Experimental Protocols

Protocol 1: Assessment of Nausea via Pica Behavior
  • Acclimatization: House rats or mice individually for at least 3 days to acclimatize to the cages.

  • Baseline Kaolin Intake: For 2-3 days prior to the experiment, provide two pre-weighed food pellets and one pre-weighed kaolin pellet. Measure daily consumption of both to establish baseline intake.

  • AOA Administration: Administer this compound at the desired dose and route.

  • Post-Dosing Measurement: Immediately after AOA administration, provide fresh, pre-weighed food and kaolin pellets.

  • Data Collection: Measure the amount of kaolin and food consumed at specific time points (e.g., 2, 4, 6, and 24 hours) post-injection. An increase in kaolin consumption relative to baseline and the control group is indicative of pica.

Protocol 2: Assessment of Disequilibrium via Rotarod Test
  • Pre-Training: For 3-5 consecutive days before the experiment, train the animals on the rotarod. Each training session should consist of 3-4 trials with a fixed or accelerating speed (e.g., 4 to 40 rpm over 5 minutes). The inter-trial interval should be at least 15 minutes.

  • Baseline Performance: On the day before the experiment, record the baseline latency to fall for each animal.

  • AOA Administration: Administer this compound at the desired dose.

  • Testing: At predetermined time points after AOA administration (e.g., 30, 60, 120 minutes), place the animal on the rotarod and record the latency to fall.

  • Data Analysis: Compare the post-AOA latency to fall with the baseline performance and with a vehicle-treated control group.

Protocol 3: Co-administration of Ondansetron to Mitigate Nausea
  • Establish Nausea Model: First, establish a reliable pica model with a specific dose of AOA as described in Protocol 1.

  • Ondansetron Pre-treatment: Administer ondansetron (e.g., 1-3 mg/kg, intraperitoneally) 30 minutes prior to the administration of AOA.

  • AOA Administration: Administer the predetermined nausea-inducing dose of AOA.

  • Pica Measurement: Measure kaolin and food consumption as described in Protocol 1.

  • Comparison: Compare the kaolin intake in the AOA + ondansetron group to the AOA + vehicle group and a control group (vehicle + vehicle). A significant reduction in kaolin intake in the ondansetron-treated group indicates successful mitigation of nausea.

Mandatory Visualizations

G Signaling Pathway of AOA-Induced Nausea and Disequilibrium AOA This compound GABA_T GABA-Transaminase AOA->GABA_T Inhibits GABA Increased GABA Levels GABA_T->GABA Decreased Breakdown Vestibular Vestibular Nuclei GABA->Vestibular Modulates CTZ Chemoreceptor Trigger Zone (CTZ) GABA->CTZ Modulates Disequilibrium Disequilibrium / Ataxia Vestibular->Disequilibrium Leads to Nausea Nausea CTZ->Nausea Induces

Caption: Mechanism of AOA-induced side effects.

G Experimental Workflow for Managing AOA Side Effects cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Pharmacological Interventions cluster_3 Outcome Assessment Observe_Side_Effects Observe Nausea (Pica) or Disequilibrium (Ataxia) Dose_Titration Dose Titration of AOA Observe_Side_Effects->Dose_Titration Co_Admin Co-administration of Mitigating Agents Observe_Side_Effects->Co_Admin Re_evaluate Re-evaluate Behavioral Endpoints (Pica, Rotarod) Dose_Titration->Re_evaluate Ondansetron Ondansetron (for Nausea) Co_Admin->Ondansetron Baclofen Baclofen (for Disequilibrium) Co_Admin->Baclofen Antihistamines Antihistamines (for Disequilibrium) Co_Admin->Antihistamines Ondansetron->Re_evaluate Baclofen->Re_evaluate Antihistamines->Re_evaluate Successful_Mitigation Successful Mitigation Re_evaluate->Successful_Mitigation

Caption: Troubleshooting workflow for AOA side effects.

References

Technical Support Center: Understanding (Aminooxy)acetate Inhibition of PLP-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Aminooxy)acetate (AOA) and Pyridoxal-5'-Phosphate (PLP)-dependent enzymes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (AOA) on PLP-dependent enzymes?

A1: this compound is a general inhibitor of PLP-dependent enzymes.[1] Its primary mechanism of action involves the reaction of its aminooxy group with the aldehyde group of the PLP cofactor. This reaction forms a stable oxime adduct, effectively sequestering the cofactor and rendering the enzyme inactive.[1] This prevents the initial formation of the internal aldimine (Schiff base) between PLP and a lysine residue in the enzyme's active site, which is a crucial step in the catalytic cycle of all PLP-dependent enzymes.

Q2: Is the inhibition by this compound reversible or irreversible?

A2: The nature of inhibition by AOA can vary depending on the specific enzyme and the experimental conditions. For some enzymes, such as aspartate aminotransferase and 4-aminobutyrate transaminase, the inhibition is not rapidly reversible.[2] In the case of aspartate aminotransferase, the inhibition could only be significantly reversed by converting the enzyme to its pyridoxamine form.[2] For other enzymes, like dopa decarboxylase, the inhibition is more readily reversible.[2] It is often considered a "dead-end" or suicide inhibitor because the oxime complex formed with PLP is very stable, effectively preventing the regeneration of the active enzyme.[1]

Q3: What are some common PLP-dependent enzymes that are inhibited by this compound?

A3: AOA is a broad-spectrum inhibitor and affects a wide range of PLP-dependent enzymes, including:

  • Aspartate Aminotransferase (AST)[3]

  • Alanine Aminotransferase (ALT)[4]

  • 4-Aminobutyrate Aminotransferase (GABA-T)[1]

  • Kynurenine Aminotransferase-I (KAT-I)[5]

  • Dopa Decarboxylase (DDC)[2]

  • Ornithine Decarboxylase (ODC)[6]

  • Cystathionine β-synthase (CBS)[1]

  • Cystathionine γ-lyase (CSE)[1]

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound is typically available as a hemihydrochloride salt. For a stock solution, dissolve the compound in an appropriate buffer (e.g., PBS, pH 7.2) or sterile water to a desired concentration (e.g., 10-100 mM).[1] Due to its reactivity, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for short periods. Avoid repeated freeze-thaw cycles.

Quantitative Inhibition Data

The following table summarizes the inhibitory potency of this compound against various PLP-dependent enzymes. Note that the values can vary depending on the enzyme source, purity, and assay conditions.

EnzymeOrganism/TissueInhibition ParameterValueReference(s)
Aminotransferases
Aspartate Aminotransferase (cytosolic)Pig HeartEquilibrium Dissociation Constant (Kd)~10⁻⁷ M[7]
4-Aminobutyrate Aminotransferase (GABA-T)-Ki9.16 µM[1]
Kynurenine Aminotransferase-I (KAT-I)HumanIC5013.1 µM[5]
Alanine:Glyoxylate Aminotransferase (AGT)Human Liver-Completely inhibited at 100 µM[8]
Decarboxylases
Ornithine Decarboxylase (ODC)E. coliKi1.0 nM[6]
Lyases
Cystathionine β-synthase (CBS)-IC508.5 µM[1]
Cystathionine γ-lyase (CSE)-IC501.1 µM[1]
Other
Aspartate Aminotransferase-Second-order rate constant400 M⁻¹s⁻¹
4-Aminobutyrate Aminotransferase-Second-order rate constant1300 M⁻¹s⁻¹[2]

Visualizing the Mechanism and Workflow

Catalytic Cycle and Inhibition Pathway

PLP_Inhibition cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibition by this compound E_PLP Enzyme-PLP (Internal Aldimine) E_PLP_Substrate Enzyme-PLP-Substrate (External Aldimine) E_PLP->E_PLP_Substrate + Substrate E_PLP_AOA Enzyme-PLP-AOA (Stable Oxime Adduct) INACTIVE E_PLP->E_PLP_AOA + AOA E_PMP_Product Enzyme-PMP + Product E_PLP_Substrate->E_PMP_Product Catalysis E_PMP_Product->E_PLP + α-keto acid AOA This compound AOA->E_PLP_AOA

Caption: Mechanism of PLP-dependent enzyme catalysis and its inhibition by this compound.

Experimental Workflow for Determining Inhibition Constant (Ki)

Ki_Determination_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, AOA, Buffer) assay_setup 2. Assay Setup (Varying [Substrate] and [AOA]) prep->assay_setup incubation 3. Pre-incubation (Enzyme + AOA) assay_setup->incubation reaction 4. Initiate Reaction (Add Substrate) incubation->reaction measurement 5. Spectrophotometric Measurement (Monitor reaction progress) reaction->measurement data_analysis 6. Data Analysis (Michaelis-Menten & Lineweaver-Burk plots) measurement->data_analysis ki_calc 7. Ki Determination data_analysis->ki_calc

Caption: Workflow for the determination of the inhibition constant (Ki) of this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Aspartate Aminotransferase (AST) Activity and Inhibition by AOA

This protocol is adapted from the widely used coupled-enzyme assay.

Materials:

  • Purified Aspartate Aminotransferase (AST)

  • L-Aspartic acid

  • α-Ketoglutaric acid

  • Malate Dehydrogenase (MDH)

  • NADH

  • This compound (AOA)

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing L-aspartic acid, α-ketoglutaric acid, NADH, and MDH in the assay buffer. A typical final concentration in the cuvette would be: 100 mM L-aspartate, 2 mM α-ketoglutarate, 0.2 mM NADH, and 5-10 units/mL MDH.

    • Prepare a stock solution of AOA (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of AST in the assay buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 3-5 minutes.

  • Assay for Enzyme Activity (Control):

    • Add the reaction mixture to a cuvette and equilibrate to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

    • Monitor the absorbance at 340 nm to establish a baseline.

    • Initiate the reaction by adding a small volume of the diluted AST solution.

    • Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the AST activity.

  • Inhibition Assay:

    • Prepare a series of dilutions of AOA in the assay buffer.

    • In separate cuvettes, pre-incubate the AST enzyme with different concentrations of AOA for a fixed period (e.g., 5-10 minutes) at the assay temperature.

    • Initiate the reaction by adding the reaction mixture to the enzyme-inhibitor solution.

    • Immediately start recording the decrease in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for the control and each AOA concentration.

    • Plot the percentage of inhibition versus the concentration of AOA to determine the IC50 value.

    • To determine the Ki, perform the assay at multiple substrate (e.g., L-aspartate) and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: Determination of the Inhibition Constant (Ki) for AOA

This protocol outlines the steps to determine the type of inhibition and the inhibition constant (Ki).

Procedure:

  • Determine the Michaelis-Menten constant (Km) for the substrate:

    • Perform the enzyme assay with a fixed concentration of the enzyme and varying concentrations of the primary substrate (e.g., L-aspartate for AST).

    • Measure the initial reaction velocities at each substrate concentration.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Perform inhibition studies at varying substrate and inhibitor concentrations:

    • Choose a range of fixed concentrations of AOA (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki - initial estimates may be based on the IC50 value).

    • For each fixed AOA concentration, perform the enzyme assay with varying concentrations of the substrate.

    • Measure the initial reaction velocities for each condition.

  • Data Analysis to Determine Ki:

    • Construct Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the pattern of the lines to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

    • For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from the change in the apparent Km.

    • For non-competitive inhibition, the lines will intersect on the x-axis. The Ki can be determined from the change in Vmax.

    • For uncompetitive inhibition, the lines will be parallel.

    • Alternatively, use non-linear regression analysis to fit the data directly to the appropriate inhibition model equation to obtain a more accurate Ki value.

Troubleshooting Guide

Issue: No or very low enzyme activity in the control experiment.

  • Possible Cause:

    • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Incorrect Buffer/pH: The pH of the assay buffer may not be optimal for the enzyme.

    • Missing Cofactor: Ensure that PLP is present in the assay buffer if the purified enzyme is in its apo-form.

    • Substrate Degradation: The substrate solution may have degraded.

  • Solution:

    • Use a fresh batch of enzyme or test its activity with a known positive control.

    • Verify the pH of the assay buffer and ensure it is within the optimal range for the enzyme.

    • Supplement the assay buffer with an appropriate concentration of PLP (e.g., 10-50 µM).

    • Prepare fresh substrate solutions.

Issue: Inconsistent or non-reproducible inhibition results.

  • Possible Cause:

    • Inconsistent Pre-incubation Time: The duration of pre-incubation of the enzyme with AOA can significantly affect the level of inhibition, especially for slow-binding inhibitors.

    • AOA Solution Instability: Old or improperly stored AOA solutions may have reduced potency.

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes of the inhibitor, can lead to significant variations.

  • Solution:

    • Strictly control the pre-incubation time for all experiments.

    • Prepare fresh AOA solutions for each set of experiments.

    • Use calibrated pipettes and ensure proper pipetting technique. Prepare serial dilutions of the inhibitor to avoid pipetting very small volumes.

Issue: The inhibition appears to be time-dependent.

  • Possible Cause:

    • Slow-Binding Inhibition: AOA may exhibit slow-binding kinetics with the target enzyme, where the inhibition progresses over time.

  • Solution:

    • Investigate the time-dependency of the inhibition by measuring the enzyme activity at different time points after adding AOA.

    • Ensure that the pre-incubation time is sufficient to reach equilibrium before initiating the reaction. For detailed kinetic analysis of slow-binding inhibitors, specialized experimental designs and data analysis methods may be required.

Issue: Unexpected changes in the absorbance spectrum of the enzyme-PLP complex upon addition of AOA.

  • Possible Cause:

    • Formation of the Oxime Adduct: The reaction of AOA with the PLP cofactor leads to the formation of an oxime, which has a different absorbance spectrum compared to the internal aldimine.

  • Solution:

    • This is an expected outcome and can be used to monitor the binding of AOA to the enzyme. Spectroscopic analysis can be a valuable tool to study the kinetics of inhibitor binding.

By providing this comprehensive guide, we hope to facilitate your research into the intricate interactions between this compound and PLP-dependent enzymes. For further assistance, please consult the cited literature.

References

Optimizing incubation time for (Aminooxy)acetate treatment in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing (Aminooxy)acetate (AOA) treatment in cell culture experiments.

Section 1: Mechanism of Action and Cellular Effects

Frequently asked questions regarding the fundamental principles of AOA treatment.

Q: What is the primary mechanism of action for this compound (AOA)?

A: this compound is a broad inhibitor of enzymes that depend on pyridoxal phosphate (PLP) as a cofactor.[1][2] Its primary targets include aminotransferases, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[3] By inhibiting these enzymes, AOA effectively blocks the malate-aspartate shuttle, a critical mechanism for transporting NADH reducing equivalents from the cytosol into the mitochondria.[1][4][5] This inhibition disrupts cellular energy metabolism, leading to decreased intracellular ATP levels.[4][5] AOA also inhibits other enzymes like 4-aminobutyrate aminotransferase (GABA-T) and cystathionine β-synthase (CBS).[1][6]

Q: Which key cellular pathways and processes are affected by AOA treatment?

A: AOA treatment impacts several interconnected cellular pathways, primarily revolving around metabolism and stress responses:

  • Malate-Aspartate Shuttle: AOA's most well-known effect is the inhibition of this shuttle, which impairs the mitochondrial reoxidation of cytosolic NADH.[1][5]

  • Glutamine Metabolism: As a transaminase inhibitor, AOA significantly affects glutaminolysis, a key pathway for cancer cells to generate energy and building blocks.[2][7] It can lead to the depletion of aspartate and alanine.[2][8]

  • Energy Metabolism: By disrupting the malate-aspartate shuttle and glycolysis, AOA can lead to a decrease in intracellular ATP, lactate, and pyruvate levels.[4][7]

  • Cell Proliferation and Death: AOA can inhibit the proliferation of various cell types, particularly cancer cells.[2][4] It can induce S-phase cell-cycle arrest and trigger apoptosis and necrosis.[4][8]

  • Endoplasmic Reticulum (ER) Stress: AOA treatment can lead to the activation of the ER stress pathway, evidenced by the upregulation of markers such as ATF3 and CHOP.[2][8] This persistent stress can contribute to apoptotic cell death.[2]

AOA's Impact on the Malate-Aspartate Shuttle cluster_cytosol Cytosol cluster_mito Mitochondria Glycolysis Glycolysis Pyruvate_c Pyruvate Glycolysis->Pyruvate_c NADH_c NADH Glycolysis->NADH_c produces Glucose Glucose Glucose->Glycolysis NAD_c NAD+ NADH_c->NAD_c OAA_c Oxaloacetate NADH_c->OAA_c Malate_c Malate NAD_c->Malate_c Asp_c Aspartate OAA_c->Asp_c Malate_c->OAA_c Malate Dehydrogenase 1 Malate_m Malate Malate_c->Malate_m Malate-αKG Transporter GOT1 Aspartate Aminotransferase 1 (GOT1) Asp_c->GOT1 aKG_c α-Ketoglutarate Glutamate_c Glutamate aKG_c->Glutamate_c Glutamate_c->GOT1 Glutamate_m Glutamate Glutamate_c->Glutamate_m GOT1->OAA_c GOT1->aKG_c ETC Electron Transport Chain (ETC) ATP ATP Production ETC->ATP NADH_m NADH NADH_m->ETC NAD_m NAD+ NADH_m->NAD_m NADH_m->Malate_m OAA_m Oxaloacetate NAD_m->OAA_m Asp_m Aspartate OAA_m->Asp_m Malate_m->OAA_m Malate Dehydrogenase 2 Asp_m->Asp_c Aspartate-Glutamate Transporter GOT2 Aspartate Aminotransferase 2 (GOT2) Asp_m->GOT2 aKG_m α-Ketoglutarate aKG_m->aKG_c aKG_m->Glutamate_m Glutamate_m->GOT2 GOT2->OAA_m GOT2->aKG_m AOA AOA AOA->GOT1 AOA->GOT2 cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay (MTT Example) cluster_analysis Phase 4: Analysis A1 1. Seed cells in a 96-well plate at optimal density. A2 2. Allow cells to attach and grow overnight (approx. 24h). A1->A2 B1 3. Prepare serial dilutions of AOA in complete culture medium. A2->B1 B2 4. Replace old medium with AOA-containing medium. (Include vehicle control, e.g., DMSO) B1->B2 B3 5. Incubate for the desired time (e.g., 24h, 48h, 72h). B2->B3 C1 6. Add MTT reagent to each well (e.g., 10% of volume). B3->C1 C2 7. Incubate for 2-4 hours at 37°C to allow formazan formation. C1->C2 C3 8. Solubilize formazan crystals with solubilization solution (e.g., DMSO). C2->C3 C4 9. Read absorbance on a plate reader (e.g., at 570 nm). C3->C4 D1 10. Calculate cell viability relative to the vehicle control. C4->D1 D2 11. Plot dose-response curve and determine IC50 value. D1->D2

References

Validation & Comparative

A Comparative Guide to (Aminooxy)acetate and Other GABA-Transaminase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enzymatic inhibitors is critical for experimental design and therapeutic development. This guide provides an objective comparison of the inhibitory effects of (Aminooxy)acetate (AOAA) and other prominent inhibitors of GABA-transaminase (GABA-T), a key enzyme in the metabolic pathway of the principal inhibitory neurotransmitter, GABA.

This comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the relevant biochemical pathways and experimental workflows to facilitate a comprehensive understanding.

Comparative Inhibitory Potency of GABA-T Inhibitors

The efficacy of GABA-T inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. The following table summarizes the IC50 values for this compound and other well-characterized GABA-T inhibitors, offering a direct comparison of their potency.

InhibitorIC50 (µM)Mechanism of InhibitionKey Characteristics
This compound (AOAA) 2.7[1]Reversible, Non-specificA non-specific enzyme inhibitor that can also affect other pyridoxal phosphate-dependent enzymes.[1]
Gabaculine 1.8[1]Irreversible, CatalyticA potent, naturally occurring neurotoxin that acts as a catalytic inhibitor.[1][2]
γ-acetylenic GABA 150[1]Irreversible, CatalyticA mechanism-based inactivator of GABA-T.[1]
γ-vinyl GABA (Vigabatrin) 350[1]Irreversible, CatalyticA clinically used antiepileptic drug that acts as a selective, irreversible inhibitor of GABA-T.[1]

The GABA Metabolic Pathway and the Role of GABA-T

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its metabolism is tightly regulated by a series of enzymatic reactions known as the GABA shunt. GABA-transaminase (GABA-T) is a critical enzyme in this pathway, responsible for the degradation of GABA.

The GABA shunt is a closed-loop process that synthesizes and conserves the supply of GABA. It begins with the conversion of the Krebs cycle intermediate α-ketoglutarate to glutamate. Glutamate is then decarboxylated by glutamate decarboxylase (GAD) to form GABA. GABA-T then catalyzes the transamination of GABA to succinic semialdehyde, which is subsequently oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, another Krebs cycle intermediate. By inhibiting GABA-T, the degradation of GABA is blocked, leading to an accumulation of this inhibitory neurotransmitter in the brain.

GABA_Metabolic_Pathway cluster_krebs Krebs Cycle cluster_shunt GABA Shunt alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate GABA-T Succinate Succinate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T SSA->Succinate SSADH Inhibitors GABA-T Inhibitors (e.g., AOAA, Vigabatrin) Inhibitors->GABA increase Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Mixture (Buffer, α-KG, SSADH, NADP+) Plate Add Reaction Mix and Inhibitor to 96-well Plate Reagents->Plate Inhibitor Prepare Serial Dilutions of Test Compound Inhibitor->Plate Enzyme Add GABA-T Enzyme and Pre-incubate Plate->Enzyme Substrate Add GABA to Initiate Reaction Enzyme->Substrate Reader Measure Absorbance at 340 nm Substrate->Reader Rates Calculate Initial Reaction Rates Reader->Rates IC50 Determine IC50 Value Rates->IC50 Comparison_Logic Start Select GABA-T Inhibitor Potency In Vitro Potency (IC50/Ki) Start->Potency Specificity Specificity (Target vs. Off-target) Start->Specificity Mechanism Mechanism of Action (Reversible/Irreversible) Start->Mechanism Application Intended Application Potency->Application Specificity->Application Mechanism->Application Efficacy In Vivo Efficacy Research Preclinical Research Tool Efficacy->Research Therapeutic Therapeutic Development Efficacy->Therapeutic Toxicity Toxicity/Side Effects Toxicity->Research Toxicity->Therapeutic Application->Efficacy Application->Toxicity

References

Validating the Specificity of (Aminooxy)acetate in Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Aminooxy)acetate (AOA) is a widely utilized tool in biological research for its ability to inhibit a class of enzymes dependent on the cofactor pyridoxal 5'-phosphate (PLP). These enzymes play crucial roles in amino acid metabolism. However, the utility of AOA as a specific inhibitor for a single enzyme is limited by its broad reactivity with numerous PLP-dependent enzymes. This guide provides a comparative analysis of AOA's inhibitory action and contrasts it with other known inhibitors of PLP-dependent enzymes, offering researchers a framework for selecting the most appropriate inhibitor and for designing experiments to validate its specificity.

Mechanism of Action and Primary Targets

This compound functions as a general inhibitor of PLP-dependent enzymes.[1][2] Its mechanism involves a reaction with the PLP cofactor, specifically attacking the Schiff base linkage between PLP and the enzyme, which is crucial for catalytic activity.[1] This broad mechanism leads to the inhibition of various transaminases and other PLP-dependent enzymes.

Key enzymatic targets of AOA include:

  • 4-aminobutyrate aminotransferase (GABA-T): Inhibition of GABA-T by AOA leads to an increase in the levels of the neurotransmitter GABA in tissues.[1]

  • Aspartate aminotransferase (AAT): AOA is a potent inhibitor of AAT, an essential enzyme in the malate-aspartate shuttle.[1][3]

  • Alanine:glyoxylate aminotransferase (AGT): AOA can completely inhibit AGT activity.[4]

  • Kynurenine aminotransferase-I (KAT-I): AOA has been shown to be a potent inhibitor of this enzyme.[5]

Comparative Analysis of Inhibitor Specificity

InhibitorTarget EnzymeIC50K_i_SpeciesNotesReference
This compound (AOA) Kynurenine aminotransferase-I13.1 µMHuman[5]
Aspartate aminotransferase~0.1 µMPigEquilibrium dissociation constant[3]
4-aminobutyrate transaminaseSecond-order rate constant of 1300 M⁻¹s⁻¹[6]
L-Cycloserine Branched-chain aminotransferase (MtIlvE)88 µMM. tuberculosisTime- and concentration-dependent inactivation[7]
Alanine:glyoxylate aminotransferaseµM rangeHumanReversible inhibitor[8]
Gabaculine 4-aminobutyrate transaminase2.86 µMBacterialIrreversible inhibitor[9]
Alanine aminotransferaseMouseSignificant in vivo inhibition[10]
Aspartate aminotransferaseMouseLess sensitive to inhibition in vivo compared to GABA-T and ALA-T[10]
Vigabatrin 4-aminobutyrate transaminaseHumanIrreversible inhibitor[11][12][13]

Note: The lack of standardized reporting conditions across different studies makes direct comparison challenging. Researchers should use this table as a guide and perform their own validation experiments.

Alternative Inhibitors of PLP-Dependent Enzymes

Several other compounds are known to inhibit PLP-dependent enzymes, some with potentially greater specificity than AOA.

  • L-Cycloserine: This compound is known to inhibit a variety of PLP-dependent enzymes.[14][15][16] Its mechanism can vary depending on the target enzyme.[17] For instance, it is a more effective inhibitor of the branched-chain aminotransferase from Mycobacterium tuberculosis than its D-enantiomer.[7]

  • Gabaculine: This naturally occurring neurotoxin is a potent irreversible inhibitor of GABA-T.[9][18] It also shows inhibitory activity against other aminotransferases, such as alanine aminotransferase, though its in vivo effects can differ from its in vitro profile.[10]

  • Vigabatrin: A structural analog of GABA, vigabatrin is an irreversible inhibitor of GABA-T.[11][12][13][19] It was rationally designed to specifically target this enzyme, leading to increased GABA levels in the brain.[11]

Experimental Protocols for Validating Inhibitor Specificity

To rigorously validate the specificity of an enzyme inhibitor like this compound, a systematic approach is required. The following protocol outlines a general workflow for comparing the inhibitory activity of a compound against a panel of target and off-target enzymes.

Objective: To determine the IC50 values of an inhibitor against a primary target enzyme and a selection of other PLP-dependent enzymes to assess its specificity.

Materials:

  • Purified preparations of the primary target enzyme and at least 2-3 other PLP-dependent enzymes.

  • This compound and/or other inhibitors to be tested.

  • Substrates and cofactors for each enzyme assay.

  • Assay buffer specific to each enzyme's optimal conditions.

  • 96-well microplates.

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Enzyme Activity Optimization: For each enzyme, determine the optimal assay conditions (e.g., pH, temperature, substrate concentration, and enzyme concentration) to ensure a linear reaction rate over a defined time period. The substrate concentration should ideally be at or near the K_m_ value for each respective enzyme.

  • Inhibitor Stock Solution Preparation: Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO).

  • Inhibitor Dilution Series: Create a series of dilutions of the inhibitor in the assay buffer. A typical range would span several orders of magnitude around the expected IC50 value (e.g., from 1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.

    • Include control wells:

      • No inhibitor control: Contains enzyme and substrate to determine 100% enzyme activity.

      • No enzyme control: Contains substrate only to measure background signal.

      • Solvent control: Contains enzyme, substrate, and the same concentration of the inhibitor solvent as the test wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data by setting the rate of the no-inhibitor control to 100% and the background to 0%.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each enzyme.

  • Specificity Determination: Compare the IC50 values obtained for the primary target enzyme with those for the other tested enzymes. A significantly lower IC50 for the primary target indicates a degree of specificity.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in validating inhibitor specificity and the context of enzyme function, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Enzymes (Target & Off-targets) Plate 96-Well Plate Setup (Controls & Dilutions) Enzyme->Plate Inhibitor Inhibitor Stock (this compound) Inhibitor->Plate Substrates Substrates & Cofactors React Reaction Initiation (Add Substrate) Substrates->React Incubate Pre-incubation (Enzyme + Inhibitor) Plate->Incubate Incubate->React Measure Kinetic Measurement (Plate Reader) React->Measure Rates Calculate Reaction Velocities Measure->Rates Normalize Normalize Data Rates->Normalize Plot Dose-Response Curve Normalize->Plot IC50 Determine IC50 Values Plot->IC50 Specificity Specificity IC50->Specificity G Glutamate Glutamate GABA GABA Inhibition GABA->Inhibition alpha_KG α-Ketoglutarate alpha_KG->Inhibition Succinic_semialdehyde Succinic Semialdehyde GABA_T GABA-T (PLP-dependent) GABA_T->Glutamate GABA_T->Succinic_semialdehyde AOA This compound AOA->GABA_T Inhibits Inhibition->GABA_T

References

Cross-Validation of (Aminooxy)acetate Effects with Genetic Knockdown Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of (Aminooxy)acetate (AOA) with genetic knockdown approaches for its key molecular targets. AOA is a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, playing a critical role in amino acid metabolism. Cross-validating pharmacological data with results from precise genetic silencing techniques, such as siRNA, shRNA, or CRISPR/Cas9, is crucial for confirming on-target effects and elucidating the specific contributions of each target to the observed phenotype.

Overview of this compound and its Primary Targets

This compound is a versatile pharmacological tool used to investigate various metabolic pathways. Its inhibitory action extends to several key enzymes, with the most well-characterized targets being:

  • 4-Aminobutyrate Aminotransferase (ABAT), also known as GABA-Transaminase (GABA-T): A critical enzyme in the degradation of the inhibitory neurotransmitter GABA.

  • Aspartate Aminotransferases (GOT1/GOT2): Key enzymes in the malate-aspartate shuttle and amino acid metabolism, linking glycolysis and the TCA cycle.

  • Cystathionine β-Synthase (CBS): The rate-limiting enzyme in the transsulfuration pathway, responsible for producing hydrogen sulfide (H₂S) and metabolizing homocysteine.

Inhibition of these targets by AOA leads to a range of cellular effects, including altered neurotransmitter levels, metabolic reprogramming, and induction of apoptosis, making it a compound of interest in neuroscience and cancer research.

Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockdown

Cross-validation of AOA's effects with genetic knockdown of its targets provides a robust approach to confirming the mechanism of action and identifying potential off-target effects. The following sections and tables summarize the comparative outcomes of these two methodologies.

Glutamate Oxaloacetate Transaminase 1 (GOT1)

Inhibition of GOT1, a key enzyme in glutamine metabolism, has been shown to be a promising strategy in cancer therapy. Both AOA treatment and genetic knockdown of GOT1 induce similar phenotypic changes in cancer cells.

Table 1: Comparison of AOA Treatment and GOT1 Knockdown on Cancer Cell Phenotypes

ParameterThis compound (AOA) TreatmentGOT1 Knockdown (siRNA/shRNA/CRISPR)Key Findings & Concordance
Cell Viability/Proliferation Decreased cell viability in a dose-dependent manner in various cancer cell lines.[1]Significant inhibition of cell growth and colony formation.[1][2]High Concordance: Both methods effectively reduce cancer cell proliferation.
Cytotoxicity Induces cytotoxic effects in cancer cells.[3]Depletion of GOT1 partially reverses AOA-mediated cytotoxic effects, confirming it as a key target.[3]High Concordance: AOA's cytotoxicity is at least partially mediated through GOT1 inhibition.
Metabolism Sensitizes cancer cells to glucose deprivation.[4]Knockout of GOT1 sensitizes cancer cells to glucose deprivation.[4]High Concordance: Both approaches highlight the role of GOT1 in metabolic adaptation to nutrient stress.
Redox Homeostasis Alters redox balance.Knockdown of GOT1 leads to increased ROS levels.[2]High Concordance: Both methods demonstrate GOT1's role in maintaining redox homeostasis.

Experimental Workflow for Cross-Validation

cluster_AOA Pharmacological Inhibition cluster_KD Genetic Knockdown AOA_treatment AOA Treatment AOA_phenotype Phenotypic Analysis (Viability, Apoptosis) AOA_treatment->AOA_phenotype AOA_metabolism Metabolic Analysis (Metabolomics) AOA_treatment->AOA_metabolism Comparison Comparative Analysis AOA_phenotype->Comparison AOA_metabolism->Comparison Gene_KD GOT1/CBS Knockdown (siRNA, CRISPR) KD_phenotype Phenotypic Analysis (Viability, Apoptosis) Gene_KD->KD_phenotype KD_metabolism Metabolic Analysis (Metabolomics) Gene_KD->KD_metabolism KD_phenotype->Comparison KD_metabolism->Comparison Conclusion On-Target Effect Validation Comparison->Conclusion

Cross-validation workflow for AOA and genetic knockdown.
Cystathionine β-Synthase (CBS)

AOA's inhibition of CBS and the resulting decrease in H₂S production have significant implications for cancer biology. Studies have shown a strong correlation between the effects of AOA and CBS silencing.

Table 2: Comparison of AOA Treatment and CBS Knockdown on Cancer Cell Phenotypes

ParameterThis compound (AOA) TreatmentCBS Knockdown (siRNA/shRNA)Key Findings & Concordance
Cell Proliferation Dose-dependently inhibits thyroid carcinoma cell growth.[5]Significantly decreases proliferation in ovarian and thyroid cancer cell lines.[5][6]High Concordance: Both methods demonstrate that inhibiting CBS reduces cancer cell proliferation.
H₂S Production Blocks H₂S-producing activity of CBS in tissue extracts.[6] Significantly reduces intracellular H₂S levels in a concentration-dependent manner.[7]Knockdown of CBS significantly reduces endogenous H₂S.[7][8]High Concordance: Both approaches confirm that AOA's effect on H₂S is mediated through CBS inhibition.
Apoptosis Induces apoptosis in chronic myeloid leukemia cells.[7]Knockdown of CBS increases markers of apoptosis.[7]High Concordance: Inhibition of CBS by either method promotes apoptosis in cancer cells.
In Vivo Tumor Growth Reduces the growth of xenografted tumors.[5]Knockdown of CBS decreases the growth of xenografted thyroid carcinoma.[5]High Concordance: Both AOA and CBS knockdown suppress tumor growth in vivo.

Signaling Pathway of CBS in Cancer Proliferation

CBS Cystathionine β-Synthase (CBS) H2S Hydrogen Sulfide (H₂S) CBS->H2S Bioenergetics Cellular Bioenergetics H2S->Bioenergetics Proliferation Cell Proliferation Bioenergetics->Proliferation AOA AOA AOA->CBS siRNA CBS siRNA/shRNA siRNA->CBS

Inhibition of the CBS/H₂S pathway by AOA and siRNA.
4-Aminobutyrate Aminotransferase (ABAT)

While direct side-by-side comparative studies are less common, the known effects of AOA on GABA levels are attributed to ABAT inhibition. Genetic knockdown of ABAT also leads to phenotypes consistent with increased GABAergic signaling.

Table 3: Comparison of AOA Treatment and ABAT Knockdown

ParameterThis compound (AOA) TreatmentABAT Knockdown (siRNA/shRNA)Key Findings & Concordance
GABA Levels Increases brain GABA levels by inhibiting its degradation.[9]Knockdown of ABAT is expected to increase GABA levels by reducing its catabolism.High Concordance (Inferred): Both methods target the same mechanism for increasing GABA.
Cellular Phenotype Can have anticonvulsant properties.[9]Knockdown of ABAT in breast cancer cells suppresses metastasis.[10]Moderate Concordance: Both approaches impact cellular processes, though the specific phenotypes studied differ.
Metabolism Alters amino acid metabolism.Knockdown of ABAT affects amino acid metabolism, including arginine, alanine, aspartate, and glutamate metabolism.[11]High Concordance: Both AOA and ABAT knockdown impact cellular amino acid pools.

Experimental Protocols

This compound Treatment in Cell Culture
  • Cell Seeding: Plate cells at a density that will not exceed 80% confluency by the end of the experiment.

  • AOA Preparation: Prepare a stock solution of AOA in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

  • Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of AOA. Include a vehicle-only control.

  • Incubation: Incubate cells for the desired period (e.g., 24, 48, or 72 hours). For long-term treatments, the medium with fresh AOA should be replaced every 2-3 days.

  • Analysis: Harvest cells for downstream analysis (e.g., viability assays, Western blotting, metabolomics).

siRNA-Mediated Gene Knockdown
  • siRNA Design and Preparation: Use pre-designed and validated siRNAs targeting the gene of interest (e.g., GOT1, CBS, ABAT) and a non-targeting control siRNA. Resuspend siRNAs in RNase-free buffer to the desired stock concentration.

  • Cell Seeding: Plate cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.

  • Transfection:

    • Dilute siRNA in serum-free medium.

    • Dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

    • Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate cells for 24-72 hours post-transfection. The optimal time will depend on the stability of the target protein.

  • Validation and Analysis:

    • Confirm knockdown efficiency by RT-qPCR (for mRNA levels) and Western blotting (for protein levels).

    • Perform phenotypic or metabolic assays on the knockdown cells.

CRISPR/Cas9-Mediated Gene Knockout
  • gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the gene of interest.

  • Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.

  • Transfection/Transduction: Deliver the Cas9/sgRNA vector into the target cells using a suitable method (e.g., transfection for plasmid-based systems or transduction for lentiviral systems).

  • Selection and Clonal Isolation: Select for successfully transfected/transduced cells (e.g., using antibiotic resistance or FACS for a fluorescent marker). Isolate single-cell clones to establish knockout cell lines.

  • Validation: Screen for clones with the desired gene knockout using PCR and Sanger sequencing to identify frameshift mutations. Confirm the absence of the target protein by Western blotting.

  • Phenotypic Analysis: Characterize the phenotype of the validated knockout clones.

Conclusion

The cross-validation of this compound's effects with genetic knockdown of its primary targets—GOT1, CBS, and ABAT—provides strong evidence for their roles in mediating its pharmacological activities. The high degree of concordance in the phenotypic and metabolic outcomes observed with both methods underscores the value of this integrated approach in target validation and drug development. While AOA serves as a useful tool for probing multiple metabolic pathways simultaneously, genetic knockdown offers a more precise means of dissecting the contribution of individual enzymes. Together, these complementary techniques provide a powerful strategy for elucidating complex biological processes and confirming the mechanisms of action of pharmacological agents.

References

A Comparative Guide to (Aminooxy)acetate and Vigabatrin for GABA Transaminase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent inhibitors of GABA transaminase (GABA-T), (Aminooxy)acetate (AOA) and vigabatrin. GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Inhibition of this enzyme leads to increased GABA levels, a therapeutic strategy for conditions such as epilepsy. This document outlines the mechanisms of action, comparative efficacy, and experimental protocols for these two compounds.

Mechanism of Action

Both this compound and vigabatrin inhibit GABA transaminase, but through distinct mechanisms.

This compound (AOA) is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, a class to which GABA-T belongs.[1][2] Its inhibitory action is a result of its reaction with the PLP cofactor, which is essential for the catalytic activity of these enzymes.[2] AOA forms a stable complex with PLP, rendering the enzyme inactive. This inhibition is generally considered to be reversible.[2]

Vigabatrin , on the other hand, is a structural analog of GABA and acts as a mechanism-based, irreversible inhibitor of GABA-T.[3][4] The enzyme mistakes vigabatrin for its natural substrate, GABA, and initiates the catalytic process. This leads to the formation of a reactive intermediate that covalently binds to the active site of GABA-T, causing irreversible inactivation.[3] The enzyme's activity can only be restored through the synthesis of new enzyme molecules, leading to a prolonged pharmacological effect that outlasts the presence of the drug in the plasma.[4][5]

Comparative Mechanism of GABA-T Inhibition cluster_AOA This compound (AOA) cluster_Vigabatrin Vigabatrin AOA AOA PLP Pyridoxal Phosphate (PLP) Cofactor AOA->PLP Reacts with Inactive_Complex Inactive AOA-PLP-Enzyme Complex PLP->Inactive_Complex GABA_T_AOA GABA Transaminase (Active) GABA_T_AOA->PLP GABA_T_AOA->Inactive_Complex Forms Vigabatrin Vigabatrin GABA_T_VGB GABA Transaminase (Active) Vigabatrin->GABA_T_VGB Binds to active site Reactive_Intermediate Reactive Intermediate GABA_T_VGB->Reactive_Intermediate Catalytic action produces Inactive_Enzyme Irreversibly Inactivated Enzyme Reactive_Intermediate->Inactive_Enzyme Covalently binds to

Caption: Mechanisms of GABA-T inhibition by AOA and vigabatrin.

Quantitative Comparison of Inhibitory Potency

The in vitro inhibitory potency of this compound and vigabatrin against GABA transaminase has been compared, with this compound demonstrating significantly higher potency.

CompoundIC50 Value (µM)Reference
This compound2.7[Löscher, 1980[6]]
Vigabatrin (γ-vinyl GABA)350[Löscher, 1980[6]]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Specificity and Off-Target Effects

A critical consideration in the use of enzyme inhibitors is their specificity. The off-target effects of this compound and vigabatrin differ significantly.

This compound is a non-specific inhibitor and affects a broad range of pyridoxal phosphate-dependent enzymes.[1] This lack of specificity can lead to a variety of off-target effects, including the inhibition of aspartate aminotransferase, which plays a role in the malate-aspartate shuttle.[1]

Vigabatrin is considered a more selective inhibitor of GABA-T.[7] However, its clinical use is associated with a significant risk of irreversible peripheral visual field defects.[3] The exact mechanism of this toxicity is not fully understood but is a major limiting factor in its therapeutic application.

GABA Metabolism and the Glutamate-GABA-Glutamine Cycle

GABA transaminase plays a central role in the degradation of GABA as part of the GABA shunt. This pathway is interconnected with the glutamate-GABA-glutamine cycle, which involves metabolic trafficking between neurons and astrocytes.

GABA Synthesis and Degradation Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T SSA Succinic Semialdehyde SSADH Succinate Semialdehyde Dehydrogenase (SSADH) SSA->SSADH Succinate Succinate TCA TCA Cycle Succinate->TCA GAD->GABA GABA_T->SSA SSADH->Succinate

Caption: The metabolic pathway of GABA synthesis and degradation.

Experimental Protocols

In Vitro GABA Transaminase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against GABA-T.

Materials:

  • Purified GABA transaminase

  • GABA solution

  • α-ketoglutarate solution

  • Pyridoxal phosphate (PLP) solution

  • Potassium phosphate buffer (pH 8.0)

  • Test compounds (this compound, vigabatrin) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of GABA transaminase in potassium phosphate buffer containing PLP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (this compound and vigabatrin) in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • GABA solution

    • α-ketoglutarate solution

    • Test compound solution (or vehicle for control)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the GABA transaminase solution to each well to start the reaction.

  • Measurement: The activity of GABA-T can be measured by monitoring the formation of glutamate or the consumption of α-ketoglutarate. A common method is to couple the production of glutamate to a subsequent reaction that produces a fluorescent or colorimetric signal. For example, glutamate dehydrogenase can be used to convert glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance or fluorescence over time. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for GABA-T Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitors) Start->Prepare_Reagents Dispense_Plate Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Plate Pre_incubate Pre-incubate at 37°C Dispense_Plate->Pre_incubate Initiate_Reaction Initiate Reaction with GABA-T Pre_incubate->Initiate_Reaction Monitor_Signal Monitor Signal Change (Absorbance/Fluorescence) Initiate_Reaction->Monitor_Signal Data_Analysis Calculate % Inhibition and IC50 Monitor_Signal->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro GABA-T inhibition assay.

Conclusion

This compound and vigabatrin are both effective inhibitors of GABA transaminase, but they differ substantially in their mechanism, potency, and specificity. This compound is a highly potent, reversible inhibitor, but its lack of specificity for GABA-T is a significant drawback. Vigabatrin is a less potent but more selective, irreversible inhibitor, with its clinical utility hampered by the risk of serious off-target effects on vision. The choice between these inhibitors for research or therapeutic development will depend on the specific requirements of the application, balancing the need for potent and sustained inhibition with the risks of off-target activities.

References

(Aminooxy)acetate: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

(Aminooxy)acetate (AOA) , a known inhibitor of pyridoxal phosphate-dependent enzymes, has emerged as a promising agent in cancer research due to its ability to disrupt cancer cell metabolism. This guide provides a comprehensive comparative analysis of the effects of AOA on various cancer cell lines, offering researchers, scientists, and drug development professionals a consolidated resource of experimental data, detailed methodologies, and insights into the underlying signaling pathways.

Quantitative Analysis of AOA's Cytotoxicity

The cytotoxic effects of this compound vary significantly across different cancer cell lines, largely influenced by their metabolic dependencies. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Cancer TypeCell LineIC50 of AOAKey Findings
Breast Cancer SUM149Not explicitly stated, but showed significant growth reductionAOA's effect is c-MYC dependent; it induces S-phase arrest and apoptosis through the ER stress pathway.[1]
SUM159Not explicitly stated, but showed significant growth reductionSimilar to SUM149, AOA's sensitivity is linked to c-MYC overexpression and glutamine dependence.[1]
MCF-7Not explicitly stated, but showed significant growth reductionAOA inhibited tumor growth in xenograft models.[1]
MDA-MB-231Effective only in combination with chemotherapyLess sensitive to AOA as a monotherapy compared to c-MYC overexpressing cell lines.[1]
Colon Cancer HCT116AOA (100-200 µM) alone had no inhibitory effect, but significantly reduced the IC50 of OxaliplatinAOA sensitizes colon cancer cells to Oxaliplatin by inducing apoptosis and increasing ROS.[2]
HT29AOA (100-200 µM) alone had no inhibitory effect, but significantly reduced the IC50 of OxaliplatinSimilar sensitization to Oxaliplatin was observed as in HCT116 cells.[2]
Prostate Cancer RM-1Not explicitly stated, but significantly inhibited cell proliferationAOA inhibits proliferation, migration, and invasion, and induces apoptosis by inhibiting OXPHOS and glycolysis.[2]
Pancreatic Cancer PANC-1Not explicitly stated, but showed cytotoxic effects in combination therapyAOA, in combination with other agents, induced an alternative form of cell death called aponecrosis.[1]
MIA PaCa-2Not explicitly stated, but showed cytotoxic effects in combination therapySimilar to PANC-1, AOA in combination therapy showed cytotoxic effects.[1]
Glioblastoma Myc-amplified glioblastoma cellsNot explicitly stated, but showed cytotoxic effectsAOA has a cytotoxic effect on glutamine-dependent glioblastoma cells.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols for assessing the effects of AOA.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • AOA Treatment: Treat the cells with various concentrations of AOA and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with AOA for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the activation of signaling pathways.

  • Protein Extraction: Lyse AOA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, p-Akt, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways, which can vary depending on the cancer type.

AOA's Impact on Cancer Cell Metabolism

AOA primarily targets cellular metabolism, creating a metabolic stress that cancer cells are often unable to overcome.

AOA this compound Transaminases Transaminases (e.g., GOT, GPT) AOA->Transaminases Inhibits Glutaminolysis Glutaminolysis Transaminases->Glutaminolysis Regulates AminoAcid Amino Acid Pool (Aspartate, Alanine) Glutaminolysis->AminoAcid TCA TCA Cycle AminoAcid->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP Production OXPHOS->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation AOA this compound Glutaminolysis Glutaminolysis Inhibition AOA->Glutaminolysis AminoAcid Amino Acid Deprivation Glutaminolysis->AminoAcid ER_Stress ER Stress AminoAcid->ER_Stress UPR Unfolded Protein Response (UPR) (ATF3, CHOP) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis cluster_0 AOA Treatment AOA this compound ROS Increased ROS AOA->ROS Oxaliplatin Oxaliplatin Oxaliplatin->ROS Apoptosis Enhanced Apoptosis ROS->Apoptosis

References

Validating the Malate-Aspartate Shuttle: A Comparative Guide to (Aminooxy)acetate and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate workings of cellular metabolism is paramount. The malate-aspartate shuttle (MAS) is a critical pathway for transporting reducing equivalents from the cytosol to the mitochondria, thereby maintaining cellular redox balance and fueling oxidative phosphorylation. Its accurate validation is crucial for studies in cellular bioenergetics, metabolic diseases, and drug discovery. This guide provides a comprehensive comparison of the classical pharmacological inhibitor, (Aminooxy)acetate (AOA), with contemporary genetic and isotopic labeling techniques for validating the role of the MAS.

This guide will delve into the mechanisms, experimental protocols, and data interpretation associated with each method. We will present a side-by-side comparison of their advantages and limitations, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their specific research questions.

The Malate-Aspartate Shuttle: A Brief Overview

The inner mitochondrial membrane is impermeable to NADH, the primary electron carrier that donates electrons to the electron transport chain. The MAS circumvents this barrier by a series of enzymatic reactions and transport steps, effectively transferring the reducing power of cytosolic NADH into the mitochondrial matrix. The key components of this shuttle include cytosolic and mitochondrial isoforms of malate dehydrogenase (MDH) and aspartate aminotransferase (GOT), as well as the mitochondrial carriers for malate-α-ketoglutarate (OGC) and glutamate-aspartate (AGC).

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane c_NADH NADH + H+ c_NAD NAD+ c_MDH1 MDH1 c_NADH->c_MDH1 c_OAA Oxaloacetate c_Malate Malate c_OAA->c_MDH1 c_GOT1 GOT1 OGC OGC (Malate-α-KG Antiporter) c_Malate->OGC out c_Glutamate Glutamate c_aKG α-Ketoglutarate c_Glutamate->c_GOT1 AGC AGC (Glu-Asp Antiporter) c_Glutamate->AGC in c_Aspartate Aspartate c_MDH1->c_NAD c_MDH1->c_Malate c_GOT1->c_Aspartate c_GOT1->c_aKG m_NADH NADH + H+ ETC Electron Transport Chain m_NADH->ETC m_NAD NAD+ m_MDH2 MDH2 m_NAD->m_MDH2 m_OAA Oxaloacetate m_GOT2 GOT2 m_OAA->m_GOT2 m_Malate Malate m_Malate->m_MDH2 m_Glutamate Glutamate m_Glutamate->m_GOT2 m_Aspartate Aspartate m_Aspartate->AGC in m_aKG α-Ketoglutarate m_aKG->OGC out m_MDH2->m_NADH m_MDH2->m_OAA m_GOT2->m_Aspartate m_GOT2->m_aKG OGC->c_aKG in OGC->m_Malate in AGC->c_Aspartate out AGC->m_Glutamate out

Figure 1: The Malate-Aspartate Shuttle Pathway. This diagram illustrates the cyclical series of reactions and transport steps that facilitate the transfer of reducing equivalents (NADH) from the cytosol to the mitochondrial matrix.

Method 1: Pharmacological Inhibition with this compound (AOA)

This compound is a classical and widely used inhibitor of the malate-aspartate shuttle. It primarily targets the pyridoxal 5'-phosphate (PLP)-dependent enzymes, aspartate aminotransferases (GOT1 in the cytosol and GOT2 in the mitochondria), which are essential components of the shuttle.[1][2]

Experimental Protocol: Inhibition of MAS in Cultured Cells using AOA
  • Cell Culture: Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate for metabolic assays, larger flasks for metabolite extraction). Allow cells to adhere and reach the desired confluency.

  • AOA Preparation: Prepare a stock solution of AOA in a suitable solvent (e.g., water or DMSO). The final concentration of AOA used in experiments typically ranges from 0.1 mM to 5 mM, and should be optimized for the specific cell type and experimental conditions.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of AOA or vehicle control.

  • Incubation: Incubate the cells for a predetermined period. The incubation time can vary from minutes to hours, depending on the specific endpoint being measured.

  • Endpoint Analysis: Following incubation, assess the impact of AOA on cellular metabolism. Common readouts include:

    • Oxygen Consumption Rate (OCR): Measured using a Seahorse XF Analyzer to assess mitochondrial respiration. Inhibition of the MAS is expected to decrease OCR.

    • Extracellular Acidification Rate (ECAR): Also measured with a Seahorse XF Analyzer, an increase in ECAR can indicate a compensatory shift towards glycolysis.

    • Lactate Production: Increased lactate in the culture medium is a hallmark of impaired mitochondrial NADH oxidation.

    • NADH/NAD+ Ratio: Measurement of cytosolic and mitochondrial NADH/NAD+ ratios can directly demonstrate the disruption of redox balance.

    • Metabolite Levels: Quantification of key metabolites such as malate, aspartate, glutamate, and α-ketoglutarate using mass spectrometry or NMR.

Data Presentation
ParameterControlAOA-TreatedExpected Outcome with AOAReference(s)
Oxygen Consumption Rate (OCR) HighLowDecrease[2]
Extracellular Acidification Rate (ECAR) LowHighIncrease[2]
Lactate/Pyruvate Ratio LowHighIncrease[2]
Cytosolic NADH/NAD+ Ratio LowHighIncrease[2]
Intracellular ATP Levels HighLowDecrease[3]
Advantages and Limitations
AdvantagesLimitations
Cost-effective and readily available. Lack of specificity: AOA inhibits all PLP-dependent enzymes, including GABA transaminase, which can lead to off-target effects.[4]
Easy to implement in a wide range of experimental systems. Potential for cellular toxicity at higher concentrations or with prolonged exposure.
Rapid onset of action. Inhibition may not be complete, leading to residual shuttle activity.
Well-established in the literature, providing a basis for comparison. Reversibility of inhibition can complicate interpretation of long-term studies.

Method 2: Genetic Manipulation of Shuttle Components

With the advent of RNA interference (RNAi) and CRISPR-Cas9 technologies, researchers can now specifically target and downregulate or knock out the expression of key MAS components, such as GOT1, GOT2, MDH1, MDH2, OGC (SLC25A11), or AGC (SLC25A12/13).

Experimental Protocol: siRNA-mediated Knockdown of a MAS Component (e.g., GOT1)
  • siRNA Design and Synthesis: Design and synthesize at least two to three different siRNAs targeting the mRNA of the gene of interest (e.g., GOT1). A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Transfection:

    • Plate cells to be 60-80% confluent on the day of transfection.

    • Prepare a transfection complex by mixing the siRNA with a suitable transfection reagent (e.g., lipofectamine) in serum-free medium, according to the manufacturer's instructions.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with complete growth medium.

  • Knockdown Validation: After 48-72 hours, validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • Functional Assays: Once knockdown is confirmed, perform functional assays as described for the AOA protocol (e.g., Seahorse analysis, metabolite profiling) to assess the impact on MAS activity.

siRNA_Workflow cluster_design Design & Synthesis cluster_transfection Transfection cluster_validation Validation cluster_assay Functional Assay siRNA_design Design & Synthesize siRNA for Target Gene Transfection_complex Prepare siRNA- Transfection Reagent Complex siRNA_design->Transfection_complex Control_siRNA Design Scrambled Control siRNA Control_siRNA->Transfection_complex Cell_plating Plate Cells Cell_plating->Transfection_complex Incubation Incubate with Cells Transfection_complex->Incubation Harvest Harvest Cells (48-72h post-transfection) Incubation->Harvest qRT_PCR qRT-PCR for mRNA levels Harvest->qRT_PCR Western_blot Western Blot for Protein levels Harvest->Western_blot Functional_assay Perform Metabolic Assays (e.g., Seahorse, Metabolomics) Western_blot->Functional_assay

Figure 2: Experimental Workflow for siRNA-mediated Knockdown. This flowchart outlines the key steps involved in using RNA interference to validate the function of a malate-aspartate shuttle component.

Data Presentation
ParameterScrambled siRNATarget siRNAExpected Outcome with KnockdownReference(s)
Target mRNA Expression 100%<30%DecreaseN/A
Target Protein Expression HighLow/UndetectableDecreaseN/A
Oxygen Consumption Rate (OCR) HighLowDecrease[5]
Lactate Production LowHighIncrease[5]
Advantages and Limitations
AdvantagesLimitations
High specificity: Targets a single gene product, minimizing off-target effects.Incomplete knockdown: Residual protein expression can lead to partial shuttle function.
Allows for the study of the long-term consequences of MAS impairment. Potential for compensatory mechanisms to be upregulated over time.
CRISPR-Cas9 can achieve complete gene knockout. Transfection efficiency can be variable between cell types.
Provides a more direct link between a specific protein and its function. More technically demanding and time-consuming than pharmacological inhibition.

Method 3: Isotopic Labeling and Metabolic Flux Analysis

Stable isotope tracing, often using 13C-labeled glucose or glutamine, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a powerful tool to directly measure the flux through the MAS. By tracking the incorporation of labeled carbons into shuttle intermediates, researchers can quantify the rate of NADH transport.

Experimental Protocol: 13C-Glucose Tracing to Measure MAS Flux
  • Cell Culture and Labeling:

    • Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C6]glucose).

    • Incubate for a sufficient period to achieve isotopic steady-state in the metabolites of interest.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

  • LC-MS or GC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distribution (MID) of key metabolites in the MAS and related pathways (e.g., malate, aspartate, glutamate, citrate).

  • Metabolic Flux Analysis (MFA): Use computational modeling to fit the experimentally determined MIDs to a metabolic network model. This analysis yields quantitative flux values for the reactions in the MAS.

Data Presentation
ParameterWild-Type CellsMAS-Impaired Cells (e.g., GOT1 KO)Expected Outcome with MAS ImpairmentReference(s)
13C-Labeling in Mitochondrial Malate HighLowDecrease[6]
13C-Labeling in Cytosolic Aspartate HighLowDecrease[6]
Calculated MAS Flux (nmol/mg protein/hr) HighLowDecrease[6]
Advantages and Limitations
AdvantagesLimitations
Provides a direct and quantitative measure of shuttle activity (flux). Requires specialized equipment (MS or NMR) and expertise in data analysis.
Can reveal unexpected metabolic rewiring in response to perturbations. Computationally intensive and requires a well-defined metabolic network model.
Can distinguish between different metabolic pathways contributing to the same metabolite pool. Achieving isotopic steady-state can be time-consuming.
Highly sensitive and specific. The cost of labeled substrates can be high.

Comparative Summary of Methods

FeatureThis compound (AOA)Genetic Manipulation (siRNA/CRISPR)Isotopic Labeling (13C-MFA)
Principle Pharmacological inhibition of transaminasesTargeted gene silencing or knockoutTracing the flow of stable isotopes
Specificity Low (inhibits all PLP-dependent enzymes)High (targets a specific gene)High (measures specific metabolic fluxes)
Ease of Use EasyModerate to DifficultDifficult
Cost LowModerateHigh
Time to Result Fast (minutes to hours)Slow (days to weeks)Moderate (days)
Data Output Indirect (e.g., OCR, lactate)Indirect (e.g., OCR, protein levels)Direct and quantitative (flux rates)
Key Limitation Off-target effectsIncomplete knockdown, compensationRequires specialized equipment and expertise

Conclusion and Recommendations

The choice of method for validating the role of the malate-aspartate shuttle depends on the specific research question, available resources, and the experimental system.

  • This compound (AOA) remains a useful tool for initial, rapid screening and for experiments where a transient and broad inhibition of transaminase activity is desired. However, due to its lack of specificity, results obtained with AOA should be interpreted with caution and ideally validated with a more specific method.

  • Genetic manipulation offers high specificity and is the gold standard for definitively linking a particular gene product to the function of the MAS. siRNA-mediated knockdown is suitable for many applications, while CRISPR-Cas9-mediated knockout provides a complete loss-of-function model.

  • Isotopic labeling with metabolic flux analysis is the most powerful approach for obtaining a quantitative understanding of MAS activity and its integration with other metabolic pathways. While technically demanding, it provides an unparalleled level of detail about the dynamic nature of cellular metabolism.

For a robust validation of the malate-aspartate shuttle's role, a multi-pronged approach is often the most effective. For instance, initial findings with AOA could be confirmed using siRNA or CRISPR to target a key shuttle component, and 13C-MFA can then be employed to quantify the precise impact on metabolic fluxes. By carefully considering the strengths and weaknesses of each method, researchers can design experiments that yield clear and reliable insights into the critical function of the malate-aspartate shuttle in health and disease.

References

Comparing the efficacy of (Aminooxy)acetate and L-cycloserine as aminotransferase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminotransferases, also known as transaminases, are a ubiquitous class of pyridoxal 5'-phosphate (PLP)-dependent enzymes that play a pivotal role in amino acid metabolism. They catalyze the interconversion of amino acids and α-keto acids, thereby bridging amino acid and carbohydrate metabolism. The inhibition of these enzymes is a critical area of research for the development of therapeutics for various conditions, including cancer, infectious diseases, and neurological disorders. This guide provides an objective comparison of two widely studied aminotransferase inhibitors: (Aminooxy)acetate and L-cycloserine. We will delve into their mechanisms of action, inhibitory efficacy supported by experimental data, and detailed experimental protocols for their evaluation.

Mechanism of Action

Both this compound and L-cycloserine are mechanism-based inhibitors that target the PLP cofactor essential for aminotransferase activity.

This compound , a structural analog of amino acids, acts as a general inhibitor of PLP-dependent enzymes.[1] It forms a stable oxime with the pyridoxal phosphate cofactor, rendering the enzyme inactive.[1] This irreversible inhibition affects a broad range of aminotransferases.

L-cycloserine , an analog of D-alanine, also acts as an irreversible inhibitor of several PLP-dependent enzymes.[2] It is known to inhibit enzymes involved in bacterial cell wall synthesis, but it also effectively inhibits various aminotransferases.[2] The inhibitory mechanism involves the formation of a stable adduct with the PLP cofactor.[2]

Quantitative Comparison of Inhibitory Efficacy

The following tables summarize the available quantitative data on the inhibitory potency of this compound and L-cycloserine against various aminotransferases. Direct comparison is challenging due to variations in experimental conditions and the specific enzymes studied.

InhibitorEnzymeOrganism/TissueInhibition ParameterValueReference
L-cycloserine Branched-Chain Aminotransferase (BCAT)Mycobacterium tuberculosisK_I88 µM[2]
k_inact4.5 x 10⁻⁴ s⁻¹[2]
Alanine Aminotransferase (ALT)Rat Hepatocytes% Inhibition (at 50 µM for 20 min)~90%[3][4][5]
Aspartate Aminotransferase (AST)Rat Hepatocytes% Inhibition (at 50 µM for 20 min)~10%[3][4][5]
4-Aminobutyrate:2-oxoglutarate aminotransferase (GABA-T)Mouse BrainK_i (competitive with GABA)3.1 x 10⁻⁵ M[6]
This compound Aspartate Aminotransferase (AST)Pig Heart CytosolEquilibrium Dissociation Constant~10⁻⁷ M[7]
Alanine Aminotransferase (ALT)Rat HepatocytesIn vitro sensitivityMore sensitive than AST[3][4]
Aspartate Aminotransferase (AST)Rat HepatocytesIn liver cell incubationsMore rapidly inactivated than ALT[3][4]

Table 1: In vitro and in vivo inhibition data for L-cycloserine and this compound.

Experimental Protocols

Continuous Spectrophotometric Assay for Aspartate Aminotransferase (AST) Activity

This protocol is based on a coupled-enzyme reaction where the product of the AST reaction, oxaloacetate, is reduced by malate dehydrogenase (MDH), leading to the oxidation of NADH, which can be monitored spectrophotometrically.[8]

Materials:

  • Spectrophotometer with temperature control (340 nm)

  • Cuvettes

  • AST enzyme solution

  • Reaction Buffer: 50 mM sodium phosphate, pH 7.4

  • Substrate solution: 134.0 mM L-aspartate and 6.64 mM 2-oxoglutarate in Reaction Buffer

  • Coupling enzyme solution: 1.25 U/ml malate dehydrogenase (MDH) and 5 U/ml lactate dehydrogenase (LDH) in Reaction Buffer

  • NADH solution: 0.24 mM NADH in Reaction Buffer

  • Inhibitor stock solution (this compound or L-cycloserine)

Procedure:

  • Prepare a reaction mixture containing the substrate solution, coupling enzyme solution, and NADH solution.

  • Pipette 2.9 ml of the reaction mixture into a cuvette and incubate in the spectrophotometer at 25°C for 3-4 minutes to reach thermal equilibrium and establish a blank rate.

  • To determine the effect of an inhibitor, add the desired concentration of the inhibitor to the reaction mixture and pre-incubate with the enzyme for a specified time before initiating the reaction.

  • Initiate the reaction by adding 0.1 ml of the appropriately diluted AST enzyme solution.

  • Record the decrease in absorbance at 340 nm for 4-5 minutes.

  • Calculate the rate of reaction (ΔA340/minute) from the initial linear portion of the curve.

  • The AST activity is proportional to the rate of NADH oxidation.

Coupled Enzyme Assay for Alanine Aminotransferase (ALT) Activity

This assay measures ALT activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH.[9][10]

Materials:

  • Spectrophotometer or microplate reader (340 nm)

  • Cuvettes or 96-well plate

  • ALT enzyme solution

  • Reaction Buffer (e.g., ALT Assay Buffer from a commercial kit)

  • Substrate solution: L-alanine and α-ketoglutarate in Reaction Buffer

  • Coupling enzyme: Lactate dehydrogenase (LDH)

  • NADH solution

  • Inhibitor stock solution (this compound or L-cycloserine)

Procedure:

  • Prepare a master mix containing the reaction buffer, substrate solution, LDH, and NADH.

  • Pipette the master mix into cuvettes or wells of a 96-well plate.

  • To test for inhibition, add various concentrations of the inhibitor to the wells and pre-incubate with the enzyme if necessary.

  • Initiate the reaction by adding the ALT sample.

  • Measure the decrease in absorbance at 340 nm kinetically over a period of time (e.g., every minute for 5-10 minutes).

  • The rate of decrease in absorbance is proportional to the ALT activity.

Signaling Pathways and Experimental Workflows

The inhibition of aminotransferases can have significant downstream effects on various metabolic pathways.

Aminotransferase_Inhibition_Pathway cluster_aminotransferase Aminotransferase Reaction cluster_inhibitors Inhibitors cluster_pathways Affected Metabolic Pathways Amino_Acid_1 Amino Acid 1 Aminotransferase Aminotransferase Amino_Acid_1->Aminotransferase Keto_Acid_2 α-Keto Acid 2 Keto_Acid_2->Aminotransferase Keto_Acid_1 α-Keto Acid 1 Aminotransferase->Keto_Acid_1 Amino_Acid_2 Amino Acid 2 Aminotransferase->Amino_Acid_2 Gluconeogenesis Gluconeogenesis Aminotransferase->Gluconeogenesis Provides Substrates Amino_Acid_Synthesis Amino_Acid_Synthesis Aminotransferase->Amino_Acid_Synthesis Catalyzes Synthesis TCA_Cycle TCA Cycle Intermediates Aminotransferase->TCA_Cycle Links to TCA Cycle Neurotransmitter_Synthesis Neurotransmitter Synthesis Aminotransferase->Neurotransmitter_Synthesis e.g., Glutamate, GABA AOA This compound AOA->Aminotransferase Inhibit LCS L-cycloserine LCS->Aminotransferase Inhibit

Caption: Inhibition of aminotransferases by this compound and L-cycloserine disrupts key metabolic pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution Reaction_Setup Set up Reaction Mixture (with and without inhibitor) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate & Buffer Substrate_Prep->Reaction_Setup Inhibitor_Prep Prepare Inhibitor Stock Inhibitor_Prep->Reaction_Setup Incubation Pre-incubate (optional) Reaction_Setup->Incubation Initiate_Reaction Initiate Reaction with Enzyme/Substrate Incubation->Initiate_Reaction Data_Acquisition Monitor Reaction Progress (e.g., Absorbance change) Initiate_Reaction->Data_Acquisition Calculate_Rates Calculate Initial Rates Data_Acquisition->Calculate_Rates Inhibition_Plot Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Inhibition_Plot Determine_IC50 Determine IC50 Inhibition_Plot->Determine_IC50 Ki_Calculation Calculate Ki Determine_IC50->Ki_Calculation

Caption: A generalized workflow for determining the inhibitory efficacy of compounds against aminotransferases.

Discussion and Conclusion

Both this compound and L-cycloserine are potent inhibitors of aminotransferases, albeit with different selectivity profiles.

This compound appears to be a broad-spectrum inhibitor, affecting a wide range of PLP-dependent enzymes.[1] This lack of specificity can be a limitation in studies aiming to target a particular aminotransferase. However, its potent inhibitory activity makes it a useful tool for studying the overall impact of aminotransferase inhibition on cellular metabolism.[1][11]

L-cycloserine demonstrates a degree of selectivity, with studies showing a more pronounced inhibition of alanine aminotransferase over aspartate aminotransferase in rat hepatocytes at certain concentrations.[3][4][5] This selectivity makes it a more suitable tool for dissecting the specific roles of different aminotransferases in metabolic pathways. For instance, its potent inhibition of Mycobacterium tuberculosis branched-chain aminotransferase highlights its potential as a lead compound for developing novel anti-tubercular agents.[2]

The choice between this compound and L-cycloserine as an aminotransferase inhibitor will ultimately depend on the specific research question. For general inhibition of transamination, this compound is a reliable choice. However, for studies requiring more selective targeting of specific aminotransferases, L-cycloserine may be the preferred compound. Further research is warranted to fully elucidate the inhibitory profiles of these compounds against a broader range of aminotransferases to aid in the development of more specific and effective therapeutic agents.

References

A Researcher's Guide to Assessing the Purity and Quality of Commercial (Aminooxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success and reproducibility of their work. (Aminooxy)acetate, a key reagent in bioconjugation and the formation of stable oxime linkages, is no exception. This guide provides a comprehensive framework for assessing the purity and quality of commercially available this compound, offering a comparison with alternative reagents and detailing experimental protocols for rigorous quality control.

Comparing this compound and Its Alternatives

This compound is widely used for its ability to chemoselectively react with aldehydes and ketones to form stable oxime bonds. However, various alternative bioconjugation chemistries exist, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific application, required reaction kinetics, and the stability of the resulting conjugate.

Reagent/ChemistryTypical Purity (%)Reaction PartnerKey AdvantagesKey Disadvantages
This compound ≥95 - 98%Aldehydes, KetonesForms highly stable oxime bonds.Can be sensitive to storage conditions.
Hydrazone Ligation ≥95%Aldehydes, KetonesStable bond formation.Can have slower kinetics compared to oxime ligation.
SPAAC (Click Chemistry) ≥98%AzidesHigh bioorthogonality, copper-free.Reagents can be complex to synthesize.
Tetrazine Ligation (IEDDA) ≥98%trans-cyclooctene (TCO)Extremely fast reaction kinetics.Reagents can be expensive.
Maleimide-Thiol Conjugation ≥95%ThiolsHigh specificity for thiols, fast reaction.Potential for retro-Michael reaction leading to instability.

Assessing the Purity of this compound: A Three-Pronged Approach

A thorough assessment of this compound purity involves a combination of analytical techniques to identify the main component, quantify its concentration, and detect potential impurities. The most common impurities can arise from the synthetic process and include starting materials, byproducts such as acetone adducts, and products of overacylation.

A robust quality control workflow should incorporate Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Experimental Workflow for this compound Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination prep Dissolve this compound in appropriate deuterated solvent (e.g., D2O or DMSO-d6) nmr Quantitative NMR (qNMR) prep->nmr Identity & Quantification hplc HPLC-UV/ELSD prep->hplc Separation & Quantification ms Mass Spectrometry (MS) prep->ms Impurity Identification analysis Integrate signals, compare to internal standard, analyze chromatograms and mass spectra nmr->analysis hplc->analysis ms->analysis purity Calculate Purity (%) analysis->purity

Workflow for assessing this compound purity.

Experimental Protocols

Herein are detailed methodologies for the key analytical techniques used to assess the purity and quality of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.[1]

Methodology:

  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, does not react with the sample, and has signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., 1.0 mL of D₂O or DMSO-d₆) in a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30 seconds is generally recommended for accurate quantification of small molecules.[2]

    • Use a 30° or 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[2]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature and lack of a strong UV chromophore in this compound, HPLC analysis can be challenging. A common approach is to use Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization.

Methodology (HILIC-ELSD):

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • HPLC Conditions:

    • Column: HILIC column (e.g., silica-based with polar functional groups).

    • Mobile Phase A: Water with a small amount of buffer (e.g., 10 mM ammonium formate, pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of acetonitrile and gradually increase the percentage of the aqueous mobile phase.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detector: ELSD (Evaporative Light Scattering Detector).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the this compound in the sample solution from the calibration curve.

    • Calculate the purity by area normalization, assuming all components have a similar response factor in the ELSD.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying the molecular weight of this compound and detecting and identifying potential impurities. It is often coupled with a separation technique like HPLC (LC-MS).

Methodology (LC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 0.1 mg/mL) in a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • LC-MS Conditions:

    • Use the HPLC conditions described above, ensuring the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid instead of non-volatile buffers like phosphate).

    • Mass Spectrometer: An electrospray ionization (ESI) source is typically used for polar molecules like this compound.

    • Ionization Mode: Operate in both positive and negative ion modes to detect a wider range of potential impurities.

    • Scan Range: Set a mass range that encompasses the expected molecular weight of this compound (91.07 g/mol ) and potential impurities (e.g., 50-500 m/z).

  • Data Analysis:

    • Identify the peak corresponding to this compound by its mass-to-charge ratio ([M+H]⁺ or [M-H]⁻).

    • Analyze the mass spectra of any other peaks in the chromatogram to tentatively identify impurities based on their molecular weights. Fragmentation analysis (MS/MS) can provide further structural information for impurity identification.[3]

Signaling Pathway and Application Context

This compound and its derivatives are crucial reagents in the field of bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs). The aminooxy group provides a bioorthogonal handle that can react specifically with a carbonyl group (an aldehyde or ketone) introduced onto a biomolecule, such as an antibody. This reaction forms a stable oxime linkage, covalently attaching a payload (e.g., a cytotoxic drug) to the antibody.

Application of this compound in ADC Synthesis cluster_0 Components cluster_1 Reaction cluster_2 Product antibody Antibody with Engineered Aldehyde/Ketone Group conjugation Oxime Ligation antibody->conjugation payload This compound-Functionalized Payload (e.g., Drug) payload->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc

Role of this compound in ADC formation.

By employing the rigorous analytical methods detailed in this guide, researchers can confidently assess the purity and quality of their this compound reagents, ensuring the reliability and reproducibility of their experimental results and the integrity of their final products.

References

A Comparative Guide to Validating Increases in Tissue GABA Levels Following (Aminooxy)acetate Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Aminooxy)acetate (AOA) with other methods for increasing tissue gamma-aminobutyric acid (GABA) levels. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the validation and understanding of these interventions.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Increasing GABA levels is a key therapeutic strategy for various neurological and psychiatric disorders, including epilepsy and anxiety. This compound (AOA) is a well-established inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for GABA degradation. This guide evaluates the efficacy of AOA in elevating tissue GABA levels and compares it with other pharmacological and natural interventions.

Comparison of Methods to Increase Tissue GABA Levels

The following table summarizes the quantitative effects of AOA and alternative methods on tissue GABA levels, based on data from preclinical and clinical studies.

Method/CompoundMechanism of ActionTissue/SpeciesDosage/AdministrationObserved GABA IncreaseReference(s)
This compound (AOA) Inhibition of GABA-transaminase (GABA-T)Rat Brain (olfactory bulb, frontal cortex, hippocampus)30 mg/kg i.p.100-200%[1]
Rat Brain (other regions)30 mg/kg i.p.30-60%[1]
Rat Cerebellum50-150 mg/kg i.v.Rate of accumulation: 0.086 µmol/g/min (initial), 0.034 µmol/g/min (later)[2]
Vigabatrin Irreversible inhibition of GABA-THuman Brain3 g/day (oral)2-3 times control levels
Valproic Acid Multiple, including weak inhibition of GABA-TRat Hippocampus (extracellular)400 mg/kg i.p.~200% of basal[3]
Rat Cortex400 mg/kg i.p.Significant increase (exact % not specified)[4]
Gabapentin Indirectly enhances GABA synthesisHuman Brain900 mg (oral)Average of 55.7%
Benzodiazepines Positive allosteric modulator of GABA-A receptorsN/A (enhances GABA effect, does not increase concentration)N/AN/A
Yoga Unclear, may involve modulation of the HPA axis and neurotransmitter systemsHuman Brain (Thalamus)60-minute session~27%

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

gaba_metabolism Mechanism of AOA on GABA Metabolism glutamate Glutamate gad Glutamate Decarboxylase (GAD) glutamate->gad synthesis gaba GABA gad->gaba gaba_t GABA-Transaminase (GABA-T) gaba->gaba_t degradation ssa Succinic Semialdehyde gaba_t->ssa aoa This compound (AOA) aoa->gaba_t inhibition

Caption: Mechanism of this compound (AOA) on GABA Metabolism.

experimental_workflow Experimental Workflow for Validating GABA Level Changes animal_model Animal Model (e.g., Rat) drug_admin Drug Administration (e.g., AOA i.v.) animal_model->drug_admin tissue_collection Tissue Collection (e.g., Brain regions) drug_admin->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization derivatization Derivatization (e.g., with OPA) homogenization->derivatization hplc HPLC Analysis derivatization->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

Caption: Experimental Workflow for Validating GABA Level Changes.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of GABA level changes.

Animal Model and Drug Administration
  • Animal Model: Male Wistar rats are commonly used.

  • This compound (AOA) Administration: For intravenous (i.v.) administration, AOA is dissolved in saline and injected at doses ranging from 50 to 150 mg/kg. For intraperitoneal (i.p.) injection, a dose of 30 mg/kg is often used.[1][2] It is important to note that i.v. injection has been shown to be more effective and have a more rapid onset of action compared to i.p. injection.[2]

  • Valproic Acid Administration: Sodium valproate is typically dissolved in saline and administered via i.p. injection at doses ranging from 100 to 400 mg/kg.[3]

Tissue Collection and Preparation
  • At specified time points after drug administration, animals are euthanized.

  • The brain is rapidly excised and placed on an ice-cold surface.

  • Specific brain regions of interest (e.g., cortex, hippocampus, cerebellum) are dissected.

  • Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

Measurement of GABA Levels by HPLC with Fluorescence Detection (HPLC-FLD)

This is a widely used method for the quantification of GABA in brain tissue.

  • Homogenization: Frozen brain tissue is weighed and homogenized in a cold solution, typically perchloric acid or a methanol/water mixture, to precipitate proteins and extract amino acids.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.

  • Derivatization: The supernatant, containing the amino acids, is collected. As GABA is not naturally fluorescent, a pre-column derivatization step is required. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or sulfite.[5] This reaction forms a highly fluorescent isoindole derivative of GABA.

  • HPLC Analysis:

    • An aliquot of the derivatized sample is injected into a high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: An isocratic or gradient mobile phase, often consisting of a phosphate buffer and an organic solvent like methanol or acetonitrile, is used to separate the derivatized amino acids.

    • Detection: A fluorescence detector is used to detect the OPA-derivatized GABA. The excitation and emission wavelengths are optimized for the specific derivative (e.g., λex=220 nm and λem=385 nm for OPA/sulfite derivatives).[5]

  • Quantification: The concentration of GABA in the sample is determined by comparing the peak area of the GABA derivative to a standard curve generated with known concentrations of GABA.

In Vivo Microdialysis for Extracellular GABA Measurement

This technique allows for the measurement of neurotransmitter levels in the extracellular space of the brain in awake, freely moving animals.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Dialysate Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting fluid, the dialysate, is collected at regular intervals.

  • Analysis: The concentration of GABA in the dialysate samples is then measured using a sensitive analytical technique, typically HPLC with fluorescence or electrochemical detection, as described above.

Conclusion

This compound is a potent inhibitor of GABA-T that has been demonstrated to significantly increase GABA levels in various brain regions.[1][2] Its efficacy is comparable to or greater than other pharmacological agents such as Valproic Acid and Gabapentin in preclinical models. While alternatives like Vigabatrin also effectively increase GABA through a similar mechanism, and Benzodiazepines enhance GABAergic signaling, AOA remains a valuable tool for researchers studying the effects of elevated GABA levels. Natural interventions like yoga show promise but require further quantitative validation. The choice of method for increasing tissue GABA will depend on the specific research question, desired magnitude and duration of effect, and the experimental model. The protocols outlined in this guide provide a framework for the reliable validation of changes in tissue GABA levels following the administration of AOA or other interventions.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of (Aminooxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (Aminooxy)acetate and its salts must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safety and regulatory adherence.

(Aminooxy)acetic acid and its hydrochloride salt are classified as irritants, capable of causing skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, a lab coat, and a respirator, is mandatory during handling and disposal.[2][3][4]

Disposal Protocol: A Step-by-Step Guide

The primary method for the disposal of this compound involves neutralization, followed by disposal in accordance with local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) office before proceeding.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.

  • Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of dust or vapors.

2. Spill Management:

  • In case of a spill, carefully sweep up the solid material, avoiding dust generation.[2]

  • Place the collected material into a designated, labeled container for waste disposal.[2]

  • Ventilate the area of the spill and thoroughly clean the site after material pickup is complete.[2]

  • Prevent the spilled chemical from entering drains or waterways.[5]

3. Neutralization Procedure (for small laboratory quantities): This procedure is adapted from protocols for similar acidic compounds and should be validated with your EHS office.[4]

  • Dilution: In a suitable container, dilute the this compound with water.

  • Preparation of Neutralizing Agent: Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[4]

  • Neutralization: Slowly add the basic solution to the diluted this compound solution with constant stirring.[4] This reaction may produce gas, so control the rate of addition to prevent frothing and splashing.[4]

  • pH Monitoring: Periodically monitor the pH of the solution using a calibrated pH meter or pH indicator strips.[4] Continue adding the base until the pH is neutral (approximately 7.0).

  • Container Rinsing: Triple rinse the original container with a suitable solvent (e.g., water). The rinsate should also be neutralized using the same procedure.[4]

4. Final Disposal:

  • Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large volume of water.[4] However, this is strictly contingent on approval from your local EHS office and compliance with local, state, and federal regulations. [4][6]

  • If drain disposal is not permitted, the neutralized waste must be collected in a properly labeled container for chemical waste pickup.

  • This compound should not be disposed of with household garbage or allowed to enter the sewage system without proper treatment.[1]

Quantitative Data Summary

ParameterValue/RecommendationSource
Neutralizing Agent Concentration5-10% Sodium Bicarbonate or Sodium Carbonate[4]
Target pH for Neutralization~7.0[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood consult_ehs Consult Institutional EHS for Specific Disposal Protocol fume_hood->consult_ehs neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) consult_ehs->neutralize Proceed with Neutralization monitor_ph Monitor pH to ~7.0 neutralize->monitor_ph drain_disposal_check Is Drain Disposal Permitted by EHS? monitor_ph->drain_disposal_check drain_disposal Dispose Down Drain with Copious Amounts of Water drain_disposal_check->drain_disposal Yes waste_container Collect in a Labeled Hazardous Waste Container drain_disposal_check->waste_container No end End of Disposal Process drain_disposal->end waste_container->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede local regulations or the requirements of your institution's Environmental Health and Safety department. Always consult your EHS office for specific disposal instructions.

References

Essential Safety and Operational Guidance for Handling (Aminooxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (Aminooxy)acetate. The following procedural guidance is intended to ensure safe operational use and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound and its derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentPurposeSpecifications & Best Practices
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldProtects against splashes and airborne particles.Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over safety goggles when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesPrevents skin contact with the chemical.Nitrile or neoprene gloves are recommended.[3] Gloves must be inspected before use and changed immediately if contaminated.[3][4]
Body Protection Laboratory CoatProtects skin and personal clothing from spills.A flame-resistant lab coat should be worn. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is advised.[3]
Respiratory Protection Chemical Fume Hood or RespiratorPrevents inhalation of dust or aerosols.All work should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator appropriate for the exposure level must be used.
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.Shoes should be made of a non-porous material.[4]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride solid

  • Appropriate solvent (e.g., DMSO, Dimethylformamide, or aqueous buffer)[6]

  • Calibrated balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask and cap

  • Pipettes and tips

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Don all required PPE as specified in Table 1. Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

  • Weighing: Tare the balance with a clean weighing paper or boat. Carefully weigh the desired amount of this compound hydrochloride solid using a clean spatula. Avoid creating dust.

  • Solubilization: Transfer the weighed solid to the volumetric flask. Add a portion of the desired solvent to the flask, ensuring not to fill to the final volume.

  • Dissolving: Cap the flask and gently swirl or vortex to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled and sealed storage container. Store at -20°C for long-term stability.[6] Aqueous solutions are not recommended for storage for more than one day.[6]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial to minimize risk and environmental impact.

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_store Store Solution Properly handling_dissolve->handling_store disp_solid Solid Waste handling_store->disp_solid After Experiment disp_liquid Liquid Waste handling_store->disp_liquid After Experiment disp_sharps Sharps handling_store->disp_sharps After Experiment disp_container Dispose in Labeled Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container disp_sharps->disp_container

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan:

  • Solid Waste: All contaminated solid waste, including gloves, weighing paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[1]

  • Decontamination: The work area in the fume hood should be thoroughly decontaminated with an appropriate cleaning agent after each use.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Disposal must be made according to official regulations.[1]

Quantitative Data

Table 2: Chemical and Physical Properties of (Aminooxy)acetic acid hydrochloride

PropertyValue
Molecular Formula C₂H₅NO₃ • ½HCl
Molecular Weight 109.3 g/mol [6]
Appearance Crystalline solid[6]
Purity ≥95%[6]
Storage Temperature -20°C[6]
Solubility in DMSO Approximately 5 mg/mL[6]
Solubility in DMF Approximately 2 mg/mL[6]
Solubility in PBS (pH 7.2) Approximately 10 mg/mL

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Aminooxy)acetate
Reactant of Route 2
(Aminooxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.